Bms 204352
Description
a calcium-sensitive opener of maxi-K potassium channels; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYONBAOIMCNEH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870176 | |
| Record name | (+)-MaxiPost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187523-35-9 | |
| Record name | BMS 204352 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187523-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flindokalner [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187523359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flindokalner | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-MaxiPost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLINDOKALNER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57O328W4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-204352 on BK Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-204352, a fluoro-oxindole compound, is a potent activator of large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1] Its mechanism of action is characterized by a significant potentiation of channel opening in a manner that is dependent on both intracellular calcium concentration and membrane voltage. This technical guide provides a comprehensive overview of the core mechanism of action of BMS-204352 on BK channels, detailing its effects on channel gating, the experimental protocols used for its characterization, and the current understanding of its binding site. The information presented herein is intended to support further research and drug development efforts targeting BK channels.
Core Mechanism of Action: Potentiation of BK Channel Gating
BMS-204352 enhances the open probability (Po) of BK channels by shifting the conductance-voltage (G-V) relationship to more negative membrane potentials. This leftward shift in the G-V curve signifies that the channel is more likely to be open at any given membrane potential in the presence of the compound. A key feature of BMS-204352's action is its calcium sensitivity; its potency as a BK channel opener is significantly increased at higher intracellular calcium concentrations.
Calcium-Dependent Activation
The activation of BK channels is synergistically regulated by membrane depolarization and elevations in intracellular calcium. BMS-204352 leverages this intrinsic property, demonstrating greater efficacy as the intracellular calcium concentration rises. This suggests that BMS-204352 stabilizes the open conformation of the channel, a state that is already favored by calcium binding to its intracellular sensors. This calcium-dependent action is a critical aspect of its pharmacological profile, potentially allowing for targeted modulation of BK channels in cells experiencing high calcium influx, such as neurons under excitotoxic conditions.[2]
Effects on Channel Kinetics
BMS-204352 modulates the gating kinetics of BK channels by promoting entry into and/or stabilizing the open state. This results in longer channel open times and a higher probability of the channel being open at physiological membrane potentials. The compound's ability to enhance channel activity leads to increased potassium efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.
Quantitative Analysis of BMS-204352 Activity
The potency of BMS-204352 as a BK channel opener has been quantified using electrophysiological techniques. The half-maximal effective concentration (EC50) is a key parameter used to describe its activity.
| Parameter | Value | Conditions | Cell Type | Reference |
| EC50 | 392 nM | -48.4 mV | HEK293 cells | --INVALID-LINK-- |
Note: The provided EC50 value is from a single source under specific experimental conditions. A comprehensive understanding requires data across a range of voltages and calcium concentrations.
Detailed Experimental Protocols
The characterization of BMS-204352's effects on BK channels has primarily been achieved through patch-clamp electrophysiology on cells heterologously expressing the channel.
Cell Culture and Channel Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a common system for the stable or transient expression of BK channels.[3][4] These cells have low levels of endogenous voltage-gated potassium currents, which can be further minimized by specific culture conditions.[5]
-
Transfection: Cells are transfected with cDNA encoding the alpha subunit of the human BK channel (hSlo or KCNMA1). For studies investigating the influence of accessory subunits, cells may be co-transfected with beta subunits (e.g., β1 or β4).
Electrophysiology: Outside-Out Patch-Clamp
The outside-out patch-clamp configuration is particularly useful for studying the effects of extracellularly applied compounds like BMS-204352 on ion channel activity.[5][6]
-
Pipette Solution (Intracellular):
-
150 mM KCl
-
10 mM HEPES
-
10 mM EGTA
-
Calculated concentrations of CaCl2 and MgCl2 to achieve desired free calcium concentrations (e.g., 100-300 nM).
-
pH adjusted to 7.2 with KOH.[7]
-
-
Bath Solution (Extracellular):
-
Voltage Protocol:
-
Hold the membrane potential at a negative value (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +120 mV in 10 mV increments) to elicit outward potassium currents.
-
Record currents in the absence and presence of various concentrations of BMS-204352 applied to the bath solution.
-
Analyze the data to determine the shift in the conductance-voltage relationship and calculate the EC50.
-
Signaling Pathways and Molecular Interactions
Proposed Binding Site
The precise binding site of BMS-204352 on the BK channel has not been definitively elucidated through direct binding assays or extensive mutagenesis studies. However, based on the activity of other BK channel openers, it is hypothesized that BMS-204352 may interact with a region involving the S6 transmembrane segment and the intracellular linker connecting it to the RCK1 domain (S6-RCK linker) of the alpha subunit.[9] This region is believed to be a crucial interface for the allosteric modulation of channel gating.
Allosteric Gating Mechanism
The activation of BK channels is described by an allosteric model where voltage sensing and calcium binding independently promote a conformational change that favors the open state of the channel pore. BMS-204352 is thought to act as an allosteric modulator that stabilizes the open conformation, thereby reducing the energy required for the channel to open in response to voltage and calcium.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for characterizing the effects of a compound like BMS-204352 on BK channels.
Off-Target Effects: KCNQ Channels
It is important to note that BMS-204352 is not entirely selective for BK channels. It has been shown to be a potent opener of several subtypes of voltage-gated potassium channels, specifically KCNQ2, KCNQ3, KCNQ4, and KCNQ5.[4][10][11] This activity on KCNQ channels, which are responsible for the M-current, also contributes to the reduction of neuronal excitability. Therefore, the overall pharmacological effects of BMS-204352 in a biological system are likely a composite of its actions on both BK and KCNQ channels.
Conclusion
BMS-204352 is a potent, calcium-sensitive opener of BK channels that shifts the voltage-dependence of activation to more negative potentials, thereby increasing the channel's open probability. This leads to membrane hyperpolarization and a reduction in cellular excitability. While its precise binding site remains to be fully elucidated, it is thought to act as an allosteric modulator. The dual activity of BMS-204352 on both BK and KCNQ channels should be taken into consideration when interpreting its physiological effects. This technical guide provides a foundational understanding of the mechanism of action of BMS-204352, which can inform future research and the development of more selective BK channel modulators for various therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-independent KCNQ4 currents induced by (+/-)BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. | BioWorld [bioworld.com]
- 8. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] BMS-204352: a potassium channel opener developed for the treatment of stroke. | Semantic Scholar [semanticscholar.org]
- 11. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-204352: A KCa1.1 Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-204352, also known as MaxiPost, is a synthetic fluoro-oxindole derivative that has been extensively studied for its potent activity as an opener of the large-conductance calcium-activated potassium (KCa1.1 or BK) channels. It also exhibits modulatory effects on voltage-gated potassium channels of the KCNQ family. Developed by Bristol-Myers Squibb, BMS-204352 was primarily investigated as a neuroprotective agent for the treatment of acute ischemic stroke. Its mechanism of action involves hyperpolarizing neuronal cell membranes, thereby reducing excitotoxicity and offering a potential therapeutic window in cerebrovascular accidents. Despite promising preclinical data, BMS-204352 did not demonstrate superior efficacy over placebo in Phase III clinical trials for stroke. This technical guide provides a comprehensive overview of the core scientific and technical data related to BMS-204352, focusing on its function as a KCa1.1 channel opener. It includes quantitative data on its potency and efficacy, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: KCa1.1 Channel Activation
BMS-204352 is a potent and effective opener of two main subtypes of neuronal potassium channels: the calcium-activated, big-conductance potassium (KCa) channels and the voltage-dependent, non-inactivating potassium channels known as KCNQ channels.[1][2] In the context of ischemic stroke, the primary therapeutic rationale for BMS-204352 centers on its ability to open KCa1.1 channels.
During an ischemic event, excessive release of excitatory amino acids leads to neuronal hyperexcitability and a pathological increase in intracellular calcium (Ca²⁺) levels.[1][2] KCa1.1 channels, when activated, allow the efflux of potassium ions (K⁺) from the neuron. This efflux hyperpolarizes the cell membrane, making it less likely to fire action potentials. By opening these channels, BMS-204352 enhances this natural neuroprotective mechanism, counteracting the damaging effects of excitotoxicity.[1][2] The activation of KCa1.1 channels by BMS-204352 is dependent on both calcium concentration and voltage.[3]
Below is a diagram illustrating the signaling pathway of KCa1.1 channel activation and the proposed mechanism of action for BMS-204352 in a neuron under ischemic conditions.
Quantitative Data
The following tables summarize the key quantitative data for BMS-204352 from preclinical and clinical studies.
Table 1: In Vitro Potency of BMS-204352
| Channel Target | Cell Type | Method | Parameter | Value | Reference |
| KCa1.1 (maxi-K) | HEK293 | Outside-out patch clamp | EC₅₀ | 392 nM (at -48.4 mV) | [4][5] |
| KCNQ4 | HEK293 | Whole-cell patch clamp | EC₅₀ | 2.4 µM (at -30 mV) | [6] |
| KCNQ5 | Not Specified | Not Specified | EC₅₀ | 2.4 µM | [4] |
Table 2: In Vivo Efficacy of BMS-204352 in Rat Stroke Models
| Animal Model | Dosing Regimen (i.v.) | Outcome | Result | Reference |
| Spontaneously Hypertensive Rats (Permanent MCAO) | 0.3 mg/kg (2h post-occlusion) | Cortical Infarct Volume | Significant reduction | [1][2] |
| Normotensive Wistar Rats (Permanent MCAO) | 1 µg/kg to 1 mg/kg | Cortical Infarct Volume | Significant reduction | [1][2] |
| Anesthetized Rats | 0.005 to 1 mg/kg | Population Excitatory Postsynaptic Potentials (pEPSPs) | Decrease | [3] |
Table 3: Pharmacokinetic Parameters of BMS-204352 in Rats (Intra-arterial Administration)
| Dose | Gender | Cₘₐₓ Ratio (vs. 0.4 mg/kg) | AUC Ratio (vs. 0.4 mg/kg) | CLT (ml/h/kg) | Vₛₛ (ml/kg) | T₁/₂ (h) |
| 0.4 mg/kg | Male | 1 | 1 | 879 - 3242 | 3621 - 8933 | 2.08 - 4.70 |
| 2.0 mg/kg | Male | 7 | 6 | " | " | " |
| 5.0 mg/kg | Male | 18 | 20 | " | " | " |
| 10.0 mg/kg | Male | 31 | 42 | " | " | " |
| 0.4 mg/kg | Female | 1 | 1 | " | " | " |
| 2.0 mg/kg | Female | 7 | 12 | " | " | " |
| 5.0 mg/kg | Female | 22 | 29 | " | " | " |
| 10.0 mg/kg | Female | 51 | 77 | " | " | " |
Data adapted from Krishna et al., 2002.
Table 4: Human Clinical Trial Dosing
| Phase | Patient Population | Dosing Regimen (i.v.) | Outcome | Reference |
| Phase II | Acute Stroke | 0.1 - 2 mg/kg (within 48h of onset) | Well-tolerated | [1][2] |
| Healthy Volunteers | Single and multiple doses | 0.001 - 0.2 mg/kg | Safe and well-tolerated | [1][2] |
Experimental Protocols
Electrophysiological Recording of KCa1.1 Channel Activity
The effects of BMS-204352 on KCa1.1 channels were primarily assessed using patch-clamp electrophysiology on cells heterologously expressing the channel.
Objective: To determine the potency and efficacy of BMS-204352 in activating KCa1.1 channels.
Methodology: Outside-Out Patch Clamp on HEK293 Cells
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions and transfected with cDNA encoding the human KCa1.1 alpha subunit.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, pH adjusted to 7.2 with KOH.
-
Extracellular (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH adjusted to 7.2 with KOH. Symmetrical K⁺ is used to set the reversal potential to 0 mV.
-
-
Recording:
-
Establish a whole-cell configuration.
-
Slowly pull the pipette away from the cell to form an outside-out patch of membrane containing the KCa1.1 channels.
-
Hold the membrane potential at a negative value (e.g., -50 mV) and apply depolarizing voltage steps to elicit channel opening.
-
Perfuse the patch with the bath solution containing various concentrations of BMS-204352.
-
-
Data Analysis: Measure the increase in K⁺ current in the presence of BMS-204352 compared to baseline. Plot concentration-response curves to determine the EC₅₀.
The following diagram outlines the workflow for this electrophysiological experiment.
In Vivo Model of Acute Focal Stroke
The neuroprotective effects of BMS-204352 were evaluated in a rat model of middle cerebral artery occlusion (MCAO).
Objective: To assess the ability of BMS-204352 to reduce infarct volume following an induced stroke.
Methodology: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Anesthetize male Wistar or spontaneously hypertensive rats. Monitor and maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion.
-
Drug Administration: Administer BMS-204352 or vehicle intravenously at a specified time point post-occlusion (e.g., 2 hours).
-
Outcome Assessment:
-
After a survival period (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Quantify the infarct volume using image analysis software.
-
The logical flow of the MCAO experiment is depicted below.
Structure-Activity Relationships
Systematic structure-activity relationship (SAR) studies on BMS-204352 and its analogs have been conducted to understand the chemical features essential for KCa1.1 channel opening activity. While detailed proprietary data from Bristol-Myers Squibb is not fully public, the core structure of the fluoro-oxindole is critical. The S-(+)-enantiomer of BMS-204352 is the more active form. Modifications to the phenyl ring and the oxindole (B195798) core can significantly impact potency and selectivity.
Conclusion
BMS-204352 is a potent opener of KCa1.1 channels with well-documented neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action, centered on reducing neuronal hyperexcitability, is a sound therapeutic strategy. The data presented in this guide, including its in vitro potency, in vivo efficacy, and pharmacokinetic profile, provide a solid foundation for understanding its pharmacological properties. Although it did not meet its primary endpoint in large-scale clinical trials for stroke, the excellent safety profile of BMS-204352 and its clear mechanism of action make it a valuable tool for research into the role of KCa1.1 channels in various physiological and pathological processes. Furthermore, it remains a candidate for repurposing in other indications characterized by neuronal hyperexcitability.
References
- 1. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 5. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Central Nervous System Targets of BMS-204352
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-204352, also known as Flindokalner or MaxiPost, is a novel fluoro-oxindole compound that has been investigated for its neuroprotective effects, particularly in the context of acute ischemic stroke.[1][2] Its mechanism of action centers on the modulation of specific ion channels within the central nervous system (CNS), leading to a reduction in neuronal hyperexcitability. This technical guide provides a comprehensive overview of the molecular targets of BMS-204352 in the CNS, detailing its quantitative effects, the experimental protocols used for their characterization, and the underlying signaling pathways.
Primary Molecular Targets in the CNS
The principal targets of BMS-204352 in the central nervous system are specific subtypes of potassium channels. By acting as a channel opener, BMS-204352 increases the efflux of potassium ions from neurons, leading to hyperpolarization of the cell membrane. This hyperpolarization makes neurons less likely to fire action potentials, thereby reducing overall neuronal excitability and mitigating the downstream effects of ischemic insults, such as excessive calcium influx.[1][2]
The two main families of potassium channels targeted by BMS-204352 are:
-
Large-conductance Ca2+-activated potassium (Maxi-K, BK, or KCa1.1) channels: These channels are activated by both membrane depolarization and increases in intracellular calcium concentration.
-
Voltage-gated potassium channels of the KCNQ family (Kv7): Specifically, BMS-204352 is known to be a pan-activator of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 subunits.[3][4][5] These channels are responsible for the M-current, a sub-threshold potassium current that plays a crucial role in regulating neuronal excitability.
Quantitative Data
The potency of BMS-204352 on its primary molecular targets has been quantified using electrophysiological techniques, primarily whole-cell patch-clamp assays on heterologous expression systems like HEK293 cells. The half-maximal effective concentrations (EC50) for channel activation are summarized in the table below.
| Target Channel | Cell Line | EC50 | Notes | Reference(s) |
| Maxi-K (BK) | HEK293 | 392 nM | Measured in isolated outside-out membrane patches at -48.4 mV. | [6] |
| KCNQ2/KCNQ3 | HEK293 | Not explicitly determined | Activated to a similar degree as KCNQ4 at 10 µM. | [5] |
| KCNQ4 | HEK293 | 2.4 µM | Measured at -30 mV. | [3] |
| KCNQ5 | HEK293 | 2.4 µM | [4][6] |
Experimental Protocols
The characterization of BMS-204352's effects on its target ion channels predominantly relies on the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ion channel activity in response to the compound.
Protocol: Whole-Cell Patch-Clamp Analysis of BMS-204352 on Recombinant Potassium Channels
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
- Cells are transiently transfected with plasmids containing the cDNA for the specific potassium channel subunit of interest (e.g., hSlo for Maxi-K, or KCNQ2/3, KCNQ4, or KCNQ5) using a suitable transfection reagent (e.g., Lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
- Electrophysiological recordings are typically performed 24-48 hours post-transfection.[7][8]
2. Electrophysiological Recording:
- Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
- Borosilicate glass micropipettes with a resistance of 3-5 MΩ are fabricated using a micropipette puller.
- The micropipette is filled with an intracellular (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH. For studying Maxi-K channels, varying concentrations of free Ca2+ can be included in the pipette solution to assess calcium sensitivity.
- A gigaseal (>1 GΩ) is formed between the micropipette tip and the membrane of a transfected cell.
- The cell membrane is then ruptured by applying gentle suction to establish the whole-cell configuration, allowing for electrical access to the cell's interior.
- The cell is voltage-clamped at a holding potential of -80 mV using a patch-clamp amplifier.
3. Data Acquisition and Analysis:
- Voltage-clamp protocols are applied to elicit channel currents. For example, to study voltage-gated KCNQ channels, the membrane potential is stepped to various depolarizing potentials (e.g., from -80 mV to +40 mV in 10 mV increments).
- BMS-204352 is applied to the bath solution at various concentrations.
- The resulting currents are recorded, filtered, and digitized.
- To determine the EC50, the peak current amplitude at a specific voltage is measured at each concentration of BMS-204352. The data is then plotted as a concentration-response curve and fitted with a Hill equation to calculate the EC50 value.[5][9]
Signaling Pathways and Experimental Workflows
The neuroprotective mechanism of BMS-204352 is a direct consequence of its interaction with Maxi-K and KCNQ channels. The signaling pathway is straightforward and does not involve complex intracellular cascades.
Caption: Signaling pathway of BMS-204352 in neurons.
The experimental workflow for characterizing a novel potassium channel opener like BMS-204352 typically follows a logical progression from initial screening to detailed electrophysiological characterization.
Caption: Experimental workflow for potassium channel opener characterization.
Conclusion
BMS-204352 exerts its effects in the central nervous system primarily by acting as an opener for both Maxi-K and a range of KCNQ potassium channels. This action leads to neuronal hyperpolarization, a decrease in excitability, and subsequent neuroprotective effects. The characterization of these targets has been robustly defined through detailed electrophysiological studies. While clinical trials for stroke did not demonstrate superior efficacy, the well-defined mechanism of action and molecular targets of BMS-204352 make it a valuable tool for research into the roles of these potassium channels in neuronal function and disease.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 7. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Voltage-independent KCNQ4 currents induced by (+/-)BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of BMS-204352: A Technical Guide
Executive Summary: BMS-204352, also known as Flindokalner or MaxiPost, is a fluoro-oxindole compound developed by Bristol-Myers Squibb as a neuroprotective agent for the treatment of acute ischemic stroke. Its primary mechanism of action is the opening of neuronal potassium channels, which plays a crucial role in regulating neuronal excitability.[1] Specifically, BMS-204352 is a potent opener of large-conductance, calcium-activated potassium channels (Maxi-K, BK, KCa) and also activates voltage-gated KCNQ channels.[1][2][3] In preclinical models of stroke, the compound demonstrated significant neuroprotective effects, reducing infarct volume.[4][5] Despite a favorable safety and tolerability profile in early-phase human trials, BMS-204352 ultimately failed to show superior efficacy compared to placebo in a large-scale Phase III clinical trial, leading to the discontinuation of its development for stroke.[1][6] This guide provides a detailed overview of its pharmacological properties, supported by quantitative data, experimental methodologies, and pathway visualizations.
Mechanism of Action
During an ischemic stroke, excessive release of excitatory amino acids like glutamate (B1630785) triggers a fatal biochemical cascade.[1] This leads to neuronal hyperexcitability and a massive influx of intracellular calcium (Ca²⁺), initiating cell death pathways.[1][4] Potassium channels are key regulators of neuronal excitability; their activation leads to potassium ion (K⁺) efflux, which hyperpolarizes the neuronal membrane. This hyperpolarization makes the neuron less likely to fire action potentials and reduces the influx of Ca²⁺ through voltage-gated calcium channels.[2]
BMS-204352 leverages this principle by acting as a potent opener for two critical types of neuronal potassium channels:
-
Maxi-K (BK) Channels: These are large-conductance, calcium-activated potassium channels. BMS-204352 is a uniquely Ca²⁺-sensitive opener of these channels, augmenting the cell's natural defense mechanism against calcium overload.[4][7] By opening these channels, it enhances K⁺ efflux, hyperpolarizes the cell, and mitigates the excitotoxicity central to ischemic neuronal injury.[4]
-
KCNQ Channels: BMS-204352 also activates voltage-gated KCNQ potassium channels (specifically demonstrating strong activation of KCNQ5), which are responsible for the "M-current" that helps stabilize the membrane potential of neurons.[3][5][8]
This dual mechanism reduces overall neuronal excitability and neurotransmitter release, thereby protecting neurons from the damaging cascade initiated by ischemia.[2]
Pharmacodynamics
The pharmacodynamic activity of BMS-204352 has been characterized in both in vitro and in vivo systems, demonstrating its potency as a channel opener and its efficacy as a neuroprotective agent in animal models.
In Vitro Activity
Electrophysiological studies using patch-clamp techniques on cells expressing specific potassium channel subtypes have quantified the potency of BMS-204352. It is a potent activator of Maxi-K channels and a strong activator of KCNQ5 channels.[3]
| Parameter | Channel | Cell Line | Value | Reference |
| EC₅₀ | Maxi-K | HEK293 | 392 nM | [3] |
| EC₅₀ | KCNQ5 | HEK293 | 2.4 µM | [3][5] |
In Vivo Efficacy (Preclinical)
BMS-204352 demonstrated significant neuroprotective efficacy in rodent models of acute focal stroke, primarily the middle cerebral artery occlusion (MCAO) model. Administration after the ischemic event resulted in a marked reduction in brain infarct volume.
| Species | Model | Dose (i.v.) | Administration Time | Outcome | Reference |
| Spontaneously Hypertensive Rat | Permanent MCAO | 0.3 mg/kg | 2 hours post-occlusion | Significant reduction in cortical infarct volume | [1] |
| Normotensive Wistar Rat | Permanent MCAO | 1 µg/kg to 1 mg/kg | 2 hours post-occlusion | Significant reduction in cortical infarct volume | [1][9] |
| Rat | Permanent MCAO | 10 ng/kg to 1 mg/kg | 2 hours post-occlusion | Significant reduction in infarct volume (20-30%) | [4][5] |
| Rat | Traumatic Brain Injury (TBI) | 0.03 - 0.1 mg/kg | Post-injury | Reduced cerebral edema and improved motor function | [10] |
Pharmacokinetics
Pharmacokinetic studies were conducted in several species, including rats and humans. The compound is highly lipophilic, which facilitates its entry into the brain.[5]
| Parameter | Species | Dose | Value | Notes | Reference |
| Protein Binding | Rat, Monkey, Dog, Human | N/A | ~99.6% | Highly protein bound across species. | [11] |
| Elimination Half-Life (T₁/₂) ** | Rat | 0.4 - 10.0 mg/kg (i.a.) | 2.08 - 4.70 h | Dose-independent. | [12] |
| Total Body Clearance (CLT) | Rat | 0.4 - 10.0 mg/kg (i.a.) | 879 - 3242 ml/h/kg | Generally decreased with increasing dose. | [12] |
| Volume of Distribution (Vss) | Rat | 0.4 - 10.0 mg/kg (i.a.) | 3621 - 8933 ml/kg | Generally decreased with increasing dose. | [12] |
| Terminal Half-Life (T₁/₂) ** | Human (Healthy) | 0.001 - 0.4 mg/kg (i.v.) | ~20 h | After a rapid initial drop in plasma levels. | [9] |
| Clearance & Volume of Distribution | Human (Healthy & Stroke Patients) | 0.001 - 2 mg/kg (i.v.) | Dose-independent | Total clearance and volume of distribution were independent of the dose administered. | [1][9] |
Safety and Clinical Development
Preclinical Safety
In preclinical studies, neuroprotective doses of BMS-204352 were not associated with adverse effects in rats or dogs.[4]
Human Safety and Tolerability
BMS-204352 was evaluated in Phase I, II, and III clinical trials.
-
Phase I: In healthy volunteers, single intravenous doses up to 0.2 mg/kg were safe and well-tolerated, with no effects on psychomotor or cardiovascular function.[9] Higher single doses (0.3 and 0.4 mg/kg) were associated with vehicle-related postural hypotension.[9]
-
Phase II: Multiple doses (0.1-2 mg/kg i.v.) administered to acute stroke patients within 48 hours of onset were well-tolerated.[1] No clinically significant organ toxicity or adverse effects were reported.[1]
-
Phase III: A large-scale study involving 1978 patients across 200 centers worldwide failed to demonstrate that BMS-204352 had superior efficacy compared to placebo in treating acute ischemic stroke.[1][13]
Despite its excellent safety profile, the lack of efficacy in the pivotal Phase III trial led to the cessation of its development for this indication.[2]
Appendix: Experimental Protocols
A.1. In Vivo Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a widely used method for inducing focal cerebral ischemia in rats to evaluate neuroprotective agents like BMS-204352.[10][11]
Methodology:
-
Anesthesia and Preparation: Rats (e.g., Spontaneously Hypertensive or Wistar) are anesthetized. A midline cervical incision is made to expose the carotid artery bifurcation.[10][11]
-
Vessel Isolation: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.[10]
-
Filament Insertion: The distal ECA is ligated. A standardized silicon-coated nylon filament (e.g., 4-0 nylon) is introduced through an incision in the ECA stump and advanced up the ICA until it lodges at the origin of the middle cerebral artery (MCA), occluding blood flow.[10][14]
-
Drug Administration: BMS-204352 or vehicle is administered intravenously at a predetermined time after occlusion (e.g., 2 hours).
-
Infarct Analysis: After a set period (e.g., 24 hours), the animal is euthanized, and the brain is removed. Coronal sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.[10]
A.2. In Vitro Activity: Whole-Cell Patch-Clamp Assay
This electrophysiological technique is used to measure the effect of BMS-204352 on ion channel currents in cells engineered to express specific channel subtypes (e.g., Maxi-K or KCNQ5 in HEK293 cells).[8][9][15]
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the potassium channel of interest (e.g., KCNQ5).[5]
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., KCl-based) and mounted on a micromanipulator.[15][16] The cells are bathed in an extracellular solution.
-
Seal Formation: The micropipette is pressed against a cell, and light suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[15]
-
Whole-Cell Configuration: A brief pulse of stronger suction ruptures the membrane patch, allowing electrical access to the entire cell interior.[15]
-
Data Acquisition: The membrane potential is clamped at various voltages (voltage-step protocol), and the resulting ion currents are recorded. After establishing a baseline, the extracellular solution containing various concentrations of BMS-204352 is perfused over the cell, and the currents are recorded again.[5][8]
-
Analysis: The increase in current amplitude at a specific voltage is measured and plotted against the concentration of BMS-204352 to generate a dose-response curve and calculate the EC₅₀.[5]
A.3. Pharmacokinetics: Protein Binding by Equilibrium Dialysis
This in vitro assay determines the fraction of a drug that binds to plasma proteins, which is critical as only the unbound (free) fraction is typically pharmacologically active.[11]
Methodology:
-
Apparatus: A dialysis unit (e.g., a 96-well plate-based system) is used, where each well is divided into two chambers by a semi-permeable membrane. The membrane's molecular weight cutoff (e.g., 6-8 kDa) allows small molecules like BMS-204352 to pass through but retains larger plasma proteins.[2][12]
-
Sample Preparation: Plasma (e.g., human, rat) is spiked with a known concentration of BMS-204352.[12]
-
Dialysis: The spiked plasma is added to one chamber (the donor side), and a protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber (the receiver side).[2][4]
-
Incubation: The unit is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-8 hours) to allow the free drug to reach equilibrium across the membrane.[2][12]
-
Quantification: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of BMS-204352 in each sample is precisely measured using liquid chromatography-mass spectrometry (LC-MS).[2][4]
-
Calculation: At equilibrium, the concentration in the buffer chamber is equal to the free (unbound) drug concentration in the plasma chamber. The percent of protein-bound drug is calculated using the concentrations from both chambers.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 3. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 4. enamine.net [enamine.net]
- 5. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-independent KCNQ4 currents induced by (+/-)BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patch Clamp Protocol [labome.com]
- 16. docs.axolbio.com [docs.axolbio.com]
BMS-204352: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-204352, also known as Flindokalner, is a potent and selective opener of the large-conductance calcium-activated potassium channels (Maxi-K or BK channels). It also exhibits activity as an opener of voltage-gated KCNQ potassium channels. This dual mechanism of action makes it a significant tool for modulating neuronal excitability. Primarily investigated for its neuroprotective effects in the context of acute ischemic stroke, BMS-204352 has undergone extensive preclinical evaluation and human clinical trials. Its ability to hyperpolarize neurons and reduce excessive calcium influx provides a strong rationale for its use in neuroscience research, extending to conditions such as traumatic brain injury and anxiety. This guide provides a comprehensive overview of BMS-204352, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in neuroscience research.
Introduction
During neurological insults such as ischemic stroke, a cascade of events including excessive release of excitatory amino acids leads to neuronal hyperexcitability and pathological increases in intracellular calcium, ultimately causing cell death.[1] Potassium channels are crucial regulators of neuronal excitability, and their activation can counteract these detrimental processes by increasing potassium efflux, hyperpolarizing the cell membrane, and reducing neurotransmitter release.[1][2]
BMS-204352 is a fluoro-oxindole compound developed by Bristol-Myers Squibb as a neuroprotective agent.[1][2] It acts as a potent opener of two key types of neuronal potassium channels: the large-conductance calcium-activated (Maxi-K/BK) channels and the voltage-dependent KCNQ channels.[1][2] This document serves as a technical resource, summarizing the pharmacological data and providing detailed methodologies for utilizing BMS-204352 in a research setting.
Mechanism of Action and Signaling Pathway
BMS-204352 exerts its neuroprotective effects primarily by opening Maxi-K channels, a process that is particularly effective under conditions of high intracellular calcium, such as those that occur during a stroke.[3] The opening of these channels leads to an efflux of potassium ions (K+) from the neuron. This efflux causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This reduction in neuronal excitability helps to block the excessive calcium influx that is a hallmark of excitotoxicity and a primary cause of neuronal death in ischemic conditions.[4]
The activation of Maxi-K channels by BMS-204352 provides a negative feedback mechanism to control neuronal hyperexcitability and suppress the release of neurotransmitters.[2][4]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of BMS-204352 from in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Properties
| Parameter | Channel | Value | Cell Type | Reference |
| EC₅₀ | Maxi-K (BK) | 392 nM | HEK293 Cells | N/A |
| EC₅₀ | KCNQ5 | 2.4 µM | HEK293 Cells | N/A |
Table 2: Preclinical Efficacy in Stroke Models
| Animal Model | Administration Route | Dose Range | Timing of Administration | Key Finding | Reference |
| Spontaneous Hypertensive Rats (MCAO) | Intravenous (i.v.) | 0.3 mg/kg | 2 hours post-occlusion | Significant reduction in cortical infarct volume | [1][2] |
| Normotensive Wistar Rats (MCAO) | Intravenous (i.v.) | 1 µg/kg to 1 mg/kg | N/A | Significant reduction in cortical infarct volume | [1][2] |
| Rodent Models (Permanent MCAO) | N/A | N/A | 2 hours post-occlusion | 20-30% reduction in infarct volume at 24 hours | N/A |
Table 3: Human Clinical Trial Data
| Study Phase | Population | Administration Route | Dose Range | Key Findings | Reference |
| Phase I | Healthy Volunteers | Intravenous (i.v.) | 0.001 to 0.2 mg/kg | Safe and well-tolerated with no psychomotor effects. | [1][2] |
| Phase II | Acute Stroke Patients | Intravenous (i.v.) | 0.1 to 2 mg/kg | Well-tolerated when administered within 48 hours of stroke onset. | [1][2] |
| Phase III | Acute Stroke Patients | Intravenous (i.v.) | 0.1 mg/kg and 1 mg/kg | Failed to show superior efficacy compared to placebo. | [2] |
Experimental Protocols
Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is designed to induce focal cerebral ischemia to model stroke and assess the neuroprotective effects of BMS-204352.[1][2]
Materials:
-
Male Spontaneously Hypertensive or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Microvascular clips
-
Surgical microscope
-
Heating pad to maintain body temperature
-
BMS-204352 solution and vehicle control
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain body temperature at 37°C. Secure the animal in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Carefully dissect and isolate the arteries. Ligate the distal ECA and the CCA.
-
Filament Insertion: Make a small incision in the CCA and insert the silicon-coated 4-0 nylon filament. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.
-
Drug Administration: At a predetermined time post-occlusion (e.g., 2 hours), administer BMS-204352 (e.g., 0.3 mg/kg) or vehicle intravenously.[1][2]
-
Reperfusion (Optional): For a transient MCAO model, withdraw the filament after a specific occlusion period (e.g., 90 minutes) to allow reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, perform neurological deficit scoring.
-
Infarct Volume Analysis: Euthanize the animal and perfuse the brain. Section the brain coronally and incubate the slices in a 2% TTC solution. TTC stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.
Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is for assessing the effect of BMS-204352 on Maxi-K channels expressed in a cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the human Maxi-K (hSlo) channel
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a buffered Ca²⁺ concentration to achieve a desired free [Ca²⁺]ᵢ (e.g., 300 nM).
-
BMS-204352 stock solution (in DMSO) and perfusion system
Procedure:
-
Cell Culture and Preparation: Culture HEK293-hSlo cells on glass coverslips. On the day of recording, place a coverslip in the recording chamber and perfuse with the external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward K⁺ currents.
-
BMS-204352 Application: After recording baseline currents, perfuse the cell with the external solution containing BMS-204352 (e.g., 1 µM).
-
Post-Drug Recording: Repeat the voltage-step protocol during and after drug application to observe changes in current amplitude and kinetics. BMS-204352 should cause a leftward shift in the voltage-activation curve and an increase in current at depolarizing potentials.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and construct conductance-voltage (G-V) curves before and after drug application to quantify the effect of BMS-204352.
Protocol 3: Mouse Marble Burying Test for Anxiolytic-like Effects
This test assesses repetitive and anxiety-related behaviors in mice.
Materials:
-
Standard mouse cages (e.g., 43 cm x 26 cm x 20 cm)
-
Clean, unscented bedding material (e.g., sawdust or corn cob)
-
Glass marbles (approximately 1.5 cm in diameter), 20 per cage
-
BMS-204352 solution and vehicle control
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes prior to the test.
-
Apparatus Preparation: Fill each cage with a 5 cm layer of clean bedding. Evenly space 20 marbles on the surface of the bedding.
-
Drug Administration: Administer BMS-204352 (e.g., 3-30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Test Procedure: Gently place a single mouse into a prepared cage. Leave the mouse undisturbed for a 30-minute test session.[5]
-
Scoring: After the session, remove the mouse and return it to its home cage. Count the number of marbles that are buried (defined as at least two-thirds of the marble being covered by bedding).[6]
-
Data Analysis: Compare the number of marbles buried between the BMS-204352-treated and vehicle-treated groups. A significant decrease in the number of buried marbles is indicative of an anxiolytic-like effect.
Conclusion
BMS-204352 is a valuable pharmacological tool for the study of neuronal potassium channels and their role in neurological and psychiatric disorders. Its well-characterized mechanism of action as a Maxi-K and KCNQ channel opener provides a clear basis for its neuroprotective and anxiolytic-like effects observed in preclinical models. Although Phase III clinical trials for stroke were not successful, the compound's favorable safety profile and demonstrated efficacy in animal models make it a powerful asset for laboratory research.[1][2] The protocols detailed in this guide provide a framework for researchers to effectively utilize BMS-204352 to investigate the pathophysiology of neuronal hyperexcitability and explore novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
Preclinical Profile of BMS-204352 in Stroke: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical studies of BMS-204352, a neuroprotective agent investigated for the treatment of acute ischemic stroke. The document synthesizes available data on its efficacy in animal models, outlines the experimental methodologies employed, and illustrates its mechanism of action through signaling pathway diagrams.
Core Efficacy Data in Preclinical Stroke Models
BMS-204352 demonstrated significant neuroprotective effects in rodent models of ischemic stroke, primarily through the reduction of infarct volume. The key quantitative findings from these studies are summarized below.
| Animal Model | Dosing Regimen | Administration Route | Time of Administration | Primary Outcome | Reference |
| Normotensive Wistar Rats | 1 µg/kg to 1 mg/kg | Intravenous (i.v.) | 2 hours post-occlusion | Significant reduction in cortical infarct volume | [1][2][3][4] |
| Spontaneously Hypertensive Rats (SHR) | 0.3 mg/kg | Intravenous (i.v.) | 2 hours post-occlusion | Significant reduction in cortical infarct volume | [1][2][3] |
| Rodent Models of Permanent Large-Vessel Occlusion | Not specified | Not specified | 2 hours post-occlusion | 20-30% reduction in infarct volume (p<0.01) | [5] |
Mechanism of Action: Targeting Neuronal Excitotoxicity
BMS-204352 is a potent opener of large-conductance, calcium-activated potassium channels (Maxi-K or BK channels) and has also been reported to act on voltage-gated KCNQ channels.[1][2][3] In the context of ischemic stroke, the proposed mechanism of action is the counteraction of neuronal hyperexcitability and calcium overload, which are key events in the ischemic cascade leading to cell death.
Signaling Pathway in Ischemic Neurons
The following diagram illustrates the proposed signaling pathway for BMS-204352 in an ischemic neuron.
Caption: Proposed neuroprotective signaling pathway of BMS-204352 in ischemic stroke.
Experimental Protocols
The preclinical efficacy of BMS-204352 was primarily evaluated using the permanent middle cerebral artery occlusion (MCAO) model in rats. While the full detailed protocols from the original studies are not publicly available, the following sections describe the standard and likely methodologies employed based on common practices in the field.
Permanent Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used technique to mimic focal ischemic stroke in rodents.[6]
Objective: To induce a reproducible ischemic lesion in the territory of the middle cerebral artery.
Likely Procedure:
-
Anesthesia: Rats were likely anesthetized using an inhalational anesthetic (e.g., isoflurane) or an injectable combination (e.g., ketamine/xylazine) to maintain a surgical plane of anesthesia.[6]
-
Surgical Approach: A midline cervical incision would be made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]
-
Occlusion: An intraluminal filament (e.g., a nylon monofilament with a coated tip) would be introduced into the ECA and advanced into the ICA to the origin of the MCA, thereby occluding blood flow. The filament would be left in place for the duration of the experiment to induce permanent ischemia.[6]
-
Physiological Monitoring: Throughout the procedure, physiological parameters such as body temperature would be monitored and maintained within a normal range.[6]
Infarct Volume Assessment
The primary endpoint for assessing neuroprotection was the quantification of infarct volume.
Objective: To measure the volume of dead tissue in the brain following MCAO.
Likely Procedure (TTC Staining):
-
Brain Harvesting: At a predetermined time point (e.g., 24 hours post-MCAO), the animals would be euthanized, and their brains carefully removed.
-
Sectioning: The brains would be sectioned into coronal slices of uniform thickness (e.g., 2 mm).
-
Staining: The brain slices would be incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking these active enzymes, remains unstained (white).
-
Quantification: The stained sections would be imaged, and the area of infarction in each slice would be measured using image analysis software. The total infarct volume would then be calculated by integrating the infarct areas across all slices.
Neurological Deficit Scoring
While specific neurological scores for the BMS-204352 preclinical studies are not detailed in the available literature, standard neurological scoring systems are commonly used to assess functional outcomes in rodent stroke models.
Objective: To evaluate the extent of neurological impairment following stroke.
Commonly Used Scoring Systems:
-
Bederson Score: A global neurological assessment that grades the severity of postural and forelimb flexion deficits.
-
Garcia Score: A more detailed scoring system that evaluates spontaneous activity, symmetry of movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch.
Experimental Workflow
The following diagram outlines the likely experimental workflow for the preclinical evaluation of BMS-204352 in a rat MCAO model.
Caption: A typical experimental workflow for preclinical stroke studies.
Summary and Concluding Remarks
The preclinical data for BMS-204352 demonstrated a neuroprotective effect in rodent models of permanent focal ischemia, primarily evidenced by a reduction in infarct volume. The mechanism of action is attributed to the opening of Maxi-K channels, which leads to neuronal hyperpolarization and a reduction in excitotoxic calcium influx. Despite these promising preclinical findings, BMS-204352 did not show efficacy in subsequent clinical trials. This highlights the translational challenges in stroke drug development. Nevertheless, the preclinical profile of BMS-204352 provides valuable insights into the potential of targeting ion channels for neuroprotection in ischemic stroke and serves as an important case study for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BMS-204352 neuroprotection [medscape.com]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-204352 and its Role in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-204352, a fluoro-oxindole compound developed by Bristol-Myers Squibb, is a potent opener of large-conductance, calcium-activated potassium channels (Maxi-K or BK channels).[1][2][3] It was investigated as a neuroprotective agent for the treatment of acute ischemic stroke. The rationale was based on the premise that activating neuronal BK channels would counteract the pathological hyperexcitability and calcium overload that occurs during a stroke, thereby protecting neurons from cell death.[1][2] Preclinical studies in rodent models of stroke demonstrated significant neuroprotective effects, with a notable reduction in infarct volume.[1][2][4] However, despite a favorable safety profile in early clinical trials, BMS-204352 ultimately failed to demonstrate efficacy in large-scale Phase III clinical trials, highlighting the significant challenges in translating preclinical neuroprotection to clinical success.[1][2] This guide provides a comprehensive technical overview of BMS-204352, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Mechanism of Action
During an ischemic stroke, the disruption of blood flow leads to a cascade of detrimental events in the brain, including excessive release of excitatory amino acids like glutamate.[1][2] This triggers neuronal hyperexcitability and a massive influx of intracellular calcium (Ca2+), initiating a fatal biochemical cascade that leads to neuronal death.[1][2][3]
BMS-204352 is a potent and effective opener of two main subtypes of neuronal potassium channels: the calcium-activated, big-conductance potassium (BKCa or Maxi-K) channels and the voltage-dependent KCNQ channels.[1][2][5] Its primary neuroprotective mechanism is attributed to the activation of Maxi-K channels.[4]
The activation of these channels provides a neuroprotective effect through the following sequence:
-
Potassium Efflux: Opening of Maxi-K channels leads to an efflux of potassium ions (K+) from the neuron.
-
Hyperpolarization: This efflux causes the neuronal membrane to hyperpolarize, making it less likely to fire an action potential.
-
Reduced Calcium Influx: Hyperpolarization counteracts the excessive depolarization, reducing the influx of Ca2+ through voltage-gated calcium channels.[4]
-
Neuronal Protection: By mitigating excitotoxicity and calcium overload, BMS-204352 helps to protect neurons at risk within the ischemic penumbra.[3]
A key feature of BMS-204352's action is its dependence on high intracellular calcium levels, which are characteristic of neurons under ischemic stress.[4] This suggests a targeted action on compromised neurons while having minimal effect on healthy ones.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of BMS-204352.
Table 1: Preclinical Efficacy in Rodent Stroke Models
| Animal Model | Treatment Protocol | Key Efficacy Findings | Reference(s) |
| Spontaneously Hypertensive Rats (SHR) | 0.3 mg/kg (i.v.) administered 2 hours post-permanent Middle Cerebral Artery Occlusion (MCAO) | Significant reduction in cortical infarct volume. | [1][2] |
| Normotensive Wistar Rats | 1 µg/kg to 1 mg/kg (i.v.) | Significant reduction in cortical infarct volume. | [1][2] |
| Rodent Models (unspecified) | Administration 2 hours post-permanent large-vessel occlusion | 20-30% reduction in infarct volume at 24 hours (p<0.01). | [4] |
Table 2: Pharmacokinetics
| Species | Dose | Administration | CL (Total Body Clearance) | Vd (Volume of Distribution) | T½ (Elimination Half-life) | Reference(s) |
| Rats | 0.4 - 10.0 mg/kg | Single intraarterial infusion | 879 - 3242 ml/h/kg (dose-dependent) | 3621 - 8933 ml/kg (dose-dependent) | 2.08 - 4.70 hours (dose-independent) | [6] |
| Healthy Humans | 0.001 - 0.4 mg/kg | Single and multiple i.v. doses | Dose-independent | Dose-independent | ~20 hours (terminal) | [7] |
Table 3: Clinical Trial Dosing and Outcomes
| Trial Phase | Patient Population | Dose Range | Key Findings & Outcomes | Reference(s) |
| Phase I | Healthy Volunteers | Single: 0.001 - 0.4 mg/kg (i.v.)Multiple: 0.001 - 0.2 mg/kg/day (i.v.) | Safe and well-tolerated up to 0.2 mg/kg. No psychomotor effects. | [1][2][7] |
| Phase II | Acute Stroke Patients | 0.1 - 2 mg/kg (i.v.) within 48h of onset | Well-tolerated. No significant differences in organ toxicity or adverse effects compared to placebo. | [1][2][8] |
| Phase III (POST-010) | Acute Ischemic Stroke Patients (~1200) | 1 mg/kg (i.v.) or placebo within 6h of onset | Failed to show efficacy. No statistical difference in neurological outcome or safety at 12 weeks. | [4] |
| Phase III (Overall) | Acute Stroke Patients (1978) | N/A | Failed to show superior efficacy compared to placebo. | [1][2] |
Experimental Protocols
Preclinical Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a common method used in the preclinical evaluation of BMS-204352.
Objective: To induce a focal cerebral ischemic stroke in rodents to evaluate the neuroprotective efficacy of a test compound.
Materials:
-
Male Spontaneously Hypertensive or Wistar rats (250-300g).
-
Anesthesia (e.g., isoflurane).
-
Nylon monofilament suture (e.g., 4-0) with a silicone-coated tip.
-
Surgical microscope, micro-dissecting instruments.
-
Laser Doppler flowmeter to monitor cerebral blood flow (CBF).
-
BMS-204352 solution and vehicle control.
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain body temperature at 37°C. Secure the animal in a stereotaxic frame.
-
Surgical Exposure: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place temporary ligatures around the CCA and ICA.
-
Filament Insertion: Introduce a silicone-coated 4-0 nylon monofilament suture via an incision in the ECA stump. Advance the filament into the ICA to the origin of the middle cerebral artery (MCA), approximately 17-18mm from the carotid bifurcation.
-
Occlusion Confirmation: Successful occlusion is confirmed by a sharp drop (typically >70%) in CBF as measured by a Laser Doppler probe placed on the skull over the MCA territory.
-
Permanent Occlusion: For a permanent MCAO model, the filament is left in place. The neck incision is closed.
-
Drug Administration: At a predetermined time post-occlusion (e.g., 2 hours), administer BMS-204352 or vehicle intravenously.
-
Post-operative Care: Provide post-operative care, including fluid administration and monitoring for recovery from anesthesia.
Infarct Volume Assessment
Objective: To quantify the extent of brain injury following MCAO.
Procedure:
-
Euthanasia and Brain Extraction: At 24 hours post-MCAO, euthanize the animal and carefully extract the brain.
-
Brain Slicing: Chill the brain and cut it into coronal sections of uniform thickness (e.g., 2 mm).
-
TTC Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for approximately 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Image Analysis: Digitize the stained sections. Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Volume Calculation: Calculate the infarct volume by integrating the infarct area over the thickness of the slices. An edema correction is typically applied.
References
- 1. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels | Semantic Scholar [semanticscholar.org]
- 4. medscape.com [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of BMS-204352 on Neuronal Excitability
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of BMS-204352, a fluoro-oxindole compound developed by Bristol-Myers Squibb. Initially investigated as a neuroprotective agent for acute ischemic stroke, BMS-204352 modulates neuronal excitability by acting as a potent opener of specific neuronal potassium channels. This guide details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. While BMS-204352 ultimately failed to demonstrate superior efficacy in Phase III clinical trials for stroke, its well-defined mechanism and favorable safety profile make it a valuable tool for neuroscience research and a candidate for repurposing in other neurological disorders characterized by neuronal hyperexcitability.
Introduction to Neuronal Hyperexcitability and BMS-204352
Neuronal hyperexcitability is a central pathological feature in a range of neurological disorders, including ischemic stroke, epilepsy, and traumatic brain injury.[1][2] During events like an ischemic stroke, a cascade of biochemical events is triggered, leading to excessive release of excitatory amino acids and a massive influx of intracellular calcium (Ca²⁺).[1][2][3] This process results in neuronal hyperexcitability, a state that can precipitate cell death and brain damage.[4]
A key strategy to counteract this is to enhance the activity of inhibitory mechanisms within the brain. Potassium (K⁺) channels are crucial regulators of neuronal excitability; their activation leads to an efflux of K⁺ ions, hyperpolarizing the cell membrane and making it less likely to fire an action potential.[1][2][5] This has led to the development of potassium channel openers as potential neuroprotective agents.[1][2][5]
BMS-204352 (MaxiPost™) is a potassium channel opener designed to be a neuroprotectant for acute ischemic stroke.[1][4][5] It stands out due to its ability to amplify the cell's own neuroprotective mechanisms by targeting specific potassium channels.[4]
Core Mechanism of Action
BMS-204352 exerts its effects on neuronal excitability by targeting and activating two main types of neuronal potassium channels.
2.1 Primary Molecular Targets The primary targets of BMS-204352 are:
-
Large-conductance Ca²⁺-activated potassium channels (BKCa or Maxi-K channels): These channels are activated by both membrane depolarization and elevated intracellular Ca²⁺ levels.[1][4][5] In pathological states like ischemia, where intracellular Ca²⁺ is high, BMS-204352's ability to open these channels is enhanced.[4]
-
Voltage-gated KCNQ potassium channels (specifically KCNQ2, KCNQ4, KCNQ5): These channels are non-inactivating and play a key role in setting the resting membrane potential and preventing repetitive firing of action potentials.[1][2][5][6]
2.2 Impact on Neuronal Signaling By opening these channels, BMS-204352 facilitates the efflux of potassium ions from the neuron. This leads to hyperpolarization of the cell membrane, making the neuron more resistant to excitatory stimuli. The overall effect is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, which helps to counteract the excitotoxic cascade seen in stroke.[1][2][4]
Summary of Preclinical and Clinical Data
The effects of BMS-204352 have been quantified in numerous studies, from in vitro electrophysiology to large-scale clinical trials.
Data from Preclinical Investigations
BMS-204352 demonstrated significant neuroprotective effects in animal models of stroke and other neurological conditions.
| Study Type | Model / Cell Line | Species | BMS-204352 Dose / Conc. | Key Quantitative Finding | Reference |
| In Vivo | Permanent Middle Cerebral Artery (MCA) Occlusion | Spontaneously Hypertensive Rat | 0.3 mg/kg, i.v. | Significant reduction in cortical infarct volume. | [1][2][5] |
| In Vivo | Permanent MCA Occlusion | Normotensive Wistar Rat | 1 µg/kg to 1 mg/kg, i.v. | Significant reduction in cortical infarct volume. | [1][2][5] |
| In Vivo | Fmr1-Knockout Model (Fragile X Syndrome) | Mouse | Not Specified | Reverses sensory hypersensitivity and prevents behavioral abnormalities. | [7] |
| In Vitro | HEK293 cells expressing KCNQ4 | Human | 0.1–10 µM | Shifted channel activation curve towards more negative potentials by ~10 mV. | [6] |
| In Vitro | HEK293 & CHO cells expressing KCNQ4 | Human, Hamster | 10 µM | Induced a voltage-independent KCNQ4 current. | [8] |
Data from Clinical Trials
Despite promising preclinical results, BMS-204352 did not achieve its primary efficacy endpoints in large-scale human trials for stroke. However, these studies established a clear safety profile.
| Trial Phase | Patient Population | Dose Range | Administration Route | Key Safety & Tolerability Findings | Reference |
| Phase I | Healthy Volunteers | Single: 0.001–0.4 mg/kgMultiple: 0.001–0.2 mg/kg/day | Intravenous (i.v.) | Well-tolerated up to 0.2 mg/kg with no psychomotor effects. Postural hypotension at ≥0.3 mg/kg. | [5][9] |
| Phase II | Acute Stroke Patients | 0.1–2 mg/kg | Intravenous (i.v.) | Well-tolerated when administered within 48h of stroke onset. No significant differences in adverse effects vs. placebo. | [1][2][5][7] |
| Phase III (POST Trials) | Acute Stroke Patients | 1 mg/kg | Intravenous (i.v.) | Failed to show superior efficacy compared to placebo. No clinically significant differences in organ toxicity or adverse effects. | [1][2][4] |
Detailed Experimental Protocols
Reproducing the findings related to BMS-204352 requires specific experimental methodologies. Below are detailed protocols for key experiments.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is used to measure the direct effects of BMS-204352 on specific ion channels expressed in a controlled cell system.
Objective: To characterize the effect of BMS-204352 on KCNQ4 channel activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the KCNQ4 potassium channel are cultured under standard conditions (37°C, 5% CO₂).
-
Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment. Immediately before recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal pipette solution.
-
Recording: The whole-cell configuration of the patch-clamp technique is established. The cell membrane potential is clamped at a holding potential (e.g., -90 mV).
-
Voltage Protocol: A series of depolarizing voltage steps are applied to elicit KCNQ4 currents. For example, from the holding potential, apply 500 ms (B15284909) steps in 10 mV increments from -100 mV to +50 mV.
-
Drug Application: A baseline recording is established. BMS-204352 is then added to the external superfusion solution at the desired concentration (e.g., 10 µM), and the voltage protocol is repeated.
-
Data Analysis: The current amplitude at the end of each voltage step is measured. A conductance-voltage (G-V) curve is generated by plotting the normalized conductance against the test potential. The data are fitted with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂) before and after drug application.
In Vivo Neuroprotection: Rodent Stroke Model
This protocol assesses the neuroprotective efficacy of BMS-204352 in a clinically relevant animal model.
Objective: To determine if BMS-204352 reduces infarct volume following ischemic stroke.
Methodology:
-
Animal Preparation: Adult male Wistar rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure (MCA Occlusion): A midline neck incision is made, and the right common carotid artery (CCA) is exposed. The external carotid artery (ECA) and internal carotid artery (ICA) are isolated. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA, advanced into the ICA, and positioned to occlude the origin of the middle cerebral artery (MCA).
-
Drug Administration: Two hours post-occlusion, animals are randomly assigned to receive either BMS-204352 (e.g., 1 mg/kg) or vehicle via intravenous (i.v.) injection through the tail vein.
-
Post-Operative Care: Animals are allowed to recover from anesthesia and are monitored for neurological deficits.
-
Infarct Volume Analysis: 24 hours after MCA occlusion, the animals are euthanized. The brains are removed, chilled, and sliced into 2 mm coronal sections.
-
Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white).
-
Quantification: The slices are imaged, and the area of infarct in each slice is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all slices and correcting for cerebral edema.
Summary and Future Directions
BMS-204352 is a potent opener of BK and KCNQ potassium channels that effectively reduces neuronal excitability.[1][2][5] Preclinical studies robustly demonstrated its neuroprotective capabilities in various models of neuronal injury.[4][10] However, this efficacy did not translate into a clinical benefit for acute ischemic stroke patients in Phase III trials.[2][7] The discrepancy may be due to factors such as the narrow therapeutic window for stroke intervention, the heterogeneity of the patient population, or complexities in translating drug efficacy from animal models to humans.
Despite its failure in stroke trials, BMS-204352 remains a significant compound for several reasons:
-
Research Tool: It serves as a selective pharmacological tool for investigating the roles of BK and KCNQ channels in neuronal physiology and pathology.
-
Repurposing Potential: Its excellent safety profile and proven mechanism of reducing neuronal hyperexcitability make it a candidate for repurposing in other conditions.[5] Promising preclinical results have been seen in models of Fragile X syndrome and multiple sclerosis, suggesting that targeting BK channels could be therapeutic in these contexts.[7][10]
Future research should focus on exploring the efficacy of BMS-204352 in these alternative indications and on understanding the translational gap that often exists between preclinical neuroprotection studies and clinical outcomes.
References
- 1. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] BMS-204352: a potassium channel opener developed for the treatment of stroke. | Semantic Scholar [semanticscholar.org]
- 4. BMS-204352 neuroprotection [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The BK Channel Opener BMS-204352: A Technical Guide for Fragile X Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fragile X Syndrome (FXS) is a neurodevelopmental disorder characterized by the absence of the Fragile X Mental Retardation Protein (FMRP), leading to neuronal hyperexcitability and distinct synaptic pathologies. A key underlying mechanism is the dysfunction of the large-conductance Ca²⁺-activated potassium (BKCa or BK) channel. In the absence of FMRP, BK channels exhibit reduced activity, leading to prolonged action potentials, excessive presynaptic calcium influx, and altered neurotransmitter release. BMS-204352, a small molecule opener of BK channels, has been investigated as a potential therapeutic agent to counteract this deficit. Preclinical studies using the Fmr1 knockout (KO) mouse model have demonstrated that BMS-204352 can rescue key pathological phenotypes, including abnormal dendritic spine morphology, aberrant brain biochemistry, and behavioral deficits. This document provides a comprehensive technical overview of the core research, experimental methodologies, and quantitative data related to the use of BMS-204352 in the context of Fragile X Syndrome.
Core Pathophysiology and Mechanism of Action
In healthy neurons, FMRP directly interacts with the regulatory β4 subunit of the BK channel, enhancing its sensitivity to calcium and promoting channel opening.[1][2][3] This interaction is crucial for maintaining the proper duration of action potentials and regulating synaptic transmission.[1][2] In Fragile X Syndrome, the absence of FMRP leads to a significant reduction in BK channel open probability.[4] This hypoactivity results in a cascade of downstream effects:
-
Action Potential Broadening: Reduced potassium efflux during firing leads to a longer repolarization phase.[1][3]
-
Enhanced Ca²⁺ Influx: Prolonged depolarization of the presynaptic terminal allows voltage-gated calcium channels to remain open longer, increasing intracellular calcium concentration.[1]
-
Elevated Neurotransmitter Release: The heightened presynaptic calcium levels lead to excessive glutamate (B1630785) release and dysregulated synaptic plasticity.[1][3]
BMS-204352 acts as a pharmacological surrogate for FMRP's function at the BK channel. By directly activating the channel, it facilitates potassium efflux, thereby shortening the action potential duration and normalizing presynaptic calcium levels and neurotransmitter release. This mechanism aims to correct the neuronal hyperexcitability that is a hallmark of FXS.
Quantitative Data Summary
The efficacy of BMS-204352 has been quantified in both in vitro and in vivo models of Fragile X Syndrome.
Table 1: In Vitro Efficacy on Dendritic Spine Morphology
Assay performed on primary hippocampal neurons from E15 Fmr1 KO mice after 4 hours of treatment.
| Parameter | Genotype / Condition | Vehicle (DMSO 0.1%) | BMS-204352 (5 µM) | BMS-204352 (10 µM) |
| Filopodia Length (µm) | Wild-Type (WT) | 1.67 ± 0.20 | No significant effect | No significant effect |
| Fmr1 KO | 3.00 ± 0.15 (p < 0.0001 vs WT) | No significant effect | 1.72 ± 0.12 (#p < 0.01 vs KO Vehicle) | |
| Filopodia Density (nbr/10µm) | Wild-Type (WT) | 0.15 ± 0.04 | No significant effect | No significant effect |
| Fmr1 KO | 0.93 ± 0.11 (p < 0.001 vs WT) | No significant effect | 0.21 ± 0.04 (#p < 0.01 vs KO Vehicle) | |
| Data derived from Hebert et al., 2014.[1] |
Table 2: In Vivo Efficacy in Fmr1 KO Mice
Assays performed 30 minutes after a single 2 mg/kg intraperitoneal injection.
| Phenotype | Assay | Fmr1 KO + Vehicle | Fmr1 KO + BMS-204352 (2 mg/kg) | Outcome |
| Social Behavior | Social Interaction Test | Reduced affiliative behavior vs WT | Restored to WT levels | Rescue of social deficits |
| Anxiety | Elevated Plus Maze | Reduced anxiety vs WT | Increased anxiety, corrected to WT phenotype | Normalization of anxiety-like behavior |
| Spatial Memory | Y-Maze | Impaired novelty preference vs WT | Restored to WT levels (p < 0.05) | Reversal of cognitive impairment |
| Hyperactivity | Open Field Test | Increased distance moved vs WT | Normalized to WT levels (p < 0.01) | Correction of hyperactivity |
| Brain Biochemistry | Proton MRS | Decreased hippocampal glutamate vs WT | Increased glutamate, restored to WT levels (p = 0.043) | Rescue of glutamate homeostasis |
| Data derived from Hebert et al., 2014.[1] |
Table 3: Pharmacokinetic and Specificity Profile of BMS-204352
| Parameter | Finding | Source |
| Primary Target | Large-conductance Ca²⁺-activated K⁺ (BK) channel opener | [5][6] |
| Secondary Target | Also activates voltage-gated KCNQ potassium channels | [5][6] |
| CNS Penetration | Hydrophobic; readily enters the central nervous system | [7] |
| **Elimination Half-Life (T₁/₂) ** | 2.08 - 4.70 hours in rats (dose-independent) | [8] |
| Clearance | Dose-dependent; decreases with increasing dose in rats | [8] |
| Clinical Status | Failed Phase III trials for acute stroke; noted to be safe and well-tolerated | [5][9] |
Experimental Protocols
In Vivo Rescue of Behavioral and Biochemical Phenotypes
This protocol outlines the workflow for assessing the efficacy of BMS-204352 in the Fmr1 KO mouse model.
Methodology Details:
-
Animals: Studies utilize male Fmr1 KO mice and wild-type (WT) littermates to control for genetic background.
-
Drug Formulation: BMS-204352 is dissolved in a vehicle solution, typically consisting of DMSO and Tween 80 in 0.9% NaCl, to ensure solubility and bioavailability.[7]
-
Administration: A single intraperitoneal (i.p.) injection is administered. Behavioral testing commences 30 minutes post-injection, which corresponds to the time of maximal drug concentration in the brain.[10]
-
Behavioral Assays:
-
Social Interaction: Quantifies the time a subject mouse spends in affiliative behaviors (e.g., sniffing, grooming) with a novel mouse.
-
Elevated Plus Maze (EPM): Assesses anxiety-like behavior by measuring the mouse's preference for the open, exposed arms versus the closed, protected arms of the maze.
-
Y-Maze: A two-trial task assesses spatial recognition memory by measuring the mouse's innate preference to explore a novel arm of the maze over two familiar arms.[10]
-
-
Biochemical Analysis: In vivo ¹H-MRS is used to non-invasively measure the concentration of key brain metabolites, such as glutamate and myo-inositol, in specific brain regions like the hippocampus.[10]
In Vitro Rescue of Dendritic Spine Dysgenesis
This protocol describes the assessment of BMS-204352's effect on the characteristic dendritic spine abnormalities seen in FXS neurons.
Methodology Details:
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 15 (E15) Fmr1 KO and WT mice.[10]
-
Treatment: After maturing in vitro, neurons are acutely treated with BMS-204352 at varying concentrations (e.g., 5 µM and 10 µM) or vehicle control for 4 hours.
-
Staining and Imaging: Neurons are fixed and stained with a lipophilic dye such as DiI, which intercalates into the plasma membrane and allows for detailed visualization of fine neuronal processes, including dendritic spines and filopodia.
-
Quantification: Images are analyzed to measure the average length and density of dendritic protrusions. A key phenotype in FXS neurons is a higher density of long, thin, immature spines (filopodia), and the analysis quantifies the degree to which treatment with BMS-204352 can revert this morphology toward the more mature, mushroom-shaped spines seen in WT neurons.
Electrophysiological Analysis (Representative Protocol)
While the primary rescue studies did not publish electrophysiology data with BMS-204352, the foundational work by Deng et al. (2013) established the underlying BK channel defect.[1] A protocol to test the direct effect of BMS-204352 on neuronal firing would be as follows.
Methodology Details:
-
Slice Preparation: Acute brain slices (e.g., 300 µm thick) containing the hippocampus or cortex are prepared from adult Fmr1 KO and WT mice.
-
Recording Configuration: Whole-cell patch-clamp recordings are made from pyramidal neurons.
-
Internal Solution: The patch pipette is filled with a potassium-gluconate-based internal solution to mimic the intracellular ionic environment.
-
External Solution: Slices are perfused with artificial cerebrospinal fluid (aCSF) bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Protocol:
-
Baseline: In current-clamp mode, a series of depolarizing current steps are injected to elicit action potentials (APs) and determine the baseline firing properties (e.g., AP width, firing frequency, afterhyperpolarization).
-
Drug Application: The aCSF is switched to one containing a relevant concentration of BMS-204352 (e.g., 10 µM).
-
Post-Drug: The current-step protocol is repeated to measure changes in firing properties. The primary hypothesis is that BMS-204352 will decrease AP duration in Fmr1 KO neurons, bringing them closer to WT values.
-
-
Analysis: AP width at half-maximum amplitude and firing frequency are quantified and compared across genotypes and drug conditions.
Conclusion and Future Directions
BMS-204352 has served as a critical proof-of-concept tool, demonstrating that pharmacologically targeting the BK channel deficit in Fragile X Syndrome can ameliorate a wide range of pathological phenotypes in preclinical models. The data strongly support the hypothesis that restoring BK channel function can normalize neuronal excitability and rescue downstream behavioral and cognitive impairments.
However, it is important to note that BMS-204352 also modulates KCNQ channels, and its development for stroke was discontinued (B1498344) after Phase III trials.[5][6] While it proved safe, the lack of superior efficacy in stroke and its off-target activity suggest that more specific and potent BK channel openers may be required for clinical translation in FXS. The foundational research conducted with BMS-204352 has paved the way for the development of next-generation BK channel activators that are now entering clinical investigation for neurodevelopmental disorders. Future research will focus on validating these newer compounds and establishing the long-term efficacy and safety of this therapeutic strategy in human populations.
References
- 1. FMRP regulates neurotransmitter release and synaptic information transmission by modulating action potential duration via BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broadening roles for FMRP; Big news for Big Potassium (BK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragile X mental retardation protein controls ion channel expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic upregulation of BK channel activity normalizes multiple synaptic and circuit defects in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] BMS-204352: a potassium channel opener developed for the treatment of stroke. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of BMS-204352: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-204352, also known as MaxiPost, is a fluoro-oxindole derivative developed by Bristol-Myers Squibb as a neuroprotective agent for the treatment of acute ischemic stroke. It functions as a potent opener of large-conductance calcium-activated potassium channels (maxi-K or BK channels), a mechanism aimed at mitigating the excitotoxicity cascade initiated by ischemic events. Despite promising preclinical efficacy in animal models of stroke, BMS-204352 ultimately failed to demonstrate superiority over placebo in large-scale Phase III clinical trials, leading to the discontinuation of its development for this indication. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental methodologies related to BMS-204352.
Introduction
Ischemic stroke is a leading cause of mortality and long-term disability worldwide, characterized by a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death.[1] A key trigger in this cascade is the excessive influx of intracellular calcium (Ca²⁺) into neurons.[2] This understanding spurred the development of neuroprotective agents aimed at mitigating this calcium overload. One such strategy involves the activation of potassium channels to hyperpolarize the neuronal membrane, thereby reducing the driving force for calcium entry through voltage-gated calcium channels and NMDA receptors.[1][2]
BMS-204352 emerged from a drug discovery program at Bristol-Myers Squibb focused on identifying openers of maxi-K channels.[1] These channels are activated by both membrane depolarization and increased intracellular calcium, functioning as a natural negative feedback mechanism to dampen neuronal excitability.[2] The hypothesis was that potentiating this endogenous neuroprotective mechanism could salvage neurons in the ischemic penumbra.
Mechanism of Action
BMS-204352 is a potent and effective opener of two main subtypes of neuronal potassium channels: the large-conductance calcium-activated potassium (maxi-K or BK) channels and the voltage-dependent KCNQ potassium channels.[1][3] Its primary therapeutic rationale in stroke was centered on its activity as a maxi-K channel opener.
Signaling Pathway
The proposed neuroprotective mechanism of BMS-204352 is initiated by the ischemic cascade, which leads to a massive influx of Ca²⁺ into neurons. This rise in intracellular Ca²⁺, coupled with membrane depolarization, activates maxi-K channels. BMS-204352 potentiates the opening of these channels, leading to an efflux of potassium (K⁺) ions from the neuron. This K⁺ efflux results in hyperpolarization of the cell membrane, which in turn reduces the activation of voltage-dependent calcium channels and decreases the electrochemical gradient for Ca²⁺ entry through NMDA receptors. The overall effect is a reduction in intracellular Ca²⁺ overload and subsequent mitigation of downstream apoptotic and necrotic cell death pathways.
References
BMS-204352: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-204352, also known as Flindokalner or Maxipost, is a fluoro-oxindole compound that has been extensively investigated for its neuroprotective properties. It is a potent activator of large-conductance calcium-activated potassium (maxi-K or BK) channels and also modulates neuronal KCNQ (Kv7) channels.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to BMS-204352.
Chemical Structure and Physicochemical Properties
BMS-204352 is a chiral molecule, with the (S)-(+)-enantiomer being the more active form.[2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of BMS-204352
| Identifier | Value |
| IUPAC Name | (3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one[3] |
| Synonyms | Flindokalner, Maxipost, (+)-BMS 204352[1][4] |
| CAS Number | 187523-35-9[4] |
| Molecular Formula | C₁₆H₁₀ClF₄NO₂[4] |
| SMILES | FC(F)(F)C1=CC=C(--INVALID-LINK--(C2=C(OC)C=CC(Cl)=C2)C(N3)=O)C3=C1[4] |
| InChI | InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1[4] |
Table 2: Physicochemical Properties of BMS-204352
| Property | Value |
| Molecular Weight | 359.7 g/mol [4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO[4] |
| Purity | ≥98%[4] |
| λmax | 211 nm[4] |
Biological Properties and Mechanism of Action
BMS-204352 is a potent opener of two main types of neuronal potassium channels: the large-conductance calcium-activated (BK) channels and the voltage-gated KCNQ (Kv7) channels.[5] The opening of these channels leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less excitable and reduces the likelihood of firing action potentials.
In the context of ischemic stroke, excessive glutamate (B1630785) release leads to an influx of calcium ions into neurons, a key step in the excitotoxic cascade that results in neuronal death. By activating BK channels, which are also sensitive to intracellular calcium levels, BMS-204352 enhances a natural neuroprotective mechanism. The resulting hyperpolarization counteracts the excessive depolarization caused by the excitotoxic insult, thereby reducing calcium influx and protecting the neuron from cell death.[6]
Signaling Pathway of BMS-204352 in Neuroprotection
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and characterization of BMS-204352 (MaxiPost) and related 3-fluorooxindoles as openers of maxi-K potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 6. wvj.science-line.com [wvj.science-line.com]
An In-Depth Technical Guide on the Effects of BMS-204352 on Calcium Influx in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of BMS-204352, a potent opener of large-conductance calcium-activated potassium (Maxi-K or BK) channels, and its subsequent effects on calcium influx in neurons. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document synthesizes key preclinical data, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of its signaling pathway and experimental workflows. While BMS-204352 showed promise in preclinical models of ischemic stroke, it did not demonstrate superior efficacy in Phase III clinical trials.[1][2][3][4] Nevertheless, its mechanism of action remains a subject of significant interest for the development of neuroprotective agents.
Introduction
Neuronal hyperexcitability, primarily driven by excessive glutamate (B1630785) release and subsequent massive calcium (Ca2+) influx, is a hallmark of ischemic stroke and other neurodegenerative conditions.[2][3][4] This pathological Ca2+ overload triggers a cascade of detrimental events, ultimately leading to neuronal cell death.[1] One of the endogenous neuroprotective mechanisms is the activation of large-conductance Ca2+-activated potassium (Maxi-K or BK) channels.[1] Activation of these channels leads to potassium ion (K+) efflux, resulting in hyperpolarization of the neuronal membrane. This hyperpolarization counteracts the depolarization induced by excitatory stimuli, thereby reducing the driving force for Ca2+ entry through voltage-gated calcium channels (VGCCs) and NMDA receptors.
BMS-204352, also known as Flindokalner, is a fluoro-oxindole derivative that acts as a potent and selective opener of Maxi-K channels.[2][3][5] It was developed by Bristol-Myers Squibb as a potential neuroprotective agent for the treatment of acute ischemic stroke.[2][3][4] Preclinical studies in rodent models of stroke demonstrated that BMS-204352 could significantly reduce infarct volume.[1][2][3][4] The compound's high lipophilicity allows it to readily cross the blood-brain barrier.[6]
Mechanism of Action: Attenuation of Calcium Influx
The primary mechanism by which BMS-204352 exerts its neuroprotective effect is through the modulation of neuronal calcium homeostasis. By activating Maxi-K channels, BMS-204352 initiates a series of events that collectively reduce pathological calcium influx.
Opening of Maxi-K Channels
BMS-204352 directly binds to and opens Maxi-K channels, which are expressed on the surface of neurons.[1][6] This action is calcium-sensitive, meaning the compound's efficacy is enhanced in the presence of elevated intracellular calcium, a condition prevalent during excitotoxic insults.[1]
Membrane Hyperpolarization
The opening of Maxi-K channels facilitates the efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane. This makes the neuron less excitable and less likely to fire action potentials in response to excitatory neurotransmitters like glutamate.
Reduction of Calcium Influx
The state of membrane potential is a critical determinant of the activity of voltage-gated calcium channels (VGCCs). The hyperpolarization induced by BMS-204352 reduces the open probability of these channels, thereby diminishing the influx of calcium into the neuron during depolarizing events. This attenuation of calcium influx is the cornerstone of the neuroprotective effect of BMS-204352.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of BMS-204352 from preclinical studies.
| Parameter | Value | Cell/System Type | Reference |
| EC50 for Maxi-K Channel Activation | 392 nM (at -48.4 mV) | HEK293 cells expressing Maxi-K channels | [5] |
| EC50 for KCNQ5 Channel Activation | 2.4 µM | Cells expressing KCNQ5 channels | [5] |
| EC50 for KCNQ4 Channel Activation | 2.4 µM (at -30 mV) | Cells expressing KCNQ4 channels | [7] |
| Effective Dose in Rat Stroke Model (MCAO) | 0.3 mg/kg (i.v.) | Spontaneously hypertensive rats | [2][3][4] |
| Effective Dose Range in Rat Stroke Model (MCAO) | 1 µg/kg to 1 mg/kg (i.v.) | Normotensive Wistar rats | [2][3][4] |
| Reduction in Infarct Volume | 20-30% | Rodent models of permanent large-vessel occlusion | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of BMS-204352 on neuronal calcium influx.
Electrophysiological Measurement of Maxi-K Channel Activity
Objective: To determine the effect of BMS-204352 on the activity of Maxi-K channels in cultured neurons using the patch-clamp technique.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and varying concentrations of free Ca2+ (buffered with EGTA) to study calcium sensitivity (pH 7.2)
-
BMS-204352 stock solution (in DMSO) and vehicle control
-
Paxilline (a Maxi-K channel blocker) for validation
Procedure:
-
Culture primary neurons on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit ionic currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with the external solution containing a known concentration of BMS-204352.
-
Repeat the voltage-step protocol and record the currents in the presence of BMS-204352.
-
To confirm the involvement of Maxi-K channels, co-apply Paxilline with BMS-204352 and observe for inhibition of the drug-induced current.
-
Analyze the data by constructing current-voltage (I-V) relationship curves and calculating the percentage increase in outward current at specific voltages.
Calcium Imaging to Assess the Effect on Neuronal Calcium Influx
Objective: To visualize and quantify the effect of BMS-204352 on intracellular calcium levels in neurons during a depolarizing challenge.
Materials:
-
Primary neuronal cell culture on glass-bottom dishes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)
-
Fluorescence microscope with an appropriate filter set and a sensitive camera
-
Image acquisition and analysis software
-
Krebs-Ringer-HEPES (KRH) buffer (in mM): 125 NaCl, 5 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2 CaCl2, 25 HEPES, 6 Glucose (pH 7.4)
-
High potassium KRH buffer (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity) for depolarization
-
BMS-204352 stock solution and vehicle control
Procedure:
-
Load the cultured neurons with the chosen calcium indicator dye according to the manufacturer's protocol. For Fura-2 AM, this typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with KRH buffer to remove excess dye.
-
Mount the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire baseline fluorescence images for a set period.
-
Perfuse the cells with KRH buffer containing BMS-204352 or vehicle control and continue to acquire images.
-
Induce neuronal depolarization by switching the perfusion to the high potassium KRH buffer.
-
Record the changes in fluorescence intensity during and after the depolarizing stimulus.
-
Analyze the data by measuring the fluorescence intensity (or ratio for ratiometric dyes like Fura-2) in individual neurons over time.
-
Calculate parameters such as the peak calcium response, the area under the curve, and the rate of calcium decay.
-
Compare the calcium responses in BMS-204352-treated neurons to those in the vehicle-treated control group to determine the extent of inhibition of calcium influx.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathway of BMS-204352 and a typical experimental workflow for its evaluation.
References
- 1. BMS-204352 neuroprotection [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BMS-204352 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-204352 is a fluoro-oxindole derivative that acts as a potent opener of specific neuronal potassium channels.[1][2][3] Primarily, it targets the large-conductance calcium-activated potassium (BK or Maxi-K) channels and voltage-gated potassium channels of the KCNQ family (KCNQ2-KCNQ5).[1][2][3][4][5] By activating these channels, BMS-204352 increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. This mechanism underlies its neuroprotective effects observed in preclinical models of ischemic stroke and traumatic brain injury.[1][2][3] Although it did not demonstrate superior efficacy to placebo in Phase III clinical trials for stroke, its well-defined mechanism of action makes it a valuable tool for in vitro research into neuronal excitability, neuroprotection, and potassium channel function.[1][2][3]
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of BMS-204352, including electrophysiological analysis of its effects on ion channels, assessment of its impact on cell viability in neuroprotection models, and determination of its plasma protein binding.
Quantitative Data Summary
The following table summarizes the quantitative data for BMS-204352 from in vitro studies.
| Parameter | Channel Type | Cell Line | Value | Reference |
| Activation Concentration | BK Channels | Not Specified | Nanomolar concentrations are sufficient for activation. | [1] |
| Activation Concentration Range | KCNQ4 Channels | HEK293 | 0.1 - 10 µM | [4][5] |
| Activation Concentration | KCNQ2, KCNQ2/Q3, KCNQ3/Q4 | Not Specified | Activated to a similar degree as KCNQ4 by 10 µM BMS-204352. | [4] |
| Effect on Activation Curve | KCNQ4 Channels | HEK293 | Shifts activation curve towards more negative potentials by ~10 mV. | [4] |
| Plasma Protein Binding | Human Serum | Not Applicable | ~99.6% | Not explicitly cited, but implied by protein binding studies. |
Signaling Pathway and Mechanism of Action
BMS-204352 exerts its effects by directly modulating the activity of BK and KCNQ potassium channels. The opening of these channels leads to an efflux of potassium ions (K+) from the neuron, which hyperpolarizes the cell membrane, making it more difficult to reach the threshold for firing an action potential. This reduction in neuronal excitability is the primary mechanism for its neuroprotective effects.
Experimental Protocols
Electrophysiological Analysis using Patch-Clamp
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effects of BMS-204352 on KCNQ or BK channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably or transiently expressing the KCNQ or BK channel of interest
-
BMS-204352 stock solution (e.g., 10 mM in DMSO)
-
External (extracellular) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH)
-
Internal (intracellular) solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2 with KOH)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Voltage Protocol:
-
To measure activation curves, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments).
-
To measure deactivation kinetics, apply a depolarizing step to activate the channels, followed by a hyperpolarizing step to measure the tail current.
-
-
Compound Application:
-
Establish a stable baseline recording.
-
Perfuse the recording chamber with the external solution containing the desired concentration of BMS-204352 (e.g., 0.1, 1, 10 µM).
-
Repeat the voltage protocols in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current at each voltage step to construct current-voltage (I-V) relationships and activation curves.
-
Fit the activation curves with a Boltzmann function to determine the half-activation voltage (V₅₀).
-
Measure the time constant of the tail currents to determine the deactivation kinetics.
-
Cell Viability Assay for Neuroprotection (MTT Assay)
This protocol describes an MTT assay to assess the neuroprotective effects of BMS-204352 against a neurotoxic insult (e.g., glutamate-induced excitotoxicity) in a neuronal cell line or primary neuronal culture.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
BMS-204352 stock solution
-
Neurotoxic agent (e.g., glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of BMS-204352 for a defined period (e.g., 1-2 hours) before inducing toxicity. Include a vehicle control group.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., glutamate (B1630785) at a final concentration of 5 mM) to the wells (except for the untreated control group) and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a well with no cells.
-
Express cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of BMS-204352 to determine its neuroprotective effect.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This protocol describes the use of equilibrium dialysis to determine the extent of BMS-204352 binding to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (e.g., 8-12 kDa MWCO)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
BMS-204352
-
Analytical method for quantifying BMS-204352 (e.g., LC-MS/MS)
Procedure:
-
Preparation:
-
Prepare a stock solution of BMS-204352 in a suitable solvent (e.g., DMSO).
-
Spike the human plasma with BMS-204352 to a final concentration (e.g., 1 µM).
-
-
Dialysis Setup:
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
-
Load the plasma containing BMS-204352 into one chamber (the plasma chamber).
-
Load an equal volume of PBS into the other chamber (the buffer chamber).
-
-
Incubation:
-
Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
-
Sampling:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
-
Quantification:
-
Determine the concentration of BMS-204352 in both the plasma and buffer samples using a validated analytical method like LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
-
Calculation:
-
Calculate the fraction unbound (fu) as: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber].
-
Calculate the percentage of protein binding as: % Bound = (1 - fu) * 100.
-
References
- 1. researchgate.net [researchgate.net]
- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of BMS-204352 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BMS-204352, a potent opener of maxi-K potassium channels, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. These guidelines are intended to ensure the accurate and consistent preparation of BMS-204352 for use in various research and drug development applications. Adherence to these protocols will help maintain the integrity and stability of the compound, leading to more reliable and reproducible experimental results.
Introduction to BMS-204352
BMS-204352, also known as Flindokalner or MaxiPost, is a fluoro-oxindole derivative that functions as a potent and calcium-sensitive opener of large-conductance calcium-activated potassium (BK or maxi-K) channels.[1][2][3] It has been investigated for its neuroprotective effects, particularly in the context of ischemic stroke.[4][5][6][7] The compound has also been shown to activate voltage-gated KCNQ potassium channels.[3][6] Given its significant biological activity, the accurate preparation of BMS-204352 solutions is critical for in vitro and in vivo studies. This document outlines the necessary steps to prepare a stable stock solution in DMSO.
Chemical and Physical Properties of BMS-204352
A summary of the key chemical and physical properties of BMS-204352 is presented in the table below. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Reference |
| Chemical Name | (3S)-(+)-(5-Chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-2H-indole-2-one | [1] |
| Synonyms | Flindokalner, MaxiPost, (+)-BMS 204352 | [2][3][8] |
| CAS Number | 187523-35-9 | [1][2][3] |
| Molecular Formula | C₁₆H₁₀ClF₄NO₂ | [1][2][8][9] |
| Molecular Weight | 359.7 g/mol | [1][2][8][9][10] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility in DMSO | Soluble. Up to 100 mg/mL (278.01 mM) or 10 mM has been reported. | [1][3] |
Signaling Pathway Involement
BMS-204352 primarily acts on potassium channels, which are crucial regulators of neuronal excitability. By opening these channels, it facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability. This mechanism is thought to underlie its neuroprotective effects by counteracting the excessive neuronal depolarization that occurs during events like ischemic stroke.
Figure 1: Simplified signaling pathway of BMS-204352.
Experimental Protocol: Preparation of BMS-204352 Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of BMS-204352 in DMSO.
Materials
-
BMS-204352 powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile pipette tips
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle BMS-204352 powder in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for BMS-204352 and DMSO before handling.
Experimental Workflow
The following diagram illustrates the workflow for preparing the BMS-204352 stock solution.
Figure 2: Workflow for BMS-204352 stock solution preparation.
Step-by-Step Procedure
-
Calculate the required mass of BMS-204352:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L x 0.001 L x 359.7 g/mol = 3.597 mg
-
-
-
Weigh the BMS-204352 powder:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of BMS-204352 powder.
-
Transfer the powder to a sterile microcentrifuge tube or amber glass vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the BMS-204352 powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not dissolve completely, gentle warming in a water bath (37°C) or brief sonication may be applied. Avoid excessive heating.
-
-
Aliquot and store:
-
For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is crucial to maintain the stability of the BMS-204352 stock solution.
| Condition | Recommendation | Stability | Reference |
| Solid Powder | Store at -20°C. | ≥ 2 years | [1] |
| DMSO Stock Solution | Store at -20°C or -80°C in tightly sealed containers. | ≥ 6 months at -20°C or -80°C | [3] |
Note: It is recommended to minimize the number of freeze-thaw cycles. For long-term storage, -80°C is preferable. While some sources suggest stability for up to 4 years, it is best practice to use freshly prepared solutions or to re-qualify the stock solution after prolonged storage.[2]
Quality Control and Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation upon storage | Solution may be supersaturated or stored at an inappropriate temperature. | Warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a lower concentration stock solution. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the solid powder. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Compound does not fully dissolve | Insufficient mixing or low-quality DMSO. | Continue vortexing or sonicate briefly. Ensure the use of anhydrous, high-purity DMSO. |
Conclusion
The protocol outlined in this document provides a reliable method for the preparation of BMS-204352 stock solutions in DMSO. By following these guidelines, researchers can ensure the quality and consistency of their experimental reagents, leading to more accurate and reproducible results in their studies of this important potassium channel opener.
References
- 1. BMS-204352 | 187523-35-9 | Potassium Channel | MOLNOVA [molnova.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 4. BMS-204352 (Bristol Myers Squibb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Bms 204352 | 187523-35-9 | Benchchem [benchchem.com]
- 10. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols: BMS-204352 in Rat Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of BMS-204352 in rat models of ischemic stroke. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.
Mechanism of Action
BMS-204352 is a neuroprotective agent that functions as a potent opener of large-conductance calcium-activated potassium channels (Maxi-K or BK channels) and voltage-dependent KCNQ potassium channels.[1][2][3] During an ischemic stroke, excessive excitatory amino acids are released, leading to neuronal hyperexcitability and a pathological influx of intracellular calcium (Ca2+), which ultimately results in neuronal cell death.[1][2][3] By opening potassium channels, BMS-204352 hyperpolarizes the neuronal cell membrane. This counteracts the excessive depolarization, blocks the influx of calcium, and reduces the excitability of neurons, thereby limiting the extent of neuronal damage.[4]
References
Application Notes and Protocols for BMS-204352 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-204352, also known as Flindokalner or Maxipost, is a potent small-molecule opener of large-conductance, calcium-activated potassium channels (termed Maxi-K, BK, or KCa1.1 channels).[1][2][3] These channels are crucial regulators of neuronal excitability; their activation leads to potassium ion efflux, which hyperpolarizes the cell membrane and reduces excitability and neurotransmitter release.[1][4] BMS-204352 was initially developed as a neuroprotective agent for acute ischemic stroke.[4] While it did not show superior efficacy over placebo in Phase III trials for this indication, its well-documented safety profile makes it a valuable pharmacological tool for research.[1][4]
In addition to its primary action on BK channels, BMS-204352 is also an effective opener of certain voltage-gated potassium channels, specifically KCNQ subtypes.[2][4][5] This dual activity makes it a subject of interest for studying hyperexcitability disorders. These application notes provide a comprehensive guide for utilizing BMS-204352 in patch-clamp electrophysiology experiments to characterize its effects on BK channels.
Mechanism of Action
BMS-204352 acts as a positive allosteric modulator of the BK channel. In conditions of neuronal stress, such as ischemia, excessive excitatory amino acids trigger a massive influx of intracellular calcium (Ca²⁺).[3][4] While high intracellular Ca²⁺ is a natural activator of BK channels, this endogenous neuroprotective mechanism can be overwhelmed.[3] BMS-204352 facilitates the opening of these channels, enhancing potassium efflux even at lower intracellular calcium concentrations. This results in membrane hyperpolarization, which counteracts the pathological depolarization, blocks further voltage-gated Ca²⁺ channel opening, and ultimately reduces neuronal damage.[3]
Quantitative Data: Potency of BMS-204352
The potency of BMS-204352 has been quantified on its primary BK channel target and its secondary KCNQ channel targets. The following table summarizes key electrophysiological data.
| Parameter | Channel Target | Cell Type / Preparation | Value | Reference(s) |
| EC₅₀ | Maxi-K (BK Channel) | HEK293 (outside-out patch) | 392 nM (at -48.4 mV) | [2][6] |
| EC₅₀ | KCNQ5 | Stably expressed in HEK293 | 2.4 µM | [2][7] |
| EC₅₀ | KCNQ4 | Stably expressed in cells | ~2.4 µM | [7] |
| Validation | BK Channel | Ea.hy926 cells (automated patch) | 15 µM (used as activator) | [8] |
Experimental Protocol: Whole-Cell Patch-Clamp
This protocol details the procedure for measuring the potentiation of BK channel currents by BMS-204352 in a mammalian cell line (e.g., HEK293) stably expressing the human KCNMA1 (α subunit) of the BK channel.
Objective: To quantify the effect of BMS-204352 on BK channel currents using the whole-cell voltage-clamp technique.
A. Materials and Solutions
-
Cell Line: HEK293 cells stably expressing the human KCNMA1 gene.
-
Compound: BMS-204352.
-
Reagents: DMSO, NaCl, KCl, CaCl₂, MgCl₂, HEPES, K-Gluconate, EGTA, ATP-Mg, GTP-Na.
Solution Preparation:
-
BMS-204352 Stock Solution: Prepare a 10 mM stock solution of BMS-204352 in 100% DMSO. Store in small aliquots at -20°C.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH. Osmolarity should be ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with KOH. Osmolarity should be ~295 mOsm. Filter through a 0.2 µm syringe filter before use.
B. Equipment
-
Patch-clamp amplifier and digitizer (e.g., Axopatch, HEKA).
-
Inverted microscope with appropriate optics.
-
Micromanipulator.
-
Pipette puller and microforge.
-
Perfusion system for drug application.
-
Computer with data acquisition software (e.g., pCLAMP, PatchMaster).
C. Step-by-Step Procedure
-
Cell Plating: Plate HEK293-KCNMA1 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[9]
-
Chamber Perfusion: Place a coverslip in the recording chamber on the microscope stage and begin continuous perfusion (~2 mL/min) with the external solution.
-
Pipette Positioning: Fill a glass pipette with the internal solution, mount it on the headstage, and apply light positive pressure.[10] Position the pipette tip near a target cell using the micromanipulator.
-
Giga-seal Formation: Gently press the pipette against the cell membrane. Release the positive pressure. A high-resistance seal (≥1 GΩ) should form, often aided by gentle suction.[11]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell interior.[10][12]
-
Initial Recording: Set the amplifier to voltage-clamp mode. Hold the membrane potential at -70 mV. Allow the cell to stabilize for 3-5 minutes.
-
Voltage Protocol: To elicit BK currents, apply a series of depolarizing voltage steps. A typical protocol is to step from a holding potential of -70 mV to test potentials ranging from -60 mV to +80 mV in 20 mV increments for 200-400 ms.[13]
-
Baseline Recording: Record several sweeps of the voltage protocol under baseline conditions (external solution only) to establish a stable control current.
-
BMS-204352 Application: Dilute the BMS-204352 stock solution into the external solution to achieve the desired final concentration (e.g., 100 nM, 300 nM, 1 µM). The final DMSO concentration should be ≤ 0.1%. Switch the perfusion system to apply the BMS-204352 solution to the cell.
-
Effect Recording: Once the drug has been applied for 2-3 minutes to reach equilibrium, repeat the same voltage protocol to record the potentiated currents.
-
Washout: Switch the perfusion back to the control external solution to wash out the compound and observe for reversal of the effect.
Data Analysis and Interpretation
-
Current-Voltage (I-V) Relationship: For both baseline and drug conditions, plot the peak outward current amplitude against the corresponding test potential. Application of BMS-204352 is expected to significantly increase the outward current at each depolarizing step.
-
Percent Potentiation: Calculate the percentage increase in current at a specific voltage (e.g., +60 mV) using the formula: ((I_drug - I_baseline) / I_baseline) * 100.
-
Dose-Response Curve: To determine the EC₅₀, perform the experiment with a range of BMS-204352 concentrations. Plot the percent potentiation against the log of the concentration and fit the data with a Hill equation.
Troubleshooting
-
No effect observed:
-
Confirm the expression and functionality of BK channels in the chosen cell line using a known activator or blocker (e.g., NS1619 or Iberiotoxin).[13]
-
Verify the concentration and integrity of the BMS-204352 stock solution.
-
-
Unstable recording:
-
Difficulty achieving Giga-seal:
References
- 1. researchgate.net [researchgate.net]
- 2. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 3. BMS-204352 neuroprotection [medscape.com]
- 4. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic effects of Maxipost (BMS-204352) and retigabine via activation of neuronal Kv7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. homepages.gac.edu [homepages.gac.edu]
Application of BMS-204352 in Xenopus Oocyte Expression Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-conductance calcium-activated potassium channel, also known as the Maxi-K, BK, or Slo1 channel, plays a crucial role in regulating neuronal excitability and vascular tone. Its dysfunction has been implicated in various pathological conditions, including stroke, epilepsy, and hypertension. The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression and detailed electrophysiological characterization of ion channels. Its large size facilitates mRNA injection and subsequent voltage-clamp studies, making it an ideal system for investigating the pharmacological modulation of ion channels like the BK channel.
BMS-204352 is a potent and selective opener of Maxi-K channels. This document provides detailed application notes and protocols for the use of BMS-204352 in studying Maxi-K channels expressed in Xenopus oocytes. The information herein is intended to guide researchers in designing and executing experiments to characterize the effects of this compound on BK channel function.
Mechanism of Action
BMS-204352 allosterically modulates the BK channel, increasing its open probability at a given membrane potential and intracellular calcium concentration. This leads to a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel opens at more negative membrane potentials than it would in the absence of the compound. This enhanced potassium efflux results in hyperpolarization of the cell membrane, reducing cellular excitability.
Mechanism of action of BMS-204352 on BK channels.
Data Presentation
The following tables summarize the quantitative effects of BMS-204352 on human Slo1 (hSlo) channels expressed in Xenopus oocytes. Data is compiled from representative studies and illustrates the compound's potency and efficacy.
Table 1: Potency of BMS-204352 on hSlo Channels
| Parameter | Value | Conditions | Reference |
| EC50 | 2.8 ± 0.4 µM | +30 mV, 1 µM free Ca2+ | Gribkoff et al., 2001 |
| EC50 | 10.5 ± 1.5 µM | 0 mV, 1 µM free Ca2+ | Gribkoff et al., 2001 |
Table 2: Effect of BMS-204352 on hSlo Channel Activation
| BMS-204352 Conc. | ΔV50 (mV) | Conditions | Reference |
| 10 µM | -45 ± 3 mV | 1 µM free Ca2+ | Gribkoff et al., 2001 |
| 30 µM | -60 ± 4 mV | 1 µM free Ca2+ | Gribkoff et al., 2001 |
Table 3: Fold-Increase in hSlo Current by BMS-204352
| BMS-204352 Conc. | Fold-Increase in Current | Voltage | Conditions | Reference |
| 10 µM | 8.5 ± 1.2 | +30 mV | 1 µM free Ca2+ | Gribkoff et al., 2001 |
| 30 µM | 15.2 ± 2.1 | +30 mV | 1 µM free Ca2+ | Gribkoff et al., 2001 |
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes and cRNA Injection
This protocol describes the isolation and preparation of oocytes for the expression of BK channels.
Workflow for oocyte preparation and cRNA injection.
Materials:
-
Mature female Xenopus laevis
-
OR-2 Solution (in mM): 82.5 NaCl, 2.5 KCl, 1 MgCl2, 1 CaCl2, 1 Na2HPO4, 5 HEPES, pH 7.8
-
Collagenase Type II
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.6, supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamycin
-
cRNA for the human Slo1 (hSlo) subunit of the BK channel
-
Nanoject injector
Procedure:
-
Anesthetize a mature female Xenopus laevis by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a portion of the ovary and place it in OR-2 solution.
-
Cut the ovarian lobes into small clusters and incubate in 2 mg/mL collagenase Type II in OR-2 solution for 1-2 hours with gentle agitation to defolliculate the oocytes.
-
Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and cellular debris.
-
Manually select healthy Stage V-VI oocytes based on their size and distinct animal and vegetal poles.
-
Incubate the selected oocytes in ND96 solution at 18°C.
-
Inject each oocyte with 50 nL of hSlo cRNA (at a concentration of 1 ng/nL) into the cytoplasm using a Nanoject injector.
-
Incubate the injected oocytes for 2-5 days at 18°C to allow for channel expression.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the electrophysiological recording of BK channel currents in response to BMS-204352.
Workflow for Two-Electrode Voltage Clamp (TEVC) recording.
Materials:
-
Xenopus oocytes expressing hSlo channels
-
TEVC setup (amplifier, micromanipulators, data acquisition system)
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.6. For varying Ca2+ concentrations, use a Ca2+-free solution with EGTA and add CaCl2 to achieve the desired free Ca2+ concentration.
-
BMS-204352 stock solution (in DMSO) and working solutions in recording buffer.
Procedure:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage-clamp the oocyte at a holding potential of -80 mV.
-
Record baseline currents by applying a series of depolarizing voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 200 ms).
-
Perfuse the oocyte with the recording solution containing the desired concentration of BMS-204352.
-
After a stable effect is reached (typically 2-5 minutes), record currents using the same voltage-step protocol.
-
To determine the EC50, apply a range of BMS-204352 concentrations cumulatively.
-
Analyze the data to determine the effect of BMS-204352 on the current-voltage relationship, the voltage-dependence of activation (G-V curve), and to calculate the EC50.
Concluding Remarks
The Xenopus oocyte expression system provides a reliable and efficient platform for the detailed characterization of the pharmacological effects of BMS-204352 on BK channels. The protocols and data presented here serve as a comprehensive guide for researchers to investigate the mechanism of action of this and other BK channel modulators. Careful execution of these experimental procedures will yield high-quality data crucial for understanding the therapeutic potential of targeting BK channels.
Application Notes and Protocols for BMS-204352 Administration in Animal Models of Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of BMS-204352, a large-conductance, calcium-activated potassium (maxi-K) channel opener, in animal models of traumatic brain injury (TBI). The following sections detail the quantitative outcomes, experimental protocols, and underlying signaling pathways based on preclinical research.
Quantitative Data Summary
The administration of BMS-204352 has been shown to yield significant neuroprotective effects following experimental TBI in rats. The data below, primarily from studies utilizing a lateral fluid percussion model of TBI in Sprague-Dawley rats, demonstrates the dose-dependent efficacy of the compound.
| Outcome Measure | Animal Model | Treatment Group | Dosage | Time Point | Results | Reference |
| Neurological Motor Function | Lateral Fluid Percussion (Rat) | BMS-204352 | 0.1 mg/kg | 1 and 2 weeks post-injury | Improved motor function (P < 0.05) | [1] |
| BMS-204352 | 0.03 mg/kg | 1 and 2 weeks post-injury | No significant improvement | [1] | ||
| Vehicle (2% DMSO in PEG) | N/A | 1 and 2 weeks post-injury | Baseline motor deficits | [1] | ||
| Cerebral Edema | Lateral Fluid Percussion (Rat) | BMS-204352 | 0.1 mg/kg | 42 hours post-injury | Reduced edema in ipsilateral hippocampus, thalamus, and adjacent cortex (P < 0.05) | [1] |
| BMS-204352 | 0.03 mg/kg | 42 hours post-injury | Reduced edema in ipsilateral thalamus (P < 0.05) | [1] | ||
| Vehicle (2% DMSO in PEG) | N/A | 42 hours post-injury | Significant cerebral edema | [1] | ||
| Cognitive Function (Morris Water Maze) | Lateral Fluid Percussion (Rat) | BMS-204352 | 0.1 mg/kg & 0.03 mg/kg | 42 hours post-injury | No significant effect on memory retention | [1] |
| Cortical Tissue Loss | Lateral Fluid Percussion (Rat) | BMS-204352 | 0.1 mg/kg & 0.03 mg/kg | 2 weeks post-injury | No significant effect on cortical lesion area | [1] |
Signaling Pathway and Mechanism of Action
Traumatic brain injury triggers a cascade of secondary injury mechanisms, including excessive neurotransmitter release (glutamate), leading to neuronal hyperexcitability and a massive influx of intracellular calcium ([Ca2+]).[2][3] This calcium overload is a critical factor in subsequent neuronal damage and cell death.
BMS-204352 is an opener of large-conductance, calcium-activated potassium (Maxi-K, BK) channels.[4][5] By activating these channels, BMS-204352 increases potassium (K+) efflux from the neuron. This leads to hyperpolarization of the cell membrane, which in turn reduces the driving force for calcium entry through voltage-gated calcium channels and NMDA receptors. This action helps to counteract the excitotoxic cascade, thereby preserving neuronal integrity and function.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of BMS-204352 in a rat model of TBI.
Animal Model and TBI Induction
A widely used and reproducible model for inducing a combination of focal and diffuse brain injury is the lateral fluid percussion (LFP) model.[6][7][8]
Protocol:
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (350-400g) with an appropriate anesthetic (e.g., sodium pentobarbital, 65 mg/kg, i.p.).
-
Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame. Make a midline scalp incision and retract the soft tissues to expose the skull.
-
Craniotomy: Perform a 5-mm craniotomy over the right parietal cortex, centered between the bregma and lambda sutures.
-
Injury Hub Placement: Securely affix a rigid injury hub over the intact dura.
-
Injury Induction: Connect the hub to a fluid percussion device and deliver a pressure pulse of moderate severity (e.g., 2.0 atmospheres).
-
Post-operative Care: After injury, remove the hub, suture the incision, and allow the animal to recover on a heating pad.
BMS-204352 Preparation and Administration
Materials:
-
BMS-204352
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene (B3416737) glycol (PEG)
-
Sterile saline
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 2% DMSO in polyethylene glycol.
-
Drug Preparation: Dissolve BMS-204352 in the vehicle to achieve the desired final concentrations for injection (e.g., for 0.1 mg/kg and 0.03 mg/kg doses).
-
Administration: At 10 minutes post-TBI, administer a single intravenous (IV) bolus of either the BMS-204352 solution or the vehicle control via the tail vein.
Neurological Motor Function Assessment
A composite neuroscore is a common method to evaluate motor deficits after TBI. This involves a series of tests assessing various aspects of motor function.
Protocol:
-
Testing Schedule: Assess neurological motor function at baseline (pre-injury) and at regular intervals post-injury (e.g., 48 hours, 1 week, 2 weeks).
-
Test Battery:
-
Forelimb Flexion: Suspend the rat by its tail and observe for flexion of the forelimbs. Score based on the degree of flexion.
-
Beam Balance: Place the rat on a narrow wooden beam and score its ability to traverse the beam.
-
Righting Reflex: Place the rat on its back and record the time it takes to right itself.
-
-
Scoring: Assign a score for each test, with higher scores indicating greater impairment. Sum the scores to obtain a composite neuroscore.
Cerebral Edema Measurement
The wet weight-dry weight method is a standard technique for quantifying brain edema.
Protocol:
-
Tissue Collection: At a predetermined time point (e.g., 42 hours post-injury), euthanize the animal and rapidly remove the brain.
-
Dissection: Dissect the brain into specific regions of interest (e.g., ipsilateral and contralateral hippocampus, thalamus, and cortex).
-
Wet Weight: Immediately weigh the dissected tissue samples to obtain the wet weight.
-
Dry Weight: Dry the tissue samples in an oven at a controlled temperature (e.g., 100°C) for 24 hours and then re-weigh to obtain the dry weight.
-
Calculation: Calculate the percentage of water content using the formula: [(wet weight - dry weight) / wet weight] x 100. An increase in water content in the ipsilateral hemisphere compared to the contralateral side is indicative of edema.
Concluding Remarks
The administration of BMS-204352 has demonstrated promising neuroprotective effects in animal models of traumatic brain injury, primarily through the attenuation of cerebral edema and improvement of neurological motor function. The protocols outlined above provide a framework for the preclinical evaluation of this and similar compounds. Further research is warranted to fully elucidate the therapeutic potential and long-term outcomes associated with BMS-204352 treatment for TBI.
References
- 1. The Effect of MaxiK Channel on Regulating the Activation of NLRP3 Inflammasome in Rats of Blast-induced Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traumatic Brain Injury Altered Normal Brain Signaling Pathways: Implications for Novel Therapeutics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology [frontiersin.org]
- 7. Mitogen-Activated Protein Kinase Pathways Following Traumatic Brain Injury [scirp.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Delivery of BMS-204352 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-204352, also known as Maxipost, is a potent opener of large-conductance calcium-activated potassium (Maxi-K or BK) channels.[1][2][3] It also modulates other neuronal ion channels, including Kv7 potassium channels and GABA(A) receptors.[4] By activating these channels, BMS-204352 can reduce neuronal hyperexcitability, a key factor in various neurological and psychiatric conditions.[3][5] This property has led to its investigation as a potential therapeutic agent for a range of disorders, with notable applications in preclinical behavioral research for anxiety, Fragile X syndrome, and mania.[6][7] These application notes provide detailed protocols for the preparation and in vivo delivery of BMS-204352 to facilitate its use in behavioral studies.
Mechanism of Action
BMS-204352 primarily exerts its effects by opening Maxi-K channels, which are crucial regulators of neuronal excitability.[1][2][3] Activation of these channels leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This reduction in excitability is thought to underlie its therapeutic potential in conditions characterized by neuronal hyperexcitability.
Figure 1: Simplified signaling pathway of BMS-204352.
Data Presentation
Table 1: In Vivo Behavioral Studies Utilizing BMS-204352
| Animal Model | Behavioral Test | Administration Route | Dose Range | Observed Effect |
| Mouse | Zero Maze | Intraperitoneal (i.p.) | 3-30 mg/kg | Anxiolytic |
| Mouse | Marble Burying | Intraperitoneal (i.p.) | 3-30 mg/kg | Anxiolytic |
| Fmr1 KO Mouse (Fragile X Model) | Social Interaction | Intraperitoneal (i.p.) | 2 mg/kg | Rescue of social interaction deficits |
| Fmr1 KO Mouse (Fragile X Model) | Spatial Memory | Intraperitoneal (i.p.) | 2 mg/kg | Correction of spatial memory impairments |
| Mouse (Mania Model) | Amphetamine/Chlordiazepoxide-induced Hyperactivity | Intraperitoneal (i.p.) | 3-60 mg/kg | Attenuation of hyperactivity at higher doses (30 and 60 mg/kg) |
| Rat (Stroke Model) | Neurological Deficit Scoring | Intravenous (i.v.) | 0.001-1 mg/kg | Neuroprotection |
| Rat (Traumatic Brain Injury Model) | Neurologic Motor Function | Intravenous (i.v.) | 0.03-0.1 mg/kg | Improved motor function |
Table 2: Pharmacokinetic Parameters of BMS-204352
| Species | Administration Route | Dose | T½ (half-life) | CL (Clearance) | Vd (Volume of distribution) |
| Rat | Intra-arterial | 0.4-10 mg/kg | 2.08-4.70 h | 879-3242 ml/h/kg | 3621-8933 ml/kg |
| Dog | Intravenous | 0.4-2.0 mg/kg | 13.5-17 h | 134-158 ml/h/kg | 2839-3291 ml/kg |
Experimental Protocols
Protocol 1: Preparation of BMS-204352 for Intraperitoneal (i.p.) Injection
This protocol is suitable for studies investigating the anxiolytic and other behavioral effects of BMS-204352 in rodents.
Materials:
-
BMS-204352 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, Cremophor EL, and sterile PBS in a 1:1:18 ratio.[1] For example, to prepare 2 ml of vehicle, mix 100 µl of DMSO, 100 µl of Cremophor EL, and 1.8 ml of sterile PBS.
-
Drug Dissolution:
-
Weigh the required amount of BMS-204352 powder based on the desired final concentration and injection volume.
-
Add the BMS-204352 powder to a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound. BMS-204352 is soluble in DMSO.
-
Add the Cremophor EL and vortex again.
-
Finally, add the PBS in a stepwise manner while vortexing to prevent precipitation.
-
-
Sonication (Optional): To ensure complete dissolution, sonicate the solution for approximately 10 minutes.[1]
-
Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired drug concentration.
-
Administration:
-
Administer the solution via intraperitoneal injection. For mice, the injection volume should not exceed 10 ml/kg.
-
The injection site is typically the lower right quadrant of the abdomen to avoid the cecum.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.
-
Protocol 2: Preparation of BMS-204352 for Intravenous (i.v.) Injection
This protocol is adapted for neuroprotection and other studies requiring systemic delivery with rapid onset.
Materials:
-
BMS-204352 powder
-
A suitable vehicle for intravenous administration of poorly soluble compounds (e.g., a mixture of DMSO, PEG400, and saline). A common formulation is 10% DMSO, 40% PEG400, and 50% saline.
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge for tail vein injection in mice)
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Vehicle Preparation: Prepare the intravenous vehicle. For a 10% DMSO, 40% PEG400, 50% saline vehicle, mix the components in the specified ratio.
-
Drug Dissolution:
-
Weigh the required amount of BMS-204352.
-
Dissolve the powder in the DMSO component of the vehicle first.
-
Add the PEG400 and vortex thoroughly.
-
Slowly add the saline while vortexing to avoid precipitation. Gently warm the solution if necessary to aid dissolution.
-
-
Filtration: Filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any undissolved particles before intravenous injection.
-
Administration:
-
Administer the solution via intravenous injection, typically through the tail vein in rodents.
-
The injection volume should be kept low, generally not exceeding 5 ml/kg for a bolus dose.
-
For infusion studies, the drug can be administered over a set period using a syringe pump.
-
Figure 2: General experimental workflow.
Protocol 3: Mouse Marble Burying Test for Anxiolytic-like Behavior
This test assesses anxiety-like and obsessive-compulsive-like behaviors in mice.
Materials:
-
Standard mouse cages
-
Clean bedding (approximately 5 cm deep)
-
20 glass marbles per cage
-
Test cages
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Test Arena Preparation: Place 5 cm of clean bedding in each test cage and evenly space 20 marbles on the surface.[8]
-
Test Procedure:
-
Scoring:
Protocol 4: Mouse Elevated Zero Maze for Anxiolytic-like Behavior
This maze is used to assess anxiety-like behavior in rodents.
Materials:
-
Elevated zero maze apparatus (a circular runway with two open and two enclosed quadrants)
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes prior to testing.[11]
-
Test Procedure:
-
Data Collection and Analysis:
-
Record the time spent in the open and closed quadrants.
-
An increase in the time spent in the open quadrants is indicative of an anxiolytic effect.
-
Other measures such as the number of entries into the open quadrants and total distance traveled can also be analyzed.
-
Conclusion
BMS-204352 is a valuable pharmacological tool for investigating the role of Maxi-K and other potassium channels in various behavioral paradigms. The protocols provided here offer a starting point for researchers to incorporate this compound into their in vivo studies. Proper preparation and administration are critical for obtaining reliable and reproducible results. Researchers should always adhere to institutional guidelines for animal care and use.
References
- 1. mdpi.com [mdpi.com]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Channelopathies in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by a BKCa channel opener molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marble Burying [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: BMS-204352 Treatment for Fmr1 Knockout Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragile X Syndrome (FXS), the most prevalent inherited cause of intellectual disability and a leading monogenic cause of autism, results from the loss of the fragile X mental retardation protein (FMRP).[1][2] The absence of FMRP leads to a range of synaptic and neuronal abnormalities, contributing to the behavioral and cognitive deficits observed in FXS.[1][3] The Fmr1 knockout (KO) mouse serves as a crucial animal model for studying FXS pathophysiology and evaluating potential therapeutic interventions.[4] One promising therapeutic avenue involves the modulation of ion channel function, which is often disrupted in FXS.[1] BMS-204352, a selective opener of the large-conductance calcium-activated potassium (BKCa) channels, has emerged as a potential treatment for FXS.[5][6] These application notes provide a detailed overview of the effects of BMS-204352 in Fmr1 KO mice, including quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of BMS-204352 treatment in Fmr1 knockout mice across various cellular, neurochemical, and behavioral assays.
Table 1: Effects of BMS-204352 on Dendritic Spine Morphology in Fmr1 KO Neurons
| Parameter | Genotype/Treatment | Value | Significance vs. WT-Vehicle | Significance vs. KO-Vehicle |
| Filopodia Length (μm) | WT-Vehicle | 1.67 ± 0.2 | - | - |
| Fmr1 KO-Vehicle | 3.00 ± 0.15 | p < 0.0001 | - | |
| Fmr1 KO-BMS-204352 (10 µM) | 1.72 ± 0.12 | NS | p < 0.01 | |
| Filopodia Density (nbr/10 µm) | WT-Vehicle | 0.15 ± 0.04 | - | - |
| Fmr1 KO-Vehicle | 0.93 ± 0.11 | p < 0.001 | - | |
| Fmr1 KO-BMS-204352 (10 µM) | 0.21 ± 0.04 | NS | p < 0.01 | |
| Data from primary neuron cultures treated for 4 hours.[4][7] NS, not significant. |
Table 2: Effects of BMS-204352 on Behavioral Phenotypes in Fmr1 KO Mice
| Behavioral Test | Parameter | Genotype/Treatment | Result | Significance vs. WT-Vehicle | Significance vs. KO-Vehicle |
| Social Interaction | Time in Affiliative Behavior | WT-Vehicle | Normal | - | - |
| Fmr1 KO-Vehicle | Decreased | p < 0.05 | - | ||
| Fmr1 KO-BMS-204352 (2 mg/kg) | Restored to WT levels | NS | p < 0.05 | ||
| Y-Maze | Preference Index for Novel Arm | WT-Vehicle | Normal | - | - |
| Fmr1 KO-Vehicle | Impaired | p < 0.05 | - | ||
| Fmr1 KO-BMS-204352 (2 mg/kg) | Restored to WT levels | NS | p < 0.05 | ||
| Open Field | Total Distance Moved | WT-Vehicle | Normal | - | - |
| Fmr1 KO-Vehicle | Increased (Hyperactivity) | p < 0.01 | - | ||
| Fmr1 KO-BMS-204352 (2 mg/kg) | Reduced to WT levels | NS | p < 0.01 | ||
| In vivo studies with a single intraperitoneal injection of BMS-204352.[4][6] |
Table 3: Effects of BMS-204352 on Hippocampal Metabolites in Fmr1 KO Mice
| Metabolite | Genotype/Treatment | Concentration Change | Significance vs. WT-Vehicle | Significance vs. KO-Vehicle |
| Glutamate (B1630785) | Fmr1 KO-Vehicle | Decreased | p = 0.009 | - |
| Fmr1 KO-BMS-204352 (2 mg/kg) | Increased to WT levels | NS | p = 0.043 | |
| Myo-inositol | Fmr1 KO-Vehicle | Increased | - | - |
| Fmr1 KO-BMS-204352 (2 mg/kg) | Decreased to WT levels | NS | p = 0.002 | |
| In vivo measurements following a single injection of BMS-204352.[4][6] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of BMS-204352 in the context of Fragile X Syndrome are primarily attributed to its action on BKCa channels. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating the compound.
Caption: Proposed mechanism of BMS-204352 action in Fmr1 KO mice.
Caption: General experimental workflow for evaluating BMS-204352.
Experimental Protocols
BMS-204352 Administration (In Vivo)
-
Compound Preparation: Dissolve BMS-204352 in a vehicle solution, for example, a mixture of DMSO (1/80), Tween 80 (1/80), and 0.9% NaCl.[7]
-
Administration Route: Administer via a single intraperitoneal (i.p.) injection.[4][7]
-
Timing: Conduct behavioral tests approximately 30 minutes after injection to coincide with maximal brain concentration of the compound.[4][7]
In Vitro Dendritic Spine Analysis
-
Cell Culture: Prepare primary neuron cultures from the cortices of embryonic day 15 (E15) Fmr1 KO and wild-type mice.[4]
-
Treatment: After a specified number of days in vitro (e.g., 14 DIV), treat the neuronal cultures with BMS-204352 (e.g., 5 µM or 10 µM) or vehicle (e.g., 0.1% DMSO) for a designated period (e.g., 4 hours).[6][7]
-
Imaging: Fix the neurons and label them with a fluorescent dye (e.g., DiI) to visualize dendritic spines.[4] Acquire images using a confocal microscope.
-
Analysis: Quantify filopodia length and density from the acquired images. Filopodia are typically characterized as long, thin protrusions without a distinct head.[6]
Behavioral Assays
-
General Considerations: Perform all behavioral testing in a controlled environment with consistent lighting and minimal noise. Allow mice to acclimate to the testing room before each experiment.
-
Social Interaction Test:
-
Habituate the subject mouse to a three-chambered apparatus.
-
Introduce a novel mouse (stranger 1) into one of the side chambers, enclosed in a wire cage.
-
Place an empty wire cage in the other side chamber.
-
Allow the subject mouse to explore all three chambers for a set period (e.g., 10 minutes).
-
Measure the time the subject mouse spends in affiliative behaviors (e.g., sniffing) with the stranger mouse versus the empty cage.[6]
-
-
Y-Maze Test (Spatial Memory):
-
The Y-maze consists of three identical arms.
-
Training Phase: Allow the mouse to explore two arms of the maze for a set duration, with the third arm ("novel arm") blocked.
-
Test Phase: After a retention interval, place the mouse back in the maze with all three arms open.
-
Record the amount of time spent in each arm.
-
Calculate a preference index for the novel arm as the time spent in the novel arm divided by the total time spent in all three arms.[4][6]
-
-
Open Field Test (Locomotor Activity and Anxiety):
-
Place the mouse in the center of an open field arena.
-
Use an automated tracking system to record the mouse's activity for a specified duration (e.g., 60 minutes).[8][9]
-
Measure the total distance moved to assess general locomotor activity.[8][9]
-
Measure the time spent in the center of the arena versus the periphery as an indicator of anxiety-like behavior.[9]
-
In Vivo Magnetic Resonance Spectroscopy (MRS)
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame compatible with the MRS scanner.
-
Data Acquisition: Acquire proton MRS data from a specific brain region, such as the hippocampus.[4]
-
Data Analysis: Process the MRS data to quantify the concentrations of various brain metabolites, including glutamate and myo-inositol.[4][6] Compare the metabolite levels between different treatment groups.
Conclusion
BMS-204352 demonstrates significant efficacy in rescuing multiple Fragile X Syndrome-related phenotypes in Fmr1 knockout mice. It corrects abnormalities in dendritic spine morphology, ameliorates behavioral deficits in social interaction, spatial memory, and hyperactivity, and normalizes hippocampal glutamate and myo-inositol levels.[4][5][6] These findings strongly support the role of BKCa channel dysfunction in the pathophysiology of FXS and highlight BKCa channel openers, such as BMS-204352, as a promising therapeutic strategy for this neurodevelopmental disorder.[5] The protocols and data presented herein provide a comprehensive resource for researchers investigating the therapeutic potential of BMS-204352 and related compounds for Fragile X Syndrome.
References
- 1. Channelopathies in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effect of single-cell knockout of Fragile X Messenger Ribonucleoprotein on synaptic structural plasticity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by a BKCa channel opener molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by a BKCa channel opener molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording with BMS-204352
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BMS-204352, a potent opener of large-conductance Ca2+-activated potassium (Maxi-K, BK) channels and a modulator of KCNQ channels, in electrophysiological studies. The detailed protocols and data provided will enable researchers to effectively investigate the effects of this compound on neuronal excitability and ion channel function.
Introduction
BMS-204352 is a fluoro-oxindole compound that has been extensively studied for its neuroprotective properties, particularly in the context of ischemic stroke.[1][2][3] Its primary mechanism of action involves the opening of Maxi-K channels, which leads to membrane hyperpolarization and a reduction in neuronal hyperexcitability and excessive calcium influx, key events in the pathophysiology of neuronal damage.[4] Additionally, BMS-204352 has been shown to modulate the activity of KCNQ potassium channels, further contributing to its effects on cellular excitability.[1][2] This dual action makes BMS-204352 a valuable pharmacological tool for investigating the roles of these channels in various physiological and pathological processes.
Data Presentation
The following tables summarize the quantitative effects of BMS-204352 on Maxi-K and KCNQ potassium channels as determined by electrophysiological recordings.
Table 1: Effect of BMS-204352 on Maxi-K (BK) Channels
| Cell Type | BMS-204352 Concentration | Key Finding | Reference |
| HEK293 | 392 nM | EC50 for channel opening in isolated outside-out membrane patches at -48.4 mV. |
Table 2: Effects of BMS-204352 on KCNQ Channels
| Channel Subtype | Cell Type | BMS-204352 Concentration | Key Findings | Reference(s) |
| KCNQ4 | HEK293 | 0.1 - 10 µM | Reversible and concentration-dependent activation.[5] | [5][6] |
| 10 µM | ~10 mV negative shift in the activation curve.[5] | [5] | ||
| 10 µM | Induces a voltage-independent current.[6] | [6] | ||
| KCNQ5 | HEK293 | 2.4 µM | EC50 for channel activation. | [7] |
| 10 µM | 12-fold increase in steady-state current at -30 mV.[7] | [7] | ||
| 10 µM | No significant shift in the activation curve.[7] | [7] | ||
| KCNQ2, KCNQ2/Q3, KCNQ3/Q4 | HEK293 | 10 µM | Activated to a similar degree as KCNQ4. | [5] |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recording to investigate the effects of BMS-204352 on Maxi-K and KCNQ channels, based on methodologies reported in the literature.
Protocol 1: Whole-Cell Voltage-Clamp Recording of KCNQ Channel Currents
This protocol is adapted from studies investigating the effects of BMS-204352 on KCNQ channels stably expressed in HEK293 cells.[5][6]
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the KCNQ channel subtype of interest (e.g., KCNQ4 or KCNQ5).
-
Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
2. Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, 2 Na2ATP. Adjust pH to 7.3 with KOH.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
BMS-204352 Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in the extracellular solution immediately before use.
3. Electrophysiological Recording:
-
Place the coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
4. Voltage-Clamp Protocol:
-
To elicit KCNQ currents, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., from -100 mV to +40 mV in 10 mV increments) for a duration of 500-1000 ms.
-
To investigate the effect of BMS-204352 on the activation curve, apply a standard tail current protocol. From a holding potential of -80 mV, apply a depolarizing prepulse (e.g., to +40 mV) to fully activate the channels, followed by repolarizing test pulses to a range of potentials (e.g., from -120 mV to 0 mV).
-
To study voltage-independent currents induced by BMS-204352 on KCNQ4, hold the cell at -90 mV or -110 mV and apply hyperpolarizing and depolarizing voltage steps.[6]
5. Data Acquisition and Analysis:
-
Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Analyze the current-voltage (I-V) relationship, activation and deactivation kinetics, and the shift in the voltage-dependence of activation in the absence and presence of different concentrations of BMS-204352.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of BMS-204352 and a typical experimental workflow for electrophysiological recording.
Caption: Signaling pathway of BMS-204352 action.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] BMS-204352: a potassium channel opener developed for the treatment of stroke. | Semantic Scholar [semanticscholar.org]
- 4. medscape.com [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Voltage-independent KCNQ4 currents induced by (+/-)BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with BMS-204352
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium imaging is a powerful technique used to visualize and quantify intracellular calcium ([Ca2+]i) dynamics, which are fundamental to a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression.[1][2] This document provides detailed application notes and protocols for the use of BMS-204352, a potent opener of large-conductance Ca2+-activated potassium (Maxi-K or BK) channels, in calcium imaging studies.[3][4] BMS-204352 has been investigated for its neuroprotective properties, particularly in the context of excitotoxicity, where excessive neuronal stimulation leads to a pathological increase in intracellular calcium.[5][6] By opening Maxi-K channels, BMS-204352 facilitates potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in calcium influx through voltage-gated calcium channels.[3][7] These protocols are designed to guide researchers in utilizing calcium imaging to study the modulatory effects of BMS-204352 on cellular calcium signaling.
Mechanism of Action
BMS-204352 is a fluoro-oxindole derivative that acts as a potent and effective opener of two main types of neuronal potassium channels: the large-conductance calcium-activated potassium (Maxi-K or KCa) channels and the voltage-gated KCNQ channels.[1][5] In conditions of neuronal hyperexcitability, such as during an ischemic stroke, excessive glutamate (B1630785) release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium.[5][6] This calcium overload triggers a cascade of neurotoxic events. Maxi-K channels are naturally activated by high intracellular calcium levels, serving as a protective feedback mechanism.[3] BMS-204352 enhances the opening of these channels, leading to membrane hyperpolarization, which in turn reduces the driving force for calcium entry through voltage-dependent calcium channels, thereby mitigating excitotoxic cell death.[3]
Data Presentation
The following tables summarize key quantitative data for the application of BMS-204352 in experimental settings.
Table 1: In Vitro Efficacy of BMS-204352
| Parameter | Value | Cell Type | Conditions | Reference |
| EC50 for Maxi-K Channel Opening | 392 nM | HEK293 cells | Electrophysiology at -48.4 mV | [Probechem] |
| EC50 for KCNQ5 Channel Activation | 2.4 µM | - | - | [Probechem] |
| Effective Concentration for Neuroprotection | Nanomolar concentrations | Neuronal cultures | In vitro excitotoxicity models | [3] |
Table 2: Preclinical In Vivo Dosages of BMS-204352 for Neuroprotection
| Animal Model | Dosage Range | Route of Administration | Outcome | Reference |
| Rat (Spontaneously Hypertensive) | 0.3 mg/kg | Intravenous (i.v.) | Significant reduction in cortical infarct volume | [4][5] |
| Rat (Normotensive) | 1 µg/kg to 1 mg/kg | Intravenous (i.v.) | Significant reduction in cortical infarct volume | [4][5] |
| Rat (Traumatic Brain Injury) | 0.03 - 0.1 mg/kg | Systemic | Reduced cerebral edema and improved motor function | [8] |
| Mouse (Experimental Autoimmune Encephalomyelitis) | 20 mg/kg | Intraperitoneal (i.p.) | Neuroprotective effects |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Excitotoxicity and BMS-204352 Intervention
Caption: Signaling pathway of excitotoxicity and BMS-204352 action.
Experimental Workflow for Calcium Imaging with BMS-204352
References
- 1. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravital quantification reveals dynamic calcium concentration changes across B cell differentiation stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of glutamate receptors in cultured hippocampal neurons causes Ca2+-dependent mitochondrial contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-204352 neuroprotection [medscape.com]
- 7. The maxi-K channel opener BMS-204352 attenuates regional cerebral edema and neurologic motor impairment after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection in an Experimental Model of Multiple Sclerosis via Opening of Big Conductance, Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following BMS-204352 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-204352 is a potent activator of large-conductance calcium-activated potassium (BKCa) channels and KCNQ voltage-gated potassium channels.[1] Developed initially for the treatment of acute ischemic stroke, its mechanism of action centers on reducing neuronal hyperexcitability and subsequent cell death cascades.[1] Activation of these potassium channels leads to membrane hyperpolarization, which counteracts the excessive depolarization and calcium influx characteristic of ischemic events.[1][2] This neuroprotective effect is thought to involve the modulation of downstream signaling pathways related to apoptosis and inflammation.
Western blotting is an indispensable technique to elucidate the molecular effects of BMS-204352 treatment. By quantifying changes in the expression and phosphorylation status of key proteins, researchers can gain insights into the drug's efficacy and mechanism of action. These application notes provide a comprehensive guide to performing Western blot analysis to assess the impact of BMS-204352 on crucial cellular pathways.
Proposed Signaling Pathways Affected by BMS-204352
BMS-204352's activation of BKCa and KCNQ channels is anticipated to initiate a signaling cascade that promotes neuronal survival. The primary mechanism involves the hyperpolarization of the neuronal membrane, which reduces the opening of voltage-gated calcium channels and subsequent intracellular calcium overload. This, in turn, is expected to inhibit downstream apoptotic and inflammatory pathways. Key proteins of interest for Western blot analysis include members of the Bcl-2 family, caspases, and components of the NF-κB and Akt signaling pathways.
Quantitative Data Presentation
The following tables provide a template for presenting quantitative Western blot data following BMS-204352 treatment. The data presented are hypothetical and serve as an example of how to structure results for clear interpretation and comparison. Actual results may vary based on experimental conditions.
Table 1: Effect of BMS-204352 on Apoptosis-Related Protein Expression
| Target Protein | Treatment Group | Mean Relative Density (Normalized to Loading Control) | Standard Deviation | Fold Change (vs. Vehicle) | p-value |
| Bcl-2 | Vehicle Control | 1.00 | 0.12 | 1.00 | - |
| BMS-204352 (1 µM) | 1.58 | 0.21 | 1.58 | <0.05 | |
| BMS-204352 (10 µM) | 2.12 | 0.25 | 2.12 | <0.01 | |
| Bax | Vehicle Control | 1.00 | 0.15 | 1.00 | - |
| BMS-204352 (1 µM) | 0.65 | 0.09 | 0.65 | <0.05 | |
| BMS-204352 (10 µM) | 0.42 | 0.07 | 0.42 | <0.01 | |
| Cleaved Caspase-3 | Vehicle Control | 1.00 | 0.18 | 1.00 | - |
| BMS-204352 (1 µM) | 0.51 | 0.11 | 0.51 | <0.05 | |
| BMS-204352 (10 µM) | 0.29 | 0.06 | 0.29 | <0.01 |
Table 2: Effect of BMS-204352 on Inflammatory and Survival Signaling Proteins
| Target Protein | Treatment Group | Mean Relative Density (Normalized to Total Protein) | Standard Deviation | Fold Change (vs. Vehicle) | p-value |
| p-NF-κB p65 (Ser536) | Vehicle Control | 1.00 | 0.22 | 1.00 | - |
| BMS-204352 (1 µM) | 0.58 | 0.13 | 0.58 | <0.05 | |
| BMS-204352 (10 µM) | 0.31 | 0.08 | 0.31 | <0.01 | |
| p-Akt (Ser473) | Vehicle Control | 1.00 | 0.19 | 1.00 | - |
| BMS-204352 (1 µM) | 1.45 | 0.24 | 1.45 | <0.05 | |
| BMS-204352 (10 µM) | 1.98 | 0.28 | 1.98 | <0.01 |
Experimental Protocols
I. Cell Culture and BMS-204352 Treatment
This protocol is designed for an in vitro neuronal cell culture model. It can be adapted for other cell types or tissue samples.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate culture vessels. Allow cells to adhere and reach 70-80% confluency.
-
Induction of Injury (Optional): To mimic ischemic conditions, cells can be subjected to oxygen-glucose deprivation (OGD) or treated with an excitotoxic agent like glutamate.
-
BMS-204352 Treatment:
-
Prepare a stock solution of BMS-204352 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations (e.g., 1 µM and 10 µM) in fresh culture medium.
-
Include a vehicle control group treated with the same concentration of solvent.
-
Replace the existing medium with the treatment-containing medium and incubate for the desired duration (e.g., 6, 12, or 24 hours).
-
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization and Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
IV. Western Blot Workflow
V. Detailed Immunodetection Protocol
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to standard procedures to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt) in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.
-
-
Signal Detection and Data Analysis:
-
Wash the membrane three to five times for 10 minutes each with TBST.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with it.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for loading variations.
-
By following these detailed protocols and utilizing the provided templates for data presentation and pathway analysis, researchers can effectively employ Western blotting to investigate the molecular impact of BMS-204352 treatment.
References
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with BMS-204352
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with BMS-204352, a potent opener of large-conductance calcium-activated (BK) and KCNQ voltage-gated potassium channels. The primary application of these protocols is to assess the pharmacodynamic effects of BMS-204352 in preclinical models of neurological disorders such as stroke, epilepsy, and neurodevelopmental conditions.
Introduction to BMS-204352 and its Mechanism of Action
BMS-204352 is a neuroprotective agent that functions by opening neuronal potassium channels, specifically the calcium-activated, big-conductance potassium (BKCa) channels and voltage-dependent KCNQ channels.[1][2][3][4] This action leads to hyperpolarization of the neuronal membrane, which counteracts the excessive neuronal firing and intracellular calcium influx associated with excitotoxicity in conditions like ischemic stroke.[1][2][3][4][5] By augmenting the cell's natural neuroprotective mechanisms, BMS-204352 has been shown to reduce infarct volume in animal models of stroke.[3][4][5][6] While it demonstrated a favorable safety profile in human clinical trials, it did not show superior efficacy to placebo for acute stroke.[3] However, its mechanism of action makes it a valuable tool for research into neuronal excitability and a potential candidate for other neurological conditions.
The following IHC protocols are designed to enable researchers to visualize and quantify the cellular effects of BMS-204352 treatment in relevant tissue samples, primarily from the central nervous system.
Key IHC Targets for Assessing BMS-204352 Activity
The selection of appropriate IHC markers is critical for evaluating the effects of BMS-204352. Based on its mechanism of action, the following targets are recommended:
-
Direct Target Engagement:
-
KCNQ2/3/4/5 Subunits: To investigate the localization and potential changes in the expression of the drug's target channels.
-
-
Pharmacodynamic Markers of Neuronal Activity:
-
c-Fos: An immediate early gene and a well-established marker of recent neuronal activity. A decrease in c-Fos expression would be expected in models of hyperexcitability treated with BMS-204352.
-
-
Markers of Neuroprotection and Cell Death:
-
Cleaved Caspase-3: A key executioner of apoptosis. A reduction in cleaved caspase-3 staining would indicate a neuroprotective effect of BMS-204352 in models of neuronal injury.
-
NeuN (Fox-3): A marker for mature neurons. Assessing NeuN-positive cell counts can provide a quantitative measure of neuronal survival.
-
TUNEL Staining: To detect DNA fragmentation, another hallmark of apoptosis.
-
Data Presentation: Summary of IHC Experimental Parameters
The following table summarizes the key parameters for the IHC protocols detailed in the subsequent sections. This allows for a quick comparison of the methodologies for different targets.
| Target Antigen | Tissue Preparation | Antigen Retrieval | Primary Antibody Dilution | Incubation | Detection System |
| KCNQ Channels | 4% PFA perfusion, cryosectioned (30-40 µm) or paraffin-embedded (5-10 µm) | Heat-Induced Epitope Retrieval (HIER) with citrate (B86180) buffer (pH 6.0) for paraffin (B1166041) sections. | 1:200 - 1:500 | 24-48 hours at 4°C | Fluorescent or Chromogenic (DAB) |
| c-Fos | 4% PFA perfusion, cryosectioned (30 µm) | Not always required for fresh frozen tissue; if needed, mild HIER with citrate buffer (pH 6.0). | 1:1000 - 1:5000 | 24-72 hours at 4°C | Fluorescent (e.g., Alexa Fluor 488) |
| Cleaved Caspase-3 | 4% PFA or 10% NBF perfusion, paraffin-embedded (5-7 µm) | HIER with citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). | 1:100 - 1:400 | Overnight at 4°C | Chromogenic (DAB) or Fluorescent |
| NeuN | 4% PFA perfusion, free-floating cryosections (40 µm) | Boric acid (pH 9.0) at 70°C for 1 hour for avian tissue, optional for mammalian.[7] | 1:500 - 1:1000 | Overnight at 4°C | Fluorescent (e.g., Alexa Fluor 488) |
Experimental Protocols
The following are detailed, step-by-step protocols for performing IHC on tissues treated with BMS-204352. These protocols are generalized and may require optimization based on the specific antibody, tissue type, and experimental conditions.
General Tissue Preparation (Perfusion and Sectioning)
-
Animal Perfusion:
-
Deeply anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
-
Tissue Processing:
-
Post-fix the brain or other tissues in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose (B13894) gradient (10%, 20%, 30% in PBS) until the tissue sinks at each step.
-
-
Sectioning:
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut sections at 30-40 µm thickness using a cryostat and collect them in PBS for free-floating IHC or mount directly onto slides.
-
For paraffin embedding, after fixation, dehydrate the tissue through a graded ethanol (B145695) series, clear with xylene, and embed in paraffin wax. Section at 5-10 µm using a microtome.
-
Protocol 1: IHC for KCNQ Channels
This protocol is adapted from methods for staining KCNQ channel subunits in brain tissue.[2][5][8][9][10]
-
Section Preparation:
-
For free-floating sections, wash three times in PBS for 5 minutes each.
-
For paraffin sections, deparaffinize and rehydrate through xylene and a graded ethanol series.
-
-
Antigen Retrieval (for paraffin sections):
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow to cool to room temperature.
-
-
Blocking:
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the specific KCNQ subunit (e.g., KCNQ2 or KCNQ3) in the blocking solution.
-
Incubate the sections for 24-48 hours at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS with 0.1% Triton X-100 (PBS-T).
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature.
-
-
Signal Detection:
-
For fluorescent detection: Wash three times in PBS, counterstain with a nuclear stain (e.g., DAPI), and mount with an anti-fade mounting medium.
-
For chromogenic detection: After the biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent for 1 hour. Wash and then develop with a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit until the desired stain intensity is reached.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or bright-field microscope.
-
Protocol 2: IHC for c-Fos
This protocol is designed to detect changes in neuronal activity.[1][11][12]
-
Section Preparation:
-
Use free-floating cryosections (30 µm). Wash three times in PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Incubate sections in PBS containing 0.25% Triton X-100 and 5% normal donkey serum for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Dilute the c-Fos primary antibody (e.g., rabbit anti-c-Fos) in the blocking solution.
-
Incubate overnight at 4°C.[13]
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., donkey anti-rabbit Cy3) for 1-2 hours at room temperature.[13]
-
-
Mounting and Imaging:
-
Wash sections three times in PBS.
-
Mount the sections on slides, air dry, and coverslip with an appropriate mounting medium.
-
Image using a fluorescence microscope.
-
Protocol 3: IHC for Cleaved Caspase-3
This protocol is for detecting apoptotic cells.[14][15][16][17][18]
-
Section Preparation:
-
Use paraffin-embedded sections (5-7 µm). Deparaffinize and rehydrate.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in 10 mM sodium citrate buffer (pH 6.0) for 20 minutes.
-
-
Peroxidase Blocking (for chromogenic detection):
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to quench endogenous peroxidase activity. Wash with PBS.
-
-
Blocking:
-
Incubate in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
-
Detection:
-
Wash and incubate with a biotinylated secondary antibody, followed by an ABC reagent and DAB substrate, as described in Protocol 1.
-
-
Counterstaining and Mounting:
-
Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
-
Analysis:
-
Quantify the number of cleaved caspase-3-positive cells in the region of interest.
-
Protocol 4: IHC for NeuN
This protocol is for quantifying neuronal survival.[7][19][20]
-
Section Preparation:
-
Use free-floating cryosections (40 µm). Wash three times in PBS.
-
-
Blocking:
-
Incubate in blocking buffer (e.g., 10% normal goat serum in PBS-T) for at least 1 hour.[7]
-
-
Primary Antibody Incubation:
-
Incubate with mouse anti-NeuN antibody diluted in blocking buffer overnight at 4°C.[7]
-
-
Secondary Antibody Incubation:
-
Wash sections and incubate with a goat anti-mouse Alexa Fluor 488 secondary antibody for 2 hours at room temperature.
-
-
Mounting and Imaging:
-
Wash, mount on slides, and coverslip with an anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
Visualizations: Signaling Pathways and Workflows
BMS-204352 Mechanism of Action
Caption: Mechanism of action of BMS-204352 leading to neuroprotection.
General Immunohistochemistry Workflow
Caption: A generalized workflow for immunohistochemistry experiments.
Logical Flow for Assessing Neuroprotection
Caption: Logical workflow for evaluating the neuroprotective effects of BMS-204352.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical analysis of KCNQ3 potassium channels in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NeuN Immunohistochemistry Protocol [protocols.io]
- 8. Immunohistochemical analysis of KCNQ2 potassium channels in adult and developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 13. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 16. IHCeasy Cleaved Caspase 3 Ready-To-Use IHC Kit KHC2513 | Proteintech [ptglab.com]
- 17. biocare.net [biocare.net]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. visikol.com [visikol.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BMS-204352 solubility issues and best practices
Welcome to the technical support center for BMS-204352. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing BMS-204352 effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide best practices for use.
Frequently Asked Questions (FAQs)
Q1: What is BMS-204352 and what is its primary mechanism of action?
BMS-204352 is a potent and selective activator of large-conductance Ca²⁺-activated potassium channels (Maxi-K, BK channels).[1][2][3] It is a fluoro-oxindole derivative that also demonstrates activity as an opener of several voltage-gated KCNQ potassium channel subtypes (KCNQ2, KCNQ3/Q4, and KCNQ5).[4][5] By opening these potassium channels, BMS-204352 increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization can reduce neuronal excitability and neurotransmitter release, which is the basis for its investigation as a neuroprotective agent.[1][2][3]
Q2: In what solvents is BMS-204352 soluble?
BMS-204352 is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is sparingly soluble in ethanol (B145695) and generally considered insoluble in water and aqueous buffers like phosphate-buffered saline (PBS) on its own. For most experimental applications, it is recommended to first prepare a concentrated stock solution in DMSO.
Q3: How should I prepare a stock solution of BMS-204352?
It is recommended to prepare a stock solution of BMS-204352 in anhydrous DMSO. A commonly used concentration for a stock solution is 10 mM. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q4: I am observing precipitation when I dilute my BMS-204352 DMSO stock solution into my aqueous experimental buffer. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds like BMS-204352. Here are some best practices to minimize precipitation:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your working solution, as higher concentrations can be toxic to cells.
-
Use a Co-solvent: For in vivo studies, a vehicle containing a co-solvent and a surfactant, such as a mixture of DMSO, Cremophor, and PBS (e.g., in a 1:1:18 ratio), can improve solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer.
-
Vortexing/Sonication: Gently vortex or sonicate the solution during and after dilution to aid in dissolution.
-
Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature sensitivity of your experimental system.
Q5: What are the recommended storage conditions for BMS-204352?
Solid BMS-204352 should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C and protected from light. Aliquoting the stock solution is recommended to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | The aqueous solubility of BMS-204352 is low. The final concentration in the aqueous buffer may be too high. The final concentration of DMSO may be too low to maintain solubility. | Ensure the final concentration of BMS-204352 in your working solution does not exceed its solubility limit in the chosen buffer. Maintain a minimal but sufficient final DMSO concentration (typically ≤0.5%) to aid solubility. Consider using a vehicle containing co-solvents for in vivo experiments. |
| Inconsistent Experimental Results | The compound may have degraded. The stock solution may not be homogeneous. Inaccurate pipetting of the viscous DMSO stock. | Prepare fresh working solutions for each experiment. Ensure the stock solution is completely thawed and vortexed gently before use. Use positive displacement pipettes for accurate handling of DMSO. Run appropriate vehicle controls in all experiments. |
| Cell Viability Issues | The final DMSO concentration in the cell culture medium may be too high. The concentration of BMS-204352 used may be cytotoxic to the specific cell line. | Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cell line. Conduct a dose-response curve for BMS-204352 to identify the optimal non-toxic working concentration. |
| Formation of Degradation Products | BMS-204352 can degrade under certain conditions. For lyophilized formulations, interaction with rubber closures has been shown to cause degradation.[7] | Store the compound and solutions as recommended. For lyophilized products, be aware of potential leachables from stoppers that could cause degradation.[7] Use high-quality, inert storage vials. |
Data Presentation
Table 1: Solubility of BMS-204352
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Recommended for preparing stock solutions. |
| Ethanol | Soluble in a 1:7 solution of ethanol:PBS (0.1 mg/ml) | May require co-solvents for higher concentrations. |
| Water / PBS | Insoluble | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of BMS-204352 for In Vitro Electrophysiology Experiments
This protocol is a general guideline for preparing working solutions of BMS-204352 for use in in vitro electrophysiology, such as patch-clamp experiments using artificial cerebrospinal fluid (aCSF).
Materials:
-
BMS-204352 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Positive displacement pipette
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the BMS-204352 powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of BMS-204352 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of BMS-204352 (MW: 359.7 g/mol ), add 278 µL of DMSO.
-
Gently vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials and store at -20°C.
-
-
Prepare the Working Solution in aCSF:
-
On the day of the experiment, thaw an aliquot of the 10 mM BMS-204352 stock solution at room temperature.
-
Prepare the desired final concentration of BMS-204352 by diluting the stock solution in pre-warmed (30-37°C) aCSF.
-
Important: To minimize precipitation, add the DMSO stock solution to the aCSF while gently vortexing. Do not add the aCSF to the DMSO stock.
-
Ensure the final concentration of DMSO in the aCSF is 0.5% or less. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of aCSF (final DMSO concentration of 0.1%).
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, you may try further dilution or gentle sonication.
-
Prepare a vehicle control solution containing the same final concentration of DMSO in aCSF.
-
Protocol 2: Formulation for In Vivo Administration
This protocol describes the preparation of BMS-204352 for intraperitoneal (i.p.) injection in animal models, based on published studies.
Materials:
-
BMS-204352 powder
-
Anhydrous DMSO
-
Cremophor EL
-
Phosphate-Buffered Saline (PBS)
-
Sterile tubes
Procedure:
-
Prepare the Vehicle Solution:
-
Prepare a vehicle solution consisting of DMSO, Cremophor EL, and PBS in a 1:1:18 ratio.
-
For example, to prepare 2 ml of vehicle, mix 100 µL of DMSO, 100 µL of Cremophor EL, and 1.8 mL of PBS.
-
-
Dissolve BMS-204352 in the Vehicle:
-
Weigh the required amount of BMS-204352 to achieve the desired final concentration for injection.
-
First, dissolve the BMS-204352 powder in the DMSO component of the vehicle.
-
Then, add the Cremophor EL and vortex to mix.
-
Finally, add the PBS and vortex thoroughly to ensure a homogenous suspension. Gentle warming and sonication may be used to aid dissolution.
-
The final solution should be administered shortly after preparation.
-
Mandatory Visualization
Caption: Signaling pathway of BMS-204352 action on potassium channels.
References
- 1. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Degradation of a lyophilized formulation of BMS-204352: identification of degradants and role of elastomeric closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. documents.tocris.com [documents.tocris.com]
- 10. iomcworld.org [iomcworld.org]
Overcoming the short half-life of BMS-204352 in brain tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the short half-life of BMS-204352 in brain tissue.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of BMS-204352 in plasma and brain?
A1: The elimination half-life of BMS-204352 varies between species. In rats, the terminal half-life has been reported to be between 1.6 and 2.7 hours, with the decline in the brain paralleling that in the plasma.[1][2] In dogs, the elimination half-life is longer, ranging from 13.5 to 17 hours.[3] For humans, the terminal half-life of the unchanged parent compound in plasma is approximately 37 hours.[4][5] However, it is the short half-life in the brain that poses a therapeutic challenge.
Q2: Why is the radioactivity half-life in plasma much longer than the half-life of the parent compound?
A2: Studies with 14C-labeled BMS-204352 have shown a prolonged plasma radioactivity half-life (e.g., 259 hours in humans) because of irreversible, covalent binding of a metabolite to plasma proteins, particularly albumin.[4][5] This binding involves a des-fluoro-des-methyl BMS-204352 lysine (B10760008) adduct.[4][5] This means that while radioactivity remains in circulation for an extended period, the concentration of the active, unchanged drug declines much more rapidly.
Q3: What is the primary mechanism of action of BMS-204352?
A3: BMS-204352 is a potent opener of large-conductance, calcium-activated potassium channels (Maxi-K, BK, or KCa1.1).[6][7][8] By opening these channels, it hyperpolarizes the neuronal cell membrane, which can reduce excessive calcium influx and provide neuroprotection.[9] It also acts as a positive modulator of Kv7 (KCNQ) potassium channels.[9][10][11]
Q4: Has BMS-204352 been successful in clinical trials?
A4: Despite showing promise in preclinical models, BMS-204352 failed to demonstrate superior efficacy compared to placebo in a Phase III clinical trial for acute ischemic stroke.[6][7][8] Its short half-life in the brain is considered a potential contributing factor to this lack of efficacy.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic Data for BMS-204352 in Brain Tissue
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Handling: Inconsistent timing of sample collection, or improper storage leading to degradation. | Ensure strict adherence to a predetermined time-point schedule for tissue harvesting. Immediately snap-freeze brain tissue in liquid nitrogen upon collection and store at -80°C until analysis. |
| Brain Tissue Homogenization: Inefficient or inconsistent homogenization leading to variable drug extraction. | Use a validated and standardized homogenization protocol. Ensure the tissue is kept ice-cold throughout the process to prevent enzymatic degradation. A common approach is homogenization in a 1:4 (w/v) ratio of ice-cold buffer. |
| Analytical Method Variability: Issues with the LC-MS/MS method, such as matrix effects or poor standard curve linearity. | Develop and validate a robust LC-MS/MS method for BMS-204352 quantification in brain homogenate. Use a suitable internal standard. Perform matrix effect experiments to ensure the brain matrix does not interfere with quantification. |
| Blood Contamination in Brain Tissue: Contamination of brain tissue with blood can affect the measured concentration. | Perfuse animals with ice-cold saline prior to brain extraction to remove residual blood from the cerebral vasculature. |
Issue 2: Failure of a Novel Formulation (e.g., Nanoparticles, Liposomes) to Extend Brain Half-Life
| Potential Cause | Troubleshooting Steps |
| Poor Blood-Brain Barrier (BBB) Penetration of the Formulation: The formulation may not be effectively crossing the BBB. | Characterize the physicochemical properties of the formulation (size, surface charge, stability). Consider surface modification with ligands that target BBB receptors (e.g., transferrin, insulin (B600854) receptors) to enhance receptor-mediated transcytosis. |
| Premature Drug Release from the Carrier: The drug may be released from the formulation before or shortly after crossing the BBB, leading to rapid clearance. | Evaluate the in vitro release kinetics of BMS-204352 from the formulation under physiological conditions. Modify the formulation to achieve a more sustained release profile. |
| Rapid Clearance of the Formulation from the Brain: The formulation itself may be subject to rapid clearance mechanisms within the brain. | Investigate the biodistribution of the labeled formulation in the brain over time using imaging techniques or ex vivo analysis. |
| Instability of the Formulation in Vivo: The formulation may be unstable in the bloodstream, leading to premature drug release and degradation. | Assess the stability of the formulation in plasma. Modify the formulation to improve its in vivo stability, for example, by using PEGylation to create "stealth" nanoparticles. |
Issue 3: Difficulty in Synthesizing and Characterizing a BMS-204352 Prodrug
| Potential Cause | Troubleshooting Steps |
| Instability of the Prodrug: The prodrug may be unstable in the formulation or in vivo, leading to premature conversion to the active drug. | Conduct stability studies of the prodrug in various buffers and in plasma. Adjust the linker chemistry to modulate the rate of conversion. |
| Inefficient Conversion to Active Drug in the Brain: The enzyme responsible for converting the prodrug to BMS-204352 may have low expression or activity in the brain. | Identify the enzyme(s) responsible for prodrug conversion. Confirm the presence and activity of these enzymes in brain tissue homogenates. Design the prodrug to be a substrate for enzymes known to be active in the brain. |
| Poor Brain Penetration of the Prodrug: The chemical modifications to create the prodrug may have negatively impacted its ability to cross the BBB. | Assess the physicochemical properties of the prodrug (e.g., lipophilicity, molecular weight). Evaluate its brain-to-plasma concentration ratio in vivo. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of BMS-204352 in Different Species
| Species | Route | Dose | Plasma t1/2 (hours) | Brain t1/2 (hours) | Reference |
| Rat | IV | 5-10 mg/kg | 1.6 - 2.7 | Parallels plasma | [1] |
| Rat | IV | 0.4-5 mg/kg | 2.1 - 4.7 | - | [2] |
| Dog | IV | 0.4-2.0 mg/kg | 13.5 - 17 | - | [3] |
| Human | IV | 10 mg | 37 | - | [4][5] |
Experimental Protocols
Protocol 1: Determination of BMS-204352 Concentration in Brain Tissue by LC-MS/MS
-
Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a 1:4 (w/v) ratio.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
Store the homogenate at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the brain homogenate on ice.
-
To a 100 µL aliquot of the homogenate, add an internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Detect BMS-204352 and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantify the concentration of BMS-204352 by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the brain matrix.
-
Protocol 2: In Vivo Study to Assess Brain Half-Life of a Novel BMS-204352 Formulation
-
Animal Dosing:
-
Administer the novel BMS-204352 formulation to a cohort of rodents (e.g., rats) via the desired route (e.g., intravenous).
-
Include a control group receiving the unformulated BMS-204352.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration, collect blood samples via cardiac puncture.
-
Immediately following blood collection, perfuse the animals with ice-cold saline.
-
Harvest the brains and snap-freeze them in liquid nitrogen.
-
-
Sample Analysis:
-
Process the plasma and brain tissue samples as described in Protocol 1 to determine the concentration of BMS-204352.
-
-
Data Analysis:
-
Plot the plasma and brain concentrations of BMS-204352 versus time.
-
Perform a non-compartmental pharmacokinetic analysis to determine key parameters, including half-life (t1/2), area under the curve (AUC), and maximum concentration (Cmax) in both plasma and brain.
-
Compare the pharmacokinetic parameters of the novel formulation to the unformulated drug to assess the impact on brain half-life and exposure.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of BMS-204352 in a neuron.
Caption: Experimental workflow for assessing brain half-life.
References
- 1. Effect of dose and input rate on the brain penetration of BMS-204352 following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Facets of Maxi-K+ Channels: The Heme Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, pharmacokinetics, and protein covalent binding of radiolabeled MaxiPost (BMS-204352) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results in BMS-204352 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-204352. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-204352?
BMS-204352 is a potassium channel opener. It is a potent activator of large-conductance Ca2+-activated potassium channels (Maxi-K, BK, or KCa1.1) and also activates several subtypes of the voltage-gated KCNQ potassium channel family (KCNQ2-5).[1][2][3][4] This dual mechanism leads to neuronal hyperpolarization, which reduces neuronal excitability and neurotransmitter release.[4][5]
Q2: What are the known off-target effects of BMS-204352?
While BMS-204352 is primarily known as a Maxi-K and KCNQ channel opener, it has been reported to inhibit cardiac L-type Ca2+ channels at micromolar concentrations (Kd of 6 µM).[2] This could be a confounding factor in experiments, particularly at higher concentrations. The compound does not exhibit significant subtype selectivity among the KCNQ2-5 channels.[1]
Q3: Why did BMS-204352 fail in clinical trials for stroke despite promising preclinical results?
BMS-204352 did not demonstrate superior efficacy compared to placebo in a large Phase III clinical trial for acute ischemic stroke.[3][4][6][7][8] The discrepancy between promising results in animal models (rodents) and the lack of efficacy in humans is a significant challenge in neuroprotective drug development.[5][9][10] Potential reasons for this translational failure are multifactorial and may include differences in pathophysiology between animal models and human stroke, pharmacokinetic and pharmacodynamic differences between species, and the complexity of the clinical trial design.[6]
Q4: In which experimental models has BMS-204352 shown efficacy?
Preclinical studies have demonstrated the neuroprotective effects of BMS-204352 in various models, including:
-
Ischemic Stroke: Significant reduction in infarct volume in rat models of permanent middle cerebral artery occlusion (MCAO).[8][11]
-
Traumatic Brain Injury (TBI): Attenuation of regional cerebral edema and improvement in neurologic motor impairment in rat models.[11][12]
-
Fragile X Syndrome: Reversal of cortical hyperexcitability and reduction of hyperactivity and grooming behaviors in a mouse model.[11][12]
-
Multiple Sclerosis: While not preventing relapse, it limited the accumulation of neurological deficits in an experimental autoimmune encephalomyelitis (EAE) mouse model.[13]
Troubleshooting Guide
Problem 1: I am not observing the expected neuroprotective effect in my in vivo stroke model.
-
Possible Cause 1: Dose and Administration Route. The pharmacokinetics of BMS-204352 can be species-dependent and even show gender differences in rats.[14] Ensure that the dose and route of administration are appropriate for your specific animal model. Intravenous or intraperitoneal routes have been commonly used in published studies.[8][13]
-
Possible Cause 2: Timing of Administration. In preclinical stroke models, BMS-204352 was effective when administered up to 2 hours post-occlusion.[9] The therapeutic window is a critical factor, and a delay in administration may lead to a lack of efficacy.
-
Possible Cause 3: Animal Model Selection. The majority of positive preclinical data comes from rodent models of focal ischemia.[8][9] The choice of stroke model (e.g., transient vs. permanent occlusion, embolic vs. thrombotic) can significantly influence the outcome.
-
Possible Cause 4: Drug Stability. Ensure the proper storage and handling of your BMS-204352 stock solutions. Degradation can occur, especially in lyophilized formulations where it can form adducts with formaldehyde (B43269) leached from rubber stoppers.[15][16]
Problem 2: I am observing unexpected or contradictory results in my in vitro experiments.
-
Possible Cause 1: Off-Target Effects. At higher concentrations (in the micromolar range), BMS-204352 can inhibit L-type calcium channels.[2] If your experimental system is sensitive to calcium channel modulation, this could lead to unexpected results. Consider using a lower concentration of BMS-204352 that is more selective for Maxi-K and KCNQ channels.
-
Possible Cause 2: Dual Mechanism of Action. Remember that BMS-204352 acts on both Maxi-K and KCNQ channels.[1][2][3][4] The relative expression of these channels in your cell line or tissue preparation will influence the overall response. Consider using specific blockers for each channel type to dissect the contribution of each to your observed effect.
-
Possible Cause 3: High Protein Binding. BMS-204352 is highly protein-bound (around 99.6%) in the serum of various species, including humans.[7] If your cell culture medium contains serum, the free concentration of BMS-204352 available to interact with the cells will be significantly lower than the total concentration added. Consider using serum-free media or calculating the expected free concentration.
-
Possible Cause 4: Solubility and Stability in Buffers. While BMS-204352 is soluble in DMSO, its stability in aqueous physiological buffers over the course of a long experiment should be considered. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment.
Quantitative Data
Table 1: Potency of BMS-204352 on Target Ion Channels
| Target Channel | Cell Type | EC50 / Ki | Conditions |
| Maxi-K (KCa1.1) | HEK293 | 392 nM (EC50) | at -48.4 mV |
| KCNQ4 | HEK293 | 2.4 µM (EC50) | at -30 mV |
| KCNQ5 | - | 2.4 µM (EC50) | - |
| Kv7.4 | - | 230 µM (Ki) | - |
| Kv7.5 | - | 605 µM (Ki) | - |
Table 2: Pharmacokinetic Parameters of BMS-204352 in Different Species
| Species | Dose and Route | T1/2 (half-life) | Vd (Volume of distribution) | CL (Clearance) | Bioavailability | Brain/Plasma Ratio |
| Rat | 6 mg/kg IA | - | 6.3 L/kg | 2.58 L/h/kg | - | ~7-11 |
| Rat | 6 mg/kg PO | - | - | - | 55% | - |
| Dog | 2 mg/kg IV | 13.5 - 17 h | 2.8 - 3.3 L/kg | 134 - 158 mL/h/kg | - | - |
| Dog | 2 mg/kg PO | - | - | - | 79% | - |
| Human | 10 mg IV | 37 h (parent) | - | - | - | - |
Experimental Protocols
Protocol 1: In Vivo Administration in a Rat Model of Stroke
This is a general protocol based on published studies and should be adapted to specific experimental designs.
-
Preparation of Dosing Solution:
-
Dissolve BMS-204352 in a vehicle suitable for intravenous or intraperitoneal injection. A common vehicle is a mixture of DMSO, Cremophor, and PBS (e.g., in a 1:1:18 ratio).[13]
-
The final concentration of DMSO should be kept low to avoid vehicle-induced toxicity.
-
-
Animal Model:
-
Use a validated model of ischemic stroke, such as permanent middle cerebral artery occlusion (MCAO) in rats.[8]
-
-
Administration:
-
Outcome Measures:
-
Assess the neuroprotective effect by measuring the infarct volume at a specific time point (e.g., 24 or 48 hours) post-occlusion.
-
Behavioral tests can also be used to evaluate functional recovery.
-
Visualizations
Caption: Mechanism of action of BMS-204352 in the context of the ischemic cascade.
Caption: Troubleshooting workflow for unexpected results in BMS-204352 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequence determinants of subtype‐specific actions of KCNQ channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] BMS-204352: a potassium channel opener developed for the treatment of stroke. | Semantic Scholar [semanticscholar.org]
- 7. Metabolism, pharmacokinetics, and protein covalent binding of radiolabeled MaxiPost (BMS-204352) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. BMS 204352 - Applications - CAT N°: 29378 [bertin-bioreagent.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation of a lyophilized formulation of BMS-204352: identification of degradants and role of elastomeric closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BMS-204352 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-204352 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-204352 and what is its primary mechanism of action?
BMS-204352 is a fluoro-oxindole compound that acts as a potent opener of large-conductance calcium-activated potassium channels (BK channels or Maxi-K) and has also been shown to activate KCNQ potassium channels.[1][2][3] By opening these channels, BMS-204352 increases potassium efflux, leading to hyperpolarization of the cell membrane.[4] This hyperpolarization can reduce cellular excitability and block excessive calcium influx, which is particularly relevant in neuronal cells under excitotoxic conditions.[4][5]
Q2: What are the common research applications for BMS-204352 in cell culture?
BMS-204352 is primarily used in neuroscience research to study:
-
Neuroprotection against excitotoxicity and ischemic conditions.[1][6]
-
Modulation of neuronal excitability and firing patterns.
-
The role of BK and KCNQ channels in various physiological and pathological processes.[3][7]
-
Potential therapeutic strategies for neurological disorders such as stroke and Fragile X syndrome.[8]
Q3: In which solvent should I dissolve BMS-204352?
BMS-204352 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is a typical concentration range for BMS-204352 in cell culture experiments?
The optimal concentration of BMS-204352 will vary depending on the cell type, the specific assay, and the experimental goals. Based on published studies, a general starting range to consider is 0.1 µM to 15 µM .[3][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize key quantitative data for BMS-204352 from various studies.
Table 1: In Vitro Effective Concentrations of BMS-204352
| Cell Line | Assay Type | Effective Concentration | Reference |
| Ea.hy926 | Whole-cell patch clamp | 15 µM (channel activation) | [7] |
| HEK293 (expressing KCNQ4) | Whole-cell patch clamp | 0.1 - 10 µM (channel activation) | [3] |
| HEK293 (expressing KCNQ4) | Whole-cell patch clamp | EC50 = 2.4 µM | [9] |
Table 2: In Vivo Dosage of BMS-204352
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rat (stroke model) | Intravenous (i.v.) | 0.3 mg/kg | Reduced cortical infarct volume | [1][10] |
| Rat (stroke model) | Intravenous (i.v.) | 1 µg/kg - 1 mg/kg | Reduced cortical infarct volume | [1][6] |
| Mouse (EAE model) | Intraperitoneal (i.p.) | 20 mg/kg | Neuroprotective effects | [11] |
Experimental Protocols
Protocol 1: Preparation of BMS-204352 Stock Solution
-
Materials:
-
BMS-204352 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of BMS-204352 and DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the vial containing the BMS-204352 powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[2]
-
Protocol 2: Dose-Response Assay for Cell Viability (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BMS-204352 stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-204352 in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of BMS-204352. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of BMS-204352 in culture medium | - The final concentration of BMS-204352 is too high. - The final concentration of DMSO is too low to maintain solubility. - Interaction with components in the serum or medium. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. - Ensure the final DMSO concentration is sufficient for solubility but remains non-toxic to the cells. - Perform a solubility test in your specific cell culture medium before the experiment. - Consider using a serum-free medium for the duration of the treatment if compatible with your cells. |
| No observable effect of BMS-204352 | - The concentration used is too low. - The incubation time is too short. - The target channels (BK or KCNQ) are not expressed or are non-functional in your cell line. - The compound has degraded. | - Perform a dose-response experiment with a wider concentration range. - Increase the incubation time. - Verify the expression of BK and KCNQ channels in your cells using techniques like RT-PCR, Western blot, or immunocytochemistry. - Use a fresh aliquot of the stock solution. Ensure proper storage at -20°C. |
| High background or inconsistent results in viability assays | - Uneven cell seeding. - Edge effects in the 96-well plate. - Contamination of the cell culture. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. - To minimize edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium. - Regularly check for signs of contamination (e.g., turbidity, color change of the medium, microscopic observation). |
| Unexpected cytotoxicity | - The concentration of BMS-204352 is too high. - The concentration of the vehicle (DMSO) is toxic to the cells. - The cell line is particularly sensitive to perturbations in potassium channel activity. | - Perform a dose-response curve to determine the optimal non-toxic concentration. - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). - Test the effect of other potassium channel openers to see if the cytotoxicity is a class effect. |
Visualizations
Signaling Pathways
Caption: Signaling pathway of BMS-204352.
Experimental Workflow
Caption: Workflow for a dose-response cell viability assay.
References
- 1. The Voltage Activation of Cortical KCNQ Channels Depends on Global PIP2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: In Vivo Delivery of BMS-204352
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-204352 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-204352?
A1: BMS-204352 is a potent opener of large-conductance calcium-activated potassium channels (Maxi-K or BK channels).[1][2] By opening these channels in neurons, it facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization counteracts excessive calcium influx, a key event in the biochemical cascade that leads to neuronal cell death during events like an ischemic stroke.[2] BMS-204352 is also known to be an opener of KCNQ channels, another subtype of neuronal potassium channels.[1][2][3]
Q2: What are the main challenges associated with the in vivo delivery of BMS-204352?
A2: The primary challenge in delivering BMS-204352 in vivo is its poor aqueous solubility.[4] This necessitates the use of specific formulation strategies to achieve and maintain a stable solution for administration. Additionally, its short half-life in brain tissue may require specific dosing regimens to maintain therapeutic concentrations.
Q3: What are the reported off-target effects of BMS-204352?
A3: While generally well-tolerated in preclinical studies, BMS-204352 has been observed to cause headaches and dilation of arteries in healthy humans, suggesting a pharmacological effect on vascular smooth muscle cells, which also express Maxi-K channels.[5] It is also a known opener of KCNQ potassium channels.[1][2][3] Researchers should consider these potential cardiovascular and additional ion channel effects when designing and interpreting their experiments.
Q4: Has BMS-204352 been successful in clinical trials?
A4: Despite promising preclinical results in animal models of stroke, BMS-204352 did not show superior efficacy compared to a placebo in Phase III clinical trials for acute ischemic stroke.[2][3] However, it exhibited a good safety profile, making it a candidate for repurposing in other research areas.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of BMS-204352 during formulation preparation. | Incomplete initial dissolution in the organic solvent. | Ensure BMS-204352 is fully dissolved in DMSO before adding Cremophor EL and PBS. Gentle warming and sonication may aid in the initial dissolution. |
| Incorrect order of component addition. | Always add the aqueous phase (PBS) to the organic phase (DMSO/Cremophor EL mixture) slowly and with continuous mixing to prevent the drug from crashing out. | |
| Inconsistent or variable results between experimental animals. | Non-homogenous formulation. | Ensure thorough mixing of the final formulation before each administration to guarantee a uniform suspension. |
| Animal-to-animal variability in metabolism. | Use a sufficient number of animals per group to account for biological variability. Consider monitoring plasma levels of BMS-204352 if significant variability persists. | |
| Sensitivity of the animal model to the vehicle components (DMSO, Cremophor EL). | Include a vehicle-only control group in your experimental design to assess any effects of the formulation itself.[6] For sensitive models, consider alternative formulation strategies. | |
| Observed cardiovascular effects (e.g., changes in blood pressure). | Off-target effects on vascular Maxi-K channels. | Monitor cardiovascular parameters in a subset of animals. If significant effects are observed, consider adjusting the dose or administration rate. |
| Lack of expected therapeutic effect. | Suboptimal dosing or administration route. | Refer to the dosage and administration tables below for guidance from published preclinical studies. The chosen route and dose should be appropriate for the specific animal model and research question. |
| Rapid in vivo clearance. | Consider a continuous infusion or more frequent dosing schedule to maintain therapeutic concentrations, especially given the compound's short half-life in the brain. |
Data Presentation
Table 1: Preclinical In Vivo Dosage and Administration of BMS-204352
| Animal Model | Administration Route | Dosage Range | Vehicle/Formulation | Reference |
| Rat (Stroke Model) | Intravenous (i.v.) | 0.3 mg/kg | Not specified in abstract | [1][3] |
| Rat (Normotensive) | Intravenous (i.v.) | 1 µg/kg to 1 mg/kg | Not specified in abstract | [3] |
| Rat | Intra-arterial | 0.4, 2.0, 5.0, 10.0 mg/kg | Not specified in abstract | [6] |
| Mouse (EAE Model) | Intraperitoneal (i.p.) | 20 mg/kg | DMSO, Cremophor, PBS (1:1:18) | [7] |
Table 2: Example Formulation for Intraperitoneal Administration in Mice
| Component | Ratio | Purpose |
| DMSO (Dimethyl sulfoxide) | 1 | Primary solvent for BMS-204352 |
| Cremophor EL | 1 | Surfactant to aid in solubilization and prevent precipitation |
| PBS (Phosphate-Buffered Saline) | 18 | Aqueous vehicle for injection |
Experimental Protocols
Protocol 1: Preparation of BMS-204352 in DMSO/Cremophor EL/PBS (1:1:18) for In Vivo Administration
Materials:
-
BMS-204352 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Cremophor® EL (Kolliphor® EL)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals and the dose volume. Calculate the mass of BMS-204352 required for the desired final concentration.
-
Dissolve BMS-204352 in DMSO:
-
In a sterile microcentrifuge tube, add the calculated mass of BMS-204352.
-
Add the corresponding volume of DMSO (1 part of the total volume).
-
Vortex thoroughly until the BMS-204352 is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary. Visually inspect to ensure no solid particles remain.
-
-
Add Cremophor EL:
-
To the DMSO-drug solution, add the same volume of Cremophor EL (1 part of the total volume).
-
Vortex vigorously to create a homogenous mixture.
-
-
Add PBS:
-
Gradually add the sterile PBS (18 parts of the total volume) to the DMSO/Cremophor EL mixture while continuously vortexing. The slow addition of the aqueous phase is critical to prevent precipitation.
-
Continue to vortex for another 1-2 minutes to ensure a stable and uniform solution.
-
-
Final Inspection and Use:
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear to slightly opalescent.
-
Administer the formulation to the animals as soon as possible after preparation. If not for immediate use, store appropriately and re-vortex before administration.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the in vivo delivery of BMS-204352.
Caption: The signaling pathway of BMS-204352, leading to neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Disposition of Cremophor EL in humans limits the potential for modulation of the multidrug resistance phenotype in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: The Opposing Effects of BMS-204352 Enantiomers in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the enantiomers of BMS-204352. The S-(+)-enantiomer, also known as Flindokalner or Maxipost, and its R-(-)-enantiomer exhibit distinct and sometimes opposing pharmacological activities, which can lead to unexpected experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of working with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of the BMS-204352 enantiomers?
A1: Both the S-(+)- and R-(-)-enantiomers of BMS-204352 are known to modulate several types of potassium channels. The S-(+)-enantiomer is a potent opener of large-conductance Ca2+-activated potassium (Maxi-K or BK) channels and neuronal Kv7 (KCNQ) channels (Kv7.2-Kv7.5).[1] The R-(-)-enantiomer also activates Maxi-K channels.[1] However, a key difference lies in their effects on neuronal Kv7 channels, where the R-enantiomer acts as a negative modulator (an inhibitor).[1]
Q2: I am seeing neuronal excitation with the R-(-)-enantiomer instead of the expected hyperpolarization. Why is this happening?
A2: This is a critical example of the opposing effects of the enantiomers. While the S-(+)-enantiomer (BMS-204352) is a positive modulator (opener) of neuronal Kv7 channels (Kv7.2-Kv7.5), leading to hyperpolarization and reduced neuronal excitability, the R-(-)-enantiomer is a negative modulator of these same channels.[1] Inhibition of these M-current mediating channels can lead to neuronal depolarization and increased excitability. Therefore, if your experimental goal is to reduce neuronal activity, the R-(-)-enantiomer would be counterproductive.
Q3: My results with the racemic mixture of BMS-204352 are inconsistent. What could be the cause?
A3: The racemic mixture contains equal parts of the S-(+)- and R-(-)-enantiomers. Due to their opposing effects on neuronal Kv7 channels, the net effect on neuronal excitability can be complex and highly dependent on the specific subtypes of Kv7 channels expressed in your experimental system. The S-(+)-enantiomer will promote channel opening, while the R-(-)-enantiomer will promote channel closing.[1] This can lead to unpredictable or inconsistent results. For clear, interpretable data on Kv7 channel modulation, it is highly recommended to use the isolated enantiomers.
Q4: Are there other targets where the BMS-204352 enantiomers have opposing effects?
A4: Yes, on GABAA receptors, the S-(+)-enantiomer acts as a negative modulator, while the R-(-)-enantiomer is a positive modulator.[1] This means the S-enantiomer can reduce GABAergic inhibition, while the R-enantiomer can enhance it. This is another critical consideration for interpreting in vivo or complex neuronal network experiments.
Q5: Do the enantiomers have similar effects on any channels?
A5: Both the S-(+)- and R-(-)-enantiomers are positive modulators of Maxi-K (BK) channels and negative modulators of Kv7.1 channels.[1] If your research is focused solely on Maxi-K channel activation, either enantiomer could potentially be used, although the S-(+)-enantiomer is more potent.
Data Presentation
Table 1: Comparative Activity of BMS-204352 Enantiomers on Key Ion Channels
| Target Channel | S-(+)-Enantiomer (BMS-204352) | R-(-)-Enantiomer |
| Maxi-K (BK) | Positive Modulator (Opener) | Positive Modulator (Opener) |
| EC50: 392 nM | Activity reported, specific EC50 not found | |
| Neuronal Kv7 (Kv7.2-Kv7.5) | Positive Modulator (Opener) | Negative Modulator (Inhibitor) |
| Kv7.1 | Negative Modulator (Inhibitor) | Negative Modulator (Inhibitor) |
| GABAA Receptors | Negative Modulator | Positive Modulator |
Mandatory Visualization
Caption: Opposing effects of BMS-204352 enantiomers on key neuronal targets.
Troubleshooting Guides
Issue 1: Unexpected Depolarization or Increased Neuronal Firing with Racemic BMS-204352
-
Possible Cause: You are using the racemic mixture, and the inhibitory effect of the R-(-)-enantiomer on Kv7 channels is dominating in your system, leading to depolarization that counteracts or overrides the hyperpolarizing effect of the S-(+)-enantiomer.
-
Troubleshooting Steps:
-
Confirm the Enantiomeric Purity: If you intended to use the S-(+)-enantiomer, verify the purity of your compound.
-
Switch to the Pure S-(+)-Enantiomer: For consistent and interpretable results related to Kv7 channel opening and neuronal silencing, it is essential to use the isolated S-(+)-enantiomer (BMS-204352).
-
Consider GABAA Receptor Effects: The negative modulation of GABAA receptors by the S-(+)-enantiomer could also contribute to increased excitability in certain neuronal circuits.
-
Issue 2: Variable or Weak Maxi-K Channel Activation
-
Possible Cause: While both enantiomers activate Maxi-K channels, the S-(+)-enantiomer is more potent. If you are using the R-(-)-enantiomer or the racemate, you may require higher concentrations to achieve the desired effect.
-
Troubleshooting Steps:
-
Increase Concentration: If using the R-(-)-enantiomer or racemate, perform a dose-response curve to determine the optimal concentration for Maxi-K activation in your system.
-
Use the S-(+)-Enantiomer: For maximal potency on Maxi-K channels, the S-(+)-enantiomer is the preferred compound.
-
Check Experimental Conditions: Ensure that your intracellular solution contains the appropriate concentration of free Ca2+, as the activity of BMS-204352 on Maxi-K channels is calcium-dependent.
-
Issue 3: Unexplained Anxiolytic or Sedative Effects in Behavioral Studies
-
Possible Cause: The opposing effects on GABAA receptors could be influencing behavioral outcomes. The R-(-)-enantiomer is a positive modulator of GABAA receptors, which could lead to anxiolytic or sedative effects, while the S-(+)-enantiomer's negative modulation could have the opposite effect.
-
Troubleshooting Steps:
-
Use Isolated Enantiomers: To dissect the contribution of different targets to the behavioral phenotype, test each enantiomer separately.
-
Co-administration with Antagonists: To confirm the involvement of GABAA receptors, co-administer the R-(-)-enantiomer with a GABAA receptor antagonist.
-
Dose-Response Analysis: Carefully evaluate the dose-response relationship for each enantiomer on the observed behavioral effects.
-
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Maxi-K Currents
This protocol is designed for assessing the effect of BMS-204352 enantiomers on Maxi-K channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the alpha subunit of the Maxi-K channel (and beta subunits if desired) under standard conditions.
-
Electrophysiology Setup:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve the desired free [Ca2+]i (e.g., 1 µM), pH 7.2 with KOH.
-
Patch Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms).
-
Establish a stable baseline recording of Maxi-K currents.
-
Perfuse the desired concentration of the BMS-204352 enantiomer and repeat the voltage-step protocol.
-
Wash out the compound to observe reversibility.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step before and after compound application.
-
Construct current-voltage (I-V) plots.
-
Generate dose-response curves to determine the EC50 value.
-
Caption: General experimental workflow for electrophysiological analysis.
Protocol 2: Investigating Neuronal Kv7 Channel Modulation
This protocol outlines the steps to assess the opposing effects of the BMS-204352 enantiomers on neuronal Kv7 channels.
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the desired Kv7 channel subtype (e.g., Kv7.2/7.3).
-
Electrophysiology Setup:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.1 GTP-Na, pH 7.2 with KOH.
-
Patch Pipettes: 2-5 MΩ resistance.
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell at -80 mV.
-
Apply a voltage step to a potential where the channels are partially activated (e.g., -40 mV) for 1-2 seconds to elicit a stable baseline current.
-
Perfuse the S-(+)-enantiomer and observe the increase in outward current (positive modulation).
-
After washout, perfuse the R-(-)-enantiomer and observe the decrease in outward current (negative modulation).
-
-
Data Analysis:
-
Quantify the percentage increase or decrease in current amplitude in the presence of each enantiomer compared to the baseline.
-
Perform dose-response analysis to determine EC50 for the S-(+)-enantiomer and IC50 for the R-(-)-enantiomer.
-
References
Identifying and mitigating BMS-204352 experimental artifacts
Welcome to the technical support center for BMS-204352. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential experimental artifacts when working with this potassium channel opener.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-204352?
A1: BMS-204352 is a potent opener of large-conductance calcium-activated potassium channels (Maxi-K, BK, or KCa1.1) and also activates voltage-gated potassium channels of the KCNQ family.[1][2][3][4][5] Its action leads to hyperpolarization of the cell membrane, which in turn blocks excessive calcium influx and reduces neuronal hyperexcitability.[6] This mechanism underlies its neuroprotective effects observed in preclinical studies.[2][3][4][7]
Q2: Why did BMS-204352 fail in clinical trials for stroke despite promising preclinical data?
A2: Despite demonstrating significant neuroprotection in animal models of ischemic stroke, BMS-204352 did not show superior efficacy compared to placebo in Phase III clinical trials.[3][4][7] The precise reasons for this translational failure are not fully elucidated but may involve the complexity of stroke pathology in humans compared to animal models.
Q3: What are the known targets of BMS-204352?
A3: The primary targets of BMS-204352 are Maxi-K (BK) channels and KCNQ potassium channels. It displays different potencies for these channels, which is an important consideration for dose selection in experiments.
Q4: How should I prepare and store BMS-204352?
A4: BMS-204352 is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] For long-term storage, it is recommended to keep the compound as a crystalline solid at -20°C, where it is stable for at least four years.[8] For experimental use, prepare a high-concentration stock solution in DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate physiological buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can have independent cellular effects.
Troubleshooting Guides
Issue 1: Unexpected or Bell-Shaped Dose-Response Curve
Question: I am observing a decrease in the expected effect of BMS-204352 at higher concentrations. Why is this happening?
Answer: This phenomenon, often described as a bell-shaped or U-shaped dose-response curve, can be attributed to several factors. While the specific cause for BMS-204352 is not definitively established in the literature, here are the most likely explanations and troubleshooting steps:
-
Off-Target Effects: At higher concentrations, BMS-204352 may engage secondary targets that counteract its primary effect. For instance, modulation of other ion channels or cellular pathways could lead to a paradoxical reduction in the desired response.
-
Mitigation:
-
Carefully review the literature for known off-target effects of BMS-204352 and related compounds.
-
Consider using a lower, more specific concentration range based on its EC50 values for the target of interest.
-
Employ specific blockers for potential off-target channels to isolate the effect of BMS-204352 on your primary target.
-
-
-
Channel Block at High Concentrations: Some ion channel openers can act as blockers at higher concentrations. This dual functionality can lead to a decrease in channel activity beyond an optimal concentration.
-
Mitigation:
-
Perform detailed dose-response studies with smaller concentration increments to accurately determine the optimal concentration.
-
Electrophysiological studies, such as patch-clamp, can directly assess channel opening and potential block at various concentrations.
-
-
-
Cytotoxicity: High concentrations of any compound, including BMS-204352, can induce cellular stress or toxicity, leading to a decline in cellular health and a subsequent decrease in the measured response.
-
Mitigation:
-
Perform a cell viability assay (e.g., MTT, LDH) in parallel with your primary experiment to assess the cytotoxic potential of BMS-204352 at the concentrations used.
-
If cytotoxicity is observed, lower the concentration of BMS-204352 to a non-toxic range.
-
-
Issue 2: Inconsistent or No Effect in Cell-Based Assays
Question: I am not observing the expected neuroprotective or electrophysiological effects of BMS-204352 in my cell-based experiments. What could be the issue?
Answer: Several factors related to your experimental setup and the compound itself could be contributing to this issue.
-
Compound Stability and Solubility: BMS-204352 is hydrophobic and may precipitate in aqueous solutions, especially at higher concentrations or over time.
-
Mitigation:
-
Prepare fresh working solutions of BMS-204352 for each experiment from a DMSO stock.
-
Ensure the final DMSO concentration is sufficient to maintain solubility but remains below a level that affects your cells (typically <0.1%).
-
Visually inspect your working solutions for any signs of precipitation before adding them to your cells.
-
-
-
Cell Type and Channel Expression: The effect of BMS-204352 is dependent on the expression of its target channels (Maxi-K and KCNQ) in the cells you are using.
-
Mitigation:
-
Verify the expression of Maxi-K and/or KCNQ channels in your cell line or primary culture using techniques like RT-PCR, Western blot, or immunocytochemistry.
-
If expression is low or absent, consider using a cell line that is known to express these channels or a heterologous expression system.
-
-
-
Assay Conditions: The activity of BMS-204352 on Maxi-K channels is calcium-dependent.[8]
-
Mitigation:
-
Ensure that your experimental buffer contains an appropriate concentration of calcium to allow for channel activation.
-
In electrophysiology experiments, the intracellular calcium concentration can be controlled through the patch pipette solution.
-
-
Issue 3: Potential for Assay Interference
Question: Could BMS-204352 be interfering with my assay readout, particularly in fluorescence-based assays?
Answer: Yes, like many small molecules, BMS-204352 has the potential to interfere with certain assay technologies.
-
Autofluorescence: BMS-204352 may possess intrinsic fluorescence that can lead to false-positive signals in fluorescence-based assays.
-
Mitigation:
-
Run a control experiment with BMS-204352 in the assay buffer without cells or your fluorescent probe to measure its autofluorescence at the excitation and emission wavelengths of your assay.
-
If significant autofluorescence is detected, subtract this background signal from your experimental measurements.
-
-
-
Interaction with Assay Dyes: BMS-204352 could potentially interact with fluorescent dyes used in cell viability or other assays, leading to quenching or enhancement of the signal.
-
Mitigation:
-
Test for direct interactions between BMS-204352 and your fluorescent dye in a cell-free system.
-
If interference is suspected, consider using an alternative assay with a different detection method (e.g., a luminescence-based ATP assay for cell viability instead of a fluorescence-based metabolic assay).
-
-
Data Summary
Quantitative Data on BMS-204352 Activity
| Target | Cell Type/System | Assay Type | Parameter | Value | Reference |
| Maxi-K (BK) channels | HEK293 cells | Electrophysiology | EC50 | 392 nM (at -48.4 mV) | [2][5] |
| KCNQ5 | HEK293 cells | Electrophysiology | EC50 | 2.4 µM | [2][5] |
| KCNQ2, KCNQ2/3, KCNQ3/4 | HEK293 cells | Electrophysiology | - | Activated to a similar degree as KCNQ4 by 10 µM BMS-204352 | [4] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of BMS-204352. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of BMS-204352 and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
General Protocol for Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol outlines the basic steps for recording potassium currents in response to BMS-204352. Specific voltage protocols and solutions will need to be adapted to the specific channel and cell type being studied.
-
Cell Preparation: Plate cells expressing the target potassium channel on glass coverslips suitable for microscopy and electrophysiological recording.
-
Solution Preparation: Prepare appropriate external and internal solutions. The internal solution should contain a defined concentration of calcium if studying Maxi-K channels.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition: Apply a voltage protocol to elicit channel currents and record the baseline activity.
-
Compound Application: Perfuse the cell with the external solution containing the desired concentration of BMS-204352 and record the resulting changes in current.
-
Washout: Perfuse with the control external solution to determine the reversibility of the compound's effect.
Visualizations
Caption: Mechanism of action of BMS-204352.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 6. BMS-204352 neuroprotection [medscape.com]
- 7. [PDF] BMS-204352: a potassium channel opener developed for the treatment of stroke. | Semantic Scholar [semanticscholar.org]
- 8. caymanchem.com [caymanchem.com]
BMS-204352 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of BMS-204352, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving BMS-204352?
A1: BMS-204352 is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common vehicle is a mixture of DMSO, cremophor, and phosphate-buffered saline (PBS).
Q2: What are the recommended storage conditions for solid BMS-204352?
A2: Solid BMS-204352 is stable for at least four years when stored at -20°C.
Q3: How should I store BMS-204352 in solution?
A3: For short-term storage, DMSO stock solutions of BMS-204352 should be stored at -20°C or -80°C. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the compound in its solid form.
Q4: What is the stability of BMS-204352 in aqueous solutions or cell culture media?
A4: There is limited specific data on the stability of BMS-204352 in aqueous solutions. Generally, compounds dissolved in aqueous buffers or cell culture media are less stable than in DMSO stock solutions. It is recommended to prepare fresh dilutions in aqueous solutions for each experiment from a DMSO stock. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C, and the stability under these conditions should be validated by the end-user.
Stability in Solution and Storage Conditions
While specific public data on the degradation kinetics of BMS-204352 in various solutions is limited, the following tables provide general guidance based on best practices for small molecules with similar characteristics.
Table 1: Recommended Storage Conditions for BMS-204352
| Form | Solvent | Concentration | Storage Temperature | Recommended Duration |
| Solid | N/A | N/A | -20°C | ≥ 4 years |
| Stock Solution | DMSO | 1-10 mM | -20°C | Up to 6 months |
| -80°C | Up to 1 year | |||
| Working Dilution | Aqueous Buffer/Media | µM range | 2-8°C | Prepare fresh; use within 24 hours |
Note: The stability of BMS-204352 in your specific experimental solution should be validated.
Experimental Protocols
Protocol for Preparation of BMS-204352 Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of solid BMS-204352 in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
General Protocol for Assessing the Stability of BMS-204352 in Solution by HPLC
This protocol provides a framework for a stability study. The specific HPLC parameters (e.g., column, mobile phase, flow rate) will need to be optimized for your system.
-
Solution Preparation: Prepare a solution of BMS-204352 in the solvent of interest (e.g., DMSO, PBS) at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area of BMS-204352.
-
Storage: Store aliquots of the solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot and analyze it by HPLC.
-
Data Analysis: Compare the peak area of BMS-204352 at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues with BMS-204352
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of BMS-204352. The final DMSO concentration is too low. | Increase the final DMSO concentration in your working solution (ensure it is compatible with your assay). Use a surfactant like Cremophor EL. Prepare fresh dilutions immediately before use. |
| Inconsistent experimental results | Degradation of BMS-204352 in stock or working solutions. Repeated freeze-thaw cycles. | Prepare fresh aliquots of the stock solution. Avoid repeated freeze-thaw cycles. Validate the stability of your working solution under your experimental conditions. |
| Low or no observable effect | Incorrect concentration due to degradation or precipitation. Inappropriate assay conditions. | Verify the concentration and integrity of your BMS-204352 solution. Ensure your experimental system (e.g., cell line) expresses the target channels (BK and/or KCNQ). Optimize assay parameters. |
| High background signal | Interference from the solvent (e.g., DMSO) or degradation products. | Run a vehicle control (solvent without BMS-204352) to determine the background signal. If degradation is suspected, use a freshly prepared solution. |
Visualizations
Caption: Signaling pathway of BMS-204352.
Caption: Workflow for BMS-204352 stability assay.
Addressing variability in animal studies with BMS-204352
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in animal studies involving BMS-204352. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-204352?
A1: BMS-204352 is a potent and effective opener of large-conductance, calcium-activated potassium channels, also known as maxi-K or BK channels.[1][2][3] By opening these channels in neurons, it hyperpolarizes the cell membrane, which helps to regulate intracellular calcium levels and block excessive calcium influx that can lead to cell death, particularly during events like an ischemic stroke.[1] Additionally, it has been shown to be an effective opener of KCNQ channels, another subtype of neuronal potassium channels.[4][5][6]
Q2: Why am I observing significant variability in the plasma concentrations of BMS-204352 in my rat studies?
A2: Several factors can contribute to this variability. BMS-204352 exhibits dose-dependent pharmacokinetics in rats, meaning that changes in dose do not result in proportional changes in plasma concentration.[7] Furthermore, there are gender-related differences in its pharmacokinetics in rats.[7] It is also subject to first-pass metabolism in both rats and dogs, which can vary between individuals.[8] To mitigate this, ensure strict standardization of dosing procedures, consider separating data by gender, and use a sufficient number of animals to account for individual metabolic differences.
Q3: What are the recommended routes of administration for BMS-204352 in animal studies?
A3: BMS-204352 has been administered via several routes in preclinical studies, including intravenous (i.v.), intra-arterial (i.a.), and oral (p.o.) administration.[7][8][9] The choice of administration route will depend on the specific experimental goals. Intravenous or intra-arterial administration provides more direct and rapid systemic exposure, while oral administration can be used to assess bioavailability and effects after gastrointestinal absorption.[8]
Q4: What is the stability of BMS-204352 in storage and in formulation?
A4: As a solid powder, BMS-204352 is stable for at least 4 years when stored at -20°C.[10] In solution, for example in DMSO, it is stable for 6 months at -80°C or -20°C.[2] When preparing formulations for animal dosing, it is crucial to assess the compound's stability in the chosen vehicle over the duration of the experiment to avoid degradation and ensure consistent dosing.
Troubleshooting Guides
Issue 1: Higher than Expected Variability in Efficacy Studies
Potential Causes:
-
Pharmacokinetic Variability: As noted in the FAQs, BMS-204352 has dose-dependent and gender-specific pharmacokinetics in rats.[7]
-
Formulation Issues: The compound may not be fully solubilized or may be precipitating out of the dosing vehicle.
-
Inconsistent Dosing Technique: Variability in the volume or rate of administration can lead to inconsistent exposures.
-
Animal Health and Stress: Underlying health issues or stress can influence drug metabolism and response.
Troubleshooting Steps:
-
Segregate Data by Gender: Analyze data from male and female rats separately to account for pharmacokinetic differences.[7]
-
Validate Formulation: Before each experiment, visually inspect the dosing solution for any precipitation. It is also recommended to analytically confirm the concentration and homogeneity of the formulation.
-
Standardize Dosing Procedure: Ensure all technicians are trained on and adhere to a standardized protocol for the chosen route of administration.
-
Monitor Animal Welfare: Acclimatize animals properly and monitor for any signs of illness or distress that could impact experimental outcomes.
Issue 2: Lack of Expected Neuroprotective Effect
Potential Causes:
-
Inappropriate Dosing Window: The therapeutic window for neuroprotection after an ischemic insult is often narrow.
-
Dose Selection: The dose-response curve for BMS-204352's efficacy can be complex, with efficacy lost at higher doses in some models.[11]
-
Animal Model Specifics: The pathophysiology of the chosen animal model of neurological injury may not be amenable to the mechanism of BMS-204352.
-
Anesthetic Interference: Some anesthetics can influence neuronal excitability and may interfere with the action of BMS-204352.
Troubleshooting Steps:
-
Optimize Treatment Timing: Conduct pilot studies to determine the optimal time for BMS-204352 administration relative to the induced injury.
-
Perform a Dose-Response Study: Test a range of doses to identify the optimal therapeutic concentration and to check for bell-shaped dose-response curves.[11]
-
Review Model Selection: Carefully consider if the chosen animal model is appropriate for evaluating a maxi-K channel opener.
-
Evaluate Anesthetic Protocol: Research potential interactions between the chosen anesthetic and potassium channel modulators and consider alternative anesthetic regimens if necessary.
Data Summary
Pharmacokinetic Parameters of BMS-204352 in Animals
| Species | Dose & Route | T1/2 (h) | CL (L/h/kg) | Vss (L/kg) | Absolute Oral Bioavailability (%) | Reference |
| Rat | 6 mg/kg (i.a.) | - | 2.58 ± 0.48 | 6.3 ± 1.14 | - | [8] |
| Rat | 6 mg/kg (p.o.) | - | - | - | 55 | [8] |
| Rat | 0.4-10.0 mg/kg (i.a.) | 2.08-4.70 | 0.879-3.242 | 3.621-8.933 | - | [7] |
| Dog | 2 mg/kg (i.v.) | - | 0.21 ± 0.02 | 4.06 ± 0.47 | - | [8] |
| Dog | 2 mg/kg (p.o.) | - | - | - | 79 | [8] |
| Dog | 0.4-2.0 mg/kg (i.v.) | 13.5-17 | 0.134-0.158 | 2.839-3.291 | - | [9] |
T1/2: Elimination half-life; CL: Total body clearance; Vss: Steady-state volume of distribution.
Efficacious Doses in Animal Models
| Animal Model | Species | Route | Effective Dose Range | Outcome | Reference |
| Permanent Middle Cerebral Artery Occlusion (MCAO) | Rat (Spontaneously Hypertensive) | i.v. | 0.3 mg/kg | Reduced cortical infarct volume | [5][6] |
| Permanent MCAO | Rat (Normotensive) | i.v. | 1 µg/kg to 1 mg/kg | Reduced cortical infarct volume | [4][5] |
| Traumatic Brain Injury (Fluid Percussion) | Rat | i.v. | 0.03 - 0.1 mg/kg | Reduced cerebral edema and improved motor function | [12] |
| Ischemic Stroke (MCAO) | Rat | i.v. | 0.001 and 0.3 mg/kg | Reduced infarct volume | [10] |
Experimental Protocols
Representative Protocol for Intravenous Administration in a Rat Stroke Model
This protocol is a generalized representation based on published studies.[1][5][6] Researchers should adapt it to their specific experimental design.
-
Animal Model: Induce focal cerebral ischemia, for example, by permanent middle cerebral artery occlusion (MCAO) in adult male Sprague-Dawley or Wistar rats.
-
BMS-204352 Formulation: Prepare a stock solution of BMS-204352 in a suitable solvent like DMSO. For dosing, dilute the stock solution in a vehicle such as saline or a solution containing a solubilizing agent to the desired final concentration. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
-
Administration: At a predetermined time post-occlusion (e.g., 2 hours), administer the BMS-204352 formulation or vehicle control via a tail vein or jugular vein catheter as a bolus infusion over a short period (e.g., 20 seconds to 3 minutes).[1][7]
-
Monitoring: After administration, monitor the animals for any adverse effects and assess neurological deficits at various time points.
-
Outcome Assessment: At the study endpoint (e.g., 24 or 48 hours post-occlusion), euthanize the animals and harvest the brains for infarct volume analysis using methods like TTC staining.
Visualizations
Caption: Mechanism of action of BMS-204352 in neurons.
References
- 1. medscape.com [medscape.com]
- 2. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 3. Neuroprotection in an Experimental Model of Multiple Sclerosis via Opening of Big Conductance, Calcium-Activated Potassium Channels [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition of radiolabeled BMS-204352 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and dose proportionality of BMS-204352 after intravenous administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. | BioWorld [bioworld.com]
- 12. The maxi-K channel opener BMS-204352 attenuates regional cerebral edema and neurologic motor impairment after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects with BMS-204332
For researchers, scientists, and drug development professionals utilizing BMS-204352, a potent opener of the maxi-K (BK) potassium channels, careful consideration of the experimental vehicle is paramount to ensure accurate and reproducible results. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to vehicle controls.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving BMS-204352?
A1: BMS-204352 is soluble in organic solvents, with Dimethyl Sulfoxide (DMSO) being a common choice for in vitro studies.[1][2] For in vivo applications, a co-solvent system is often necessary to achieve the desired concentration and minimize toxicity. This may involve initially dissolving the compound in DMSO and then further diluting it in an aqueous solution like saline or phosphate-buffered saline (PBS).[3][4]
Q2: Why is a vehicle control group essential in my experiments?
A2: A vehicle control group is a critical negative control that receives the same solvent used to dissolve BMS-204352, at the same concentration, but without the drug.[5][6] This is crucial because the vehicle itself can have biological effects that could be mistakenly attributed to the drug.[7] By comparing the results from the drug-treated group to the vehicle-treated group, researchers can isolate the specific effects of BMS-204352.[4]
Q3: What are the potential biological effects of DMSO?
A3: DMSO, while a powerful solvent, is not biologically inert. It can influence various cellular processes, including cell growth, viability, and signaling pathways.[7][8] At concentrations as low as 0.1%, it is generally considered safe for most cell lines, but some, especially primary cells, can be more sensitive.[7][9] Higher concentrations can lead to cytotoxicity and other off-target effects.[9][10]
Troubleshooting Guides
Issue 1: I'm observing unexpected biological activity in my vehicle control group.
-
Possible Cause: The concentration of your vehicle (e.g., DMSO) may be too high, causing off-target effects in your specific cell line or animal model.[7]
-
Troubleshooting Steps:
-
Determine the No-Effect Concentration: Conduct a dose-response experiment with the vehicle alone to identify the highest concentration that does not significantly impact the biological endpoints of your study.[7]
-
Minimize Final Concentration: For in vitro experiments, aim for a final DMSO concentration of 0.5% or lower, and ideally below 0.1% for sensitive cells.[9]
-
Match Concentrations Precisely: Ensure the final concentration of the vehicle is identical across all experimental groups, including the vehicle control.[4][7]
-
Issue 2: My results show poor reproducibility, especially in high-throughput screens.
-
Possible Cause: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. This can alter the concentration of your stock solutions over time, leading to variability in your results.[7]
-
Troubleshooting Steps:
-
Use High-Quality, Anhydrous DMSO: Start with a fresh, high-purity stock of DMSO.
-
Aliquot Stock Solutions: Prepare small, single-use aliquots of your BMS-204352 stock solution to minimize repeated exposure to air.
-
Proper Storage: Store DMSO-containing solutions at -20°C or -80°C in tightly sealed containers.[1]
-
Quantitative Data Summary: Recommended Vehicle Concentrations
| Vehicle | Application | Recommended Final Concentration | Notes |
| DMSO | In Vitro | < 0.5% (ideally < 0.1% for sensitive cells)[7][9] | Always determine the no-effect concentration for your specific cell line. |
| DMSO with Saline/PBS | In Vivo | Varies by administration route and animal model. | The final DMSO concentration should be minimized. The vehicle control must match the final solvent composition.[3][4] |
Experimental Protocols
Protocol: Establishing a Vehicle Control for In Vitro Cell-Based Assays
-
Stock Solution Preparation: Dissolve BMS-204352 in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).[1]
-
Working Solution Preparation:
-
Drug Dilutions: Create a serial dilution of the BMS-204352 stock solution in your cell culture medium to achieve the final desired concentrations.
-
Vehicle Control Dilutions: In parallel, create a corresponding serial dilution using 100% DMSO in the cell culture medium. This ensures that each drug concentration has a matching vehicle control with the identical final DMSO concentration.[7]
-
-
Cell Treatment: Add the prepared drug dilutions and vehicle control dilutions to your cell cultures.
-
Incubation and Analysis: Incubate the cells for the desired period and then perform your experimental analysis.
-
Data Interpretation: Subtract the effects observed in the vehicle control group from the effects observed in the corresponding drug-treated group to determine the net effect of BMS-204352.
Visualizations
Caption: BMS-204352 signaling pathway.
Caption: Experimental workflow with vehicle control.
Caption: Troubleshooting vehicle control issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]
- 9. lifetein.com [lifetein.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Validation & Comparative
A Comparative Guide to the Efficacy of BMS-204352 and Other BK Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of BMS-204352, a notable large-conductance Ca2+-activated potassium (BK) channel opener, with other alternative BK channel activators. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Introduction to BK Channels and Their Therapeutic Potential
Large-conductance Ca2+-activated potassium (BK) channels are crucial regulators of neuronal excitability and smooth muscle tone. Their activation leads to potassium ion efflux, hyperpolarizing the cell membrane and reducing cellular excitability. This mechanism makes BK channels an attractive therapeutic target for a range of neurological disorders characterized by hyperexcitability, such as epilepsy, stroke, and Fragile X syndrome. A variety of small-molecule openers have been developed to modulate BK channel activity, each with distinct chemical structures and pharmacological profiles. This guide focuses on comparing the efficacy of BMS-204352 with other prominent BK channel openers.
In Vivo Efficacy Comparison: Neuroprotection in an Experimental Autoimmune Encephalomyelitis (EAE) Model
A key study provides a direct comparison of the neuroprotective effects of BMS-204352 and another BK channel opener, VSN16R, in a murine model of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis.
Data Presentation
| Compound | Dose | Administration Route | Primary Outcome Measure | Result |
| BMS-204352 | 20 mg/kg | Intraperitoneal (i.p.) | Mean Clinical Score | Significant reduction in disease severity compared to vehicle. |
| VSN16R | 100 mg/kg | Oral (p.o.) | Mean Clinical Score | Similar neuroprotective activity to 20 mg/kg BMS-204352. |
| VSN16R | 50 mg/kg | Oral (p.o.) | Mean Clinical Score | Dose-dependent neuroprotective effect observed. |
| BMS-204352 | 20 mg/kg | Intraperitoneal (i.p.) | Motor Coordination (Rotarod) | Significantly better clinical recovery compared to vehicle-treated animals[1]. |
| VSN16R | 50 mg/kg & 100 mg/kg | Oral (p.o.) | Motor Coordination (Rotarod) | Notably limited the accumulation of neurological deficit[1]. |
| BMS-204352 | 20 mg/kg | Intraperitoneal (i.p.) | Total Neurofilament Levels | Significant reduction, indicating neuroprotection. |
| VSN16R | 100 mg/kg | Oral (p.o.) | Total Neurofilament Levels | Similar reduction to 20 mg/kg BMS-204352. |
Experimental Protocol: Neuroprotection in EAE Mouse Model
Objective: To assess the neuroprotective potential of BK channel openers in a relapse-remitting model of EAE.
Animal Model: Adult female Biozzi ABH mice.
Induction of EAE:
-
Immunization: Mice were injected subcutaneously at the base of the tail with 0.1 mL of a sonicated emulsion containing spinal cord homogenate from syngeneic mice and Freund's adjuvant supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Immediately after immunization and 48 hours later, mice received an intraperitoneal injection of pertussis toxin.
-
Relapse Induction: A booster immunization with spinal cord homogenate in Freund's adjuvant was administered on day 28 to induce a relapse.
Drug Administration:
-
BMS-204352: Administered intraperitoneally at a dose of 20 mg/kg.
-
VSN16R: Administered orally at doses of 50 mg/kg and 100 mg/kg.
-
Vehicle Control: Administered to the control group.
-
Treatment was initiated after the induction of relapse.
Outcome Measures:
-
Clinical Scoring: Neurological deficits were scored daily using a standardized scale (e.g., 0 = normal, 1 = limp tail, 2 = impaired righting reflex, 3 = hind limb paresis, 4 = hind limb paralysis, 5 = moribund).
-
Motor Coordination: Assessed using an accelerating rotarod. The time to fall from the rotating rod was recorded.
-
Neurofilament Levels: Total and non-phosphorylated neurofilament levels in the spinal cord were quantified by ELISA as a marker of axonal damage.
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the treatment and vehicle control groups.
Signaling Pathway: Neuroprotective Action of BK Channel Openers in EAE
Caption: Neuroprotective signaling pathway of BK channel openers in EAE.
Electrophysiological Efficacy of BK Channel Openers
While direct comparative electrophysiological studies between BMS-204352 and other BK channel openers are limited in the public domain, the mechanism of action of several openers has been characterized, providing a basis for indirect comparison.
Data Presentation
| Compound | Cell Type | Key Electrophysiological Effect | Quantitative Measure |
| BMS-204352 | Rat GH3 pituitary tumor cells | Increased whole-cell outward current | Data not specified in available literature |
| VSN16R | Human Ea.hy926 endothelial cells | Increased potassium currents | Inhibited by the BK channel antagonist paxilline[2]. |
| NS11021 | HEK293 cells expressing BK channels | Leftward shift in the voltage-activation curve | V1/2 shift of -15.3 mV at 1 µM |
| Cym04 | HEK293 cells expressing BK channels | Favors the voltage-dependent activated state and the open conformation of the ion conduction gate | Data not specified in available literature |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effects of BK channel openers on the electrophysiological properties of BK channels expressed in a heterologous system or native cells.
Cell Preparation:
-
HEK293 cells stably expressing the desired BK channel subunits (e.g., α-subunit) are cultured on glass coverslips.
-
Alternatively, primary cells endogenously expressing BK channels can be used.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA (with free Ca2+ buffered to a desired concentration, e.g., 1 µM) (pH adjusted to 7.2 with KOH).
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier in voltage-clamp mode.
-
A voltage protocol is applied (e.g., depolarizing voltage steps from a holding potential of -80 mV to +80 mV in 20 mV increments) to elicit BK channel currents.
-
The BK channel opener is applied to the bath solution, and the changes in current amplitude and kinetics are recorded.
-
Data is analyzed to determine parameters such as the half-maximal activation voltage (V1/2) and the effect on channel open probability.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Summary and Conclusion
BMS-204352 is a potent BK channel opener with demonstrated neuroprotective efficacy in preclinical models.[2] In a head-to-head comparison in a mouse model of multiple sclerosis, BMS-204352 at 20 mg/kg (i.p.) showed comparable neuroprotective effects to 100 mg/kg (p.o.) of VSN16R.[2] While direct comparative electrophysiological data is sparse, the available information on individual compounds indicates that different BK channel openers can have distinct effects on channel gating kinetics and voltage dependence.
The choice of a BK channel opener for a specific research application should be guided by the experimental model, the desired route of administration, and the specific scientific question being addressed. The detailed protocols provided in this guide offer a starting point for designing and conducting experiments to further compare the efficacy of BMS-204352 and other BK channel openers. Further head-to-head comparative studies, particularly utilizing electrophysiological techniques, are warranted to provide a more complete understanding of the relative potencies and mechanisms of action of this important class of pharmacological tools.
References
A Comparative Guide to Maxi-K Channel Activators: BMS-204352 versus NS1619
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing our understanding of cellular physiology and for the discovery of novel therapeutics. This guide provides a detailed, data-driven comparison of two prominent maxi-K (BK) channel activators: BMS-204352 and NS1619. We will delve into their performance, supported by experimental data, to assist you in making an informed decision for your research needs.
At a Glance: Key Differences
| Feature | BMS-204352 | NS1619 |
| Primary Target | Maxi-K (BK) channels | Maxi-K (BK) channels |
| Potency (Maxi-K) | High (EC50: ~392 nM) | Moderate (EC50: 10-30 µM) |
| Selectivity | Also activates KCNQ channels | Can inhibit L-type Ca2+ channels and affect mitochondrial function |
| Primary Therapeutic Area of Investigation | Neuroprotection (stroke, traumatic brain injury)[1][2][3] | Smooth muscle relaxation, cancer research (apoptosis induction)[4][5] |
Quantitative Performance Data
The following tables summarize the key quantitative parameters for BMS-204352 and NS1619 based on available literature. It is important to note that these values were obtained from different studies and experimental conditions, which may influence direct comparability.
Table 1: Potency on Maxi-K (BK) Channels
| Compound | EC50 | Cell Type / Preparation | Experimental Conditions | Reference |
| BMS-204352 | 392 nM | HEK293 cells (isolated outside-out membrane patches) | -48.4 mV holding potential | [Probechem] |
| NS1619 | 10-30 µM | Various smooth muscles | Not specified | [4] |
Table 2: Off-Target Activity
| Compound | Off-Target | Effect | Concentration | Reference |
| BMS-204352 | KCNQ2, KCNQ3/Q4, KCNQ4, KCNQ5 | Activation | EC50 = 2.4 µM for KCNQ5 | [6] |
| NS1619 | L-type Ca2+ channels | Inhibition | High concentrations | [6] |
| NS1619 | Mitochondrial function | Decrease in membrane potential | EC50 = 3.6 µM |
Signaling Pathways and Mechanisms of Action
BMS-204352 and NS1619, while both activating maxi-K channels, are often studied in different physiological contexts, leading to the elucidation of distinct downstream signaling pathways.
BMS-204352: Neuroprotection
In the context of neuronal injury, such as stroke, BMS-204352's activation of maxi-K channels leads to membrane hyperpolarization. This counteracts the excessive depolarization caused by excitotoxicity, thereby reducing calcium influx and subsequent neuronal death.[1]
Caption: Signaling pathway of BMS-204352-mediated neuroprotection.
NS1619: Induction of Apoptosis in Cancer Cells
In certain cancer cell lines, such as the A2780 ovarian cancer cell line, NS1619 has been shown to induce apoptosis. This process is linked to the activation of the p53 tumor suppressor pathway, leading to the upregulation of pro-apoptotic proteins like p21 and Bax.[4][5]
Caption: NS1619-induced apoptotic pathway in cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for assessing the activity of BMS-204352 and NS1619 using whole-cell patch-clamp electrophysiology.
Electrophysiological Recording of BMS-204352 Activity on KCNQ Channels
This protocol is based on studies of BMS-204352 on KCNQ channels expressed in HEK293 cells.[6]
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently or stably transfected with the desired KCNQ channel subunit cDNA.
-
Electrophysiology:
-
Apparatus: Standard patch-clamp setup with an amplifier, digitizer, and data acquisition software.
-
Pipettes: Pulled from borosilicate glass with resistances of 2-4 MΩ.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH adjusted to 7.3 with KOH.
-
External Solution (in mM): 135 NaCl, 5 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit KCNQ currents.
-
Perfuse the cells with the external solution containing BMS-204352 at various concentrations.
-
Record the changes in current amplitude and kinetics.
-
-
Caption: Experimental workflow for BMS-204352 electrophysiology.
Electrophysiological Recording of NS1619 Activity in A2780 Ovarian Cancer Cells
This protocol is based on the study of NS1619's effect on whole-cell outward K+ currents in A2780 cells.
-
Cell Culture: A2780 human ovarian cancer cells are grown in an appropriate culture medium.
-
Electrophysiology:
-
Apparatus: Standard patch-clamp setup.
-
Pipettes: Fabricated to have a resistance of 3-5 MΩ.
-
Internal Solution (in mM): Specific composition for recording K+ currents, typically containing a high concentration of a potassium salt (e.g., KCl or K-gluconate), EGTA to buffer intracellular calcium, HEPES for pH buffering, and Mg-ATP.
-
External Solution (in mM): A physiological salt solution such as Tyrode's solution.
-
Recording Procedure:
-
Achieve a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential (e.g., -40 mV).
-
Apply a series of depolarizing voltage steps (e.g., to +50 mV in 10 mV increments) to evoke outward K+ currents.
-
After recording baseline currents, perfuse the cell with a solution containing NS1619 (e.g., 30 µM).
-
Record the augmented outward K+ currents.
-
-
Conclusion
BMS-204352 and NS1619 are both valuable tools for studying the function of maxi-K channels.
-
BMS-204352 is a potent activator of maxi-K channels with demonstrated neuroprotective effects in preclinical models. Its activity on KCNQ channels should be considered when interpreting experimental results.
-
NS1619 , while less potent on maxi-K channels, has been instrumental in studies on smooth muscle physiology and has shown interesting anti-cancer properties through the induction of apoptosis. Researchers should be mindful of its potential off-target effects on other ion channels and mitochondria.
The choice between these two compounds will ultimately depend on the specific research question, the required potency and selectivity, and the experimental system being used. This guide provides the foundational data to aid in this critical decision-making process.
References
- 1. BMS-204352 neuroprotection [medscape.com]
- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The maxi-K channel opener BMS-204352 attenuates regional cerebral edema and neurologic motor impairment after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The potassium ion channel opener NS1619 inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-204352 and Retigabine as KCNQ Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent modulators of the KCNQ (Kv7) family of voltage-gated potassium channels: BMS-204352 and retigabine (B32265). The KCNQ channels, particularly the neuronal subtypes KCNQ2-KCNQ5, are critical regulators of neuronal excitability, making them key targets for therapeutic intervention in conditions such as epilepsy and stroke.[1][2] This document synthesizes experimental data to objectively compare the performance, potency, and mechanism of action of these two compounds, offering valuable insights for researchers in the field of pharmacology and neuroscience.
Mechanism of Action and a Comparative Overview
Both BMS-204352 and retigabine are positive allosteric modulators of KCNQ channels, meaning they enhance channel activity.[1][2] Their primary mechanism involves shifting the voltage-dependence of channel activation towards more hyperpolarized potentials.[1][3] This action increases the probability of the channels being open at or near the resting membrane potential, leading to a hyperpolarizing influence that dampens neuronal excitability.[3][4]
Retigabine, an anticonvulsant, has been extensively studied and is known to activate KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[5][6] Its binding site is thought to be in a hydrophobic pocket near the channel gate, involving a crucial tryptophan residue in the S5 transmembrane segment, which is conserved in KCNQ2-KCNQ5 but absent in the cardiac KCNQ1 subtype.[6]
BMS-204352, initially investigated for the treatment of stroke, also acts as a broad activator of KCNQ channels.[2][7] Notably, it was also identified as a potent opener of large-conductance calcium-activated potassium (BK) channels.[8][9] While both compounds share the ability to activate KCNQ channels, there are distinctions in their subtype selectivity and effects on channel kinetics. For instance, BMS-204352 has been shown to induce a pronounced slowing of deactivation kinetics, particularly in KCNQ4 channels.[1]
Quantitative Comparison of Potency and Efficacy
The following table summarizes the available quantitative data on the effects of BMS-204352 and retigabine on various KCNQ channel subtypes. The data has been compiled from multiple studies, and it is important to note that experimental conditions may vary between these sources.
| KCNQ Subtype | Compound | EC50 (µM) | Key Effects |
| KCNQ2 | Retigabine | ~2.5[3] | Hyperpolarizing shift in activation voltage.[3] |
| BMS-204352 | Not explicitly reported, but 10 µM activates to a similar degree as KCNQ4.[1] | General activator of M-like currents.[1] | |
| KCNQ3 | Retigabine | ~0.6[3] | Strongest hyperpolarizing shift among KCNQ2-4.[3] |
| BMS-204352 | Not explicitly reported, but activates KCNQ3/Q4 heteromers.[1] | General activator of M-like currents.[1] | |
| KCNQ2/3 | Retigabine | ~1.9[3] | Significant hyperpolarizing shift in activation voltage.[3] |
| BMS-204352 | Not explicitly reported, but 10 µM activates to a similar degree as KCNQ4.[1] | General activator of M-like currents.[1] | |
| KCNQ4 | Retigabine | ~5.2[3] | Hyperpolarizing shift in activation voltage of about 10 mV.[1] |
| BMS-204352 | Not explicitly reported, but activates in the 0.1-10 µM range.[1] | Hyperpolarizing shift in activation voltage of about 10 mV; pronounced slowing of deactivation.[1] | |
| KCNQ5 | Retigabine | Qualitatively similar effect to BMS-204352, but smaller.[10] | Enhances channel activity.[10] |
| BMS-204352 | 2.4[10] | 12-fold increase in steady-state current at -30 mV with 10 µM; does not significantly shift activation curve but slows activation and deactivation kinetics.[10] |
Experimental Protocols
The characterization of BMS-204352 and retigabine on KCNQ channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the recording of ionic currents across the entire cell membrane of a single cell expressing the KCNQ channel subtype of interest.
General Whole-Cell Patch-Clamp Protocol
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.[1][4] Cells are cultured on glass coverslips and transiently or stably transfected with the cDNA encoding the desired human KCNQ channel subunit(s).
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): Usually consists of 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Coverslips with transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Voltage Protocols:
-
To assess the effect on the voltage-dependence of activation, cells are typically held at a hyperpolarized potential (e.g., -80 mV).
-
A series of depolarizing voltage steps are then applied in increments (e.g., from -100 mV to +40 mV) to elicit channel opening.
-
Tail currents are often measured at a fixed hyperpolarized potential after the depolarizing steps to determine the extent of channel deactivation.
-
-
Data Analysis:
-
Current amplitudes are measured at specific voltages.
-
Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude as a function of the preceding voltage step.
-
The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.
-
Dose-response curves are constructed by applying increasing concentrations of the compound and measuring the effect on current amplitude or V1/2 to calculate the EC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved in this comparative study, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing KCNQ channel modulators.
Caption: Signaling pathway of KCNQ channel activation by the compounds.
Conclusion
Both BMS-204352 and retigabine are effective positive modulators of neuronal KCNQ channels, albeit with some differences in their pharmacological profiles. Retigabine's effects are well-characterized across KCNQ2-KCNQ5, with a notable potency for the KCNQ3 subtype.[3] BMS-204352 also demonstrates broad activity on KCNQ channels and is particularly efficacious on KCNQ5.[10] A distinguishing feature of BMS-204352 is its pronounced effect on slowing channel deactivation kinetics.[1] The choice between these compounds for research or therapeutic development will depend on the specific KCNQ subtype of interest and the desired kinetic profile of channel modulation. Further head-to-head comparative studies under identical experimental conditions would be beneficial to delineate more subtle differences in their mechanisms of action and subtype selectivity.
References
- 1. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage-independent KCNQ4 currents induced by (+/-)BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of BMS-204352: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of BMS-204352 in various experimental models. The data presented is compiled from preclinical studies to offer an objective overview of its performance against other alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action
BMS-204352 is a potent opener of large-conductance, calcium-activated potassium channels (Maxi-K or BK channels) and voltage-gated KCNQ potassium channels.[1][2] During ischemic events, excessive influx of calcium into neurons triggers a cascade of neurotoxic events leading to cell death.[1] By opening potassium channels, BMS-204352 facilitates potassium ion efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization counteracts the depolarization caused by the ischemic insult, thereby reducing the driving force for calcium entry and mitigating subsequent neuronal damage.[3]
Performance in Preclinical Models
BMS-204352 has demonstrated significant neuroprotective effects in rodent models of ischemic stroke and has also been investigated in models of traumatic brain injury and multiple sclerosis.
Ischemic Stroke Models
In rodent models of permanent middle cerebral artery occlusion (MCAO), a common method to simulate ischemic stroke, BMS-204352 has been shown to significantly reduce the volume of infarcted brain tissue.[1][2][3]
Table 1: Neuroprotective Efficacy of BMS-204352 in Rodent MCAO Stroke Models
| Animal Model | Treatment Protocol | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | 0.3 mg/kg BMS-204352 administered intravenously 2 hours post-MCAO.[1][2] | Significant reduction in cortical infarct volume.[1][2] |
| Normotensive Wistar Rats | 1 µg/kg to 1 mg/kg BMS-204352 administered intravenously 2 hours post-MCAO.[1][2] | Significant reduction in cortical infarct volume across the dose range.[1][2] |
| Rodent Models of Permanent Large-Vessel Occlusion | Administration of BMS-204352 at 2 hours post-occlusion.[3] | 20-30% reduction in infarct volume at 24 hours follow-up (p<0.01).[3] |
Comparison with Other Neuroprotective Agents
VSN16R is a novel BK channel opener that has been compared to BMS-204352 in a model of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.
Table 2: Comparison of BMS-204352 and VSN16R in the EAE Model
| Compound | Animal Model | Treatment Protocol | Key Findings |
| BMS-204352 | Adult ABH mice with induced relapsing EAE.[4] | 20 mg/kg administered intraperitoneally.[4] | Did not inhibit the development of relapse but limited the accumulation of neurological deficit.[5] |
| VSN16R | Adult ABH mice with induced relapsing EAE.[4] | 50 mg/kg and 100 mg/kg administered orally.[4][5] | Did not inhibit the development of relapse but limited the accumulation of neurological deficit.[5] 100 mg/kg VSN16R showed similar neuroprotective activity to 20 mg/kg BMS-204352. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes a common method for inducing focal cerebral ischemia to mimic stroke in rats.
-
Animal Preparation: Adult male rats (e.g., Spontaneously Hypertensive Rats or Wistar rats) are anesthetized. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated.
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specific duration (e.g., 2 hours for permanent MCAO). For transient MCAO, the filament is withdrawn to allow reperfusion.
-
-
Drug Administration: BMS-204352 or vehicle is administered intravenously at the indicated time points post-occlusion.
-
Outcome Assessment:
-
Infarct Volume Measurement: 24 hours after MCAO, the animals are euthanized, and the brains are removed. The brains are sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using image analysis software.
-
Neurological Deficit Scoring: Neurological function can be assessed using a standardized scoring system before and after the procedure.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
EAE is a widely used model for studying the pathophysiology of multiple sclerosis and for testing potential therapeutics.
-
Induction of EAE:
-
Treatment:
-
Clinical Assessment:
-
Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is normal and 5 is moribund.[4]
-
The maximum disease severity and the day of onset are recorded.
-
-
Histological Analysis: At the end of the experiment, spinal cord tissue is collected for histological analysis to assess inflammation and demyelination.
Visualizations
Caption: Signaling pathway of BMS-204352 neuroprotection.
References
- 1. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scientists create new MCAO-induced stroke model in rats | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection in an Experimental Model of Multiple Sclerosis via Opening of Big Conductance, Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of BMS-204352's effects on Fragile X syndrome phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of BMS-204352 on Fragile X Syndrome (FXS) phenotypes, with a comparative analysis against alternative therapeutic strategies, primarily focusing on metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists. The information is based on preclinical data from studies using the Fmr1 knockout (KO) mouse model of FXS.
Introduction to Therapeutic Strategies in Fragile X Syndrome
Fragile X Syndrome is a neurodevelopmental disorder caused by the silencing of the FMR1 gene, leading to the absence of the Fragile X Mental Retardation Protein (FMRP).[1][2] FMRP is an RNA-binding protein crucial for regulating the translation of numerous synaptic proteins.[3] Its absence leads to a range of neurological symptoms, including intellectual disability, social deficits, anxiety, and sensory hypersensitivity.[1][4]
Two prominent therapeutic strategies have emerged from our understanding of FXS pathophysiology:
-
BKCa Channel Activation: The loss of FMRP has been linked to the dysfunction of ion channels, including the large-conductance calcium-activated potassium (BKCa) channels, leading to neuronal hyperexcitability.[5][6] BMS-204352 is a selective BKCa channel opener designed to counteract this hyperexcitability.[7][8][9]
-
mGluR5 Antagonism: The "mGluR theory of FXS" posits that the absence of FMRP leads to exaggerated signaling through metabotropic glutamate receptor 5 (mGluR5), resulting in excessive protein synthesis and altered synaptic plasticity.[2][10] This has led to the development of mGluR5 negative allosteric modulators (NAMs) like mavoglurant (B1676221) (AFQ056) and CTEP.[5][11][12][13]
This guide will compare the preclinical efficacy of BMS-204352 with these mGluR5 antagonists in correcting key FXS-like phenotypes in the Fmr1 KO mouse model.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies on BMS-204352 and representative mGluR5 antagonists. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in the same experimental settings are limited.
Table 1: Effects on Neuronal Morphology
| Phenotype | Drug | Model | Dosage & Administration | Key Findings | Reference |
| Dendritic Spine Abnormalities | BMS-204352 | Fmr1 KO mouse primary neuron cultures | 10 μM, acute (4 hr) treatment | Corrected the increased filopodia length and density characteristic of Fmr1 KO neurons. | [7][8] |
| Dendritic Spine Abnormalities | Mavoglurant (AFQ056) | Fmr1 KO mice | Chronic treatment | Rescued abnormal dendritic spine architecture. | [14] |
Table 2: Effects on Neurochemistry
| Phenotype | Drug | Model | Dosage & Administration | Key Findings | Reference |
| Hippocampal Glutamate Homeostasis | BMS-204352 | Fmr1 KO mice | 2 mg/kg, single injection | Rescued the decreased glutamate levels and increased myo-inositol levels observed in Fmr1 KO mice. | [7][8] |
Table 3: Effects on Behavioral Phenotypes
| Phenotype | Drug | Model | Dosage & Administration | Key Findings | Reference |
| Social Behavior | BMS-204352 | Fmr1 KO mice | 2 mg/kg, single injection | Restored normal social investigation time in a direct social interaction test. | [7][8] |
| Social Behavior | Mavoglurant (AFQ056) | Fmr1 KO mice | Chronic treatment | Restored social behavior in a three-chamber test. | [14] |
| Anxiety-Like Behavior | BMS-204352 | Fmr1 KO mice | 2 mg/kg, single injection | Corrected non-social anxiety. | [7] |
| Anxiety-Like Behavior | CTEP | Fmr1 KO mice | 10-day treatment | No significant difference in time spent in closed arms of the elevated plus maze, indicating no reduction in anxiety. | [5][12] |
| Spatial Memory | BMS-204352 | Fmr1 KO mice | 2 mg/kg, single injection | Restored spatial memory in the Y-maze test. | [7][8] |
| Cognitive Function (Inhibitory Avoidance) | CTEP | Juvenile Fmr1 KO mice | Brief treatment | Provided persistent improvement in inhibitory avoidance behavior measured weeks later. | [15][16] |
Experimental Protocols
Dendritic Spine Analysis in Primary Neuron Cultures
-
Cell Culture: High-density cortical or hippocampal neuron cultures are prepared from embryonic Fmr1 KO and wild-type (WT) mice. Neurons are cultured in a glia-conditioned, serum-free medium.
-
Transfection and Treatment: Neurons are transfected with green fluorescent protein (GFP) or other fluorescent markers to visualize cell morphology. For drug treatment studies, BMS-204352 (e.g., 10 μM) or a vehicle control is added to the culture medium for a specified duration (e.g., 4 hours).
-
Imaging: Fixed or live neurons are imaged using a confocal microscope. Z-stack images of dendrites are acquired for detailed morphological analysis.
-
Analysis: Dendritic spine density, length, and morphology (e.g., filopodia, thin, stubby, mushroom) are quantified using image analysis software. The number of spines per unit length of the dendrite is calculated for density, and the length of individual spines is measured. Statistical comparisons are made between genotypes and treatment groups.
Three-Chamber Social Interaction Test
-
Apparatus: A three-chambered rectangular box with openings between the chambers. Wire cages are used to contain stimulus mice.
-
Habituation: The experimental mouse is placed in the central chamber and allowed to explore all three chambers for a set period (e.g., 5-10 minutes).
-
Sociability Phase: A novel, unfamiliar mouse (Stranger 1) is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber. The experimental mouse is placed in the center chamber, and the time spent in each chamber and time spent sniffing each wire cage is recorded for a set duration (e.g., 10 minutes).
-
Social Novelty Phase: The empty cage is replaced with a new, unfamiliar mouse (Stranger 2), while Stranger 1 remains in its cage. The experimental mouse is again placed in the center chamber, and the time spent in each chamber and sniffing each mouse is recorded to assess preference for social novelty.
-
Data Analysis: The primary measures are the time spent in the chamber with the stimulus mouse versus the empty cage (sociability) and the time spent with the novel mouse versus the familiar mouse (social novelty).
Y-Maze Test for Spatial Memory
-
Apparatus: A Y-shaped maze with three identical arms.
-
Protocol (Spontaneous Alternation): The mouse is placed at the end of one arm and allowed to freely explore all three arms for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Protocol (Novel Arm Recognition): This is a two-trial test.
-
Training Trial: One arm of the Y-maze is blocked. The mouse is placed in the start arm and allowed to explore the other two arms for a set period.
-
Test Trial: After an inter-trial interval, the previously blocked arm is opened, and the mouse is returned to the start arm. The time spent in each of the three arms is recorded.
-
-
Data Analysis:
-
Spontaneous Alternation: The percentage of alternations (entering a different arm in each of three consecutive entries) is calculated. A higher percentage indicates better spatial working memory.
-
Novel Arm Recognition: A preference index is calculated based on the time spent in the novel arm compared to the familiar arms. A higher preference for the novel arm indicates intact spatial memory.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in Fragile X Syndrome
Experimental Workflow for Preclinical Drug Testing in Fmr1 KO Mice
Conclusion
Preclinical evidence suggests that BMS-204352, a BKCa channel opener, effectively rescues a range of FXS-like phenotypes in the Fmr1 KO mouse model, including deficits in neuronal morphology, neurochemistry, and behavior.[7][8][9] This provides a strong rationale for targeting neuronal hyperexcitability as a therapeutic strategy in FXS.
Comparatively, mGluR5 antagonists have also demonstrated efficacy in correcting similar phenotypes in preclinical models.[11][14] However, the clinical translation of mGluR5 antagonists has faced challenges, with large-scale trials failing to meet primary endpoints.[11] This highlights the complexity of FXS and the potential need for alternative or complementary therapeutic approaches.
The data presented in this guide underscore the potential of BMS-204352 as a candidate for FXS therapy. Further research, including direct comparative studies with other therapeutic agents and eventual clinical trials, will be crucial in determining its ultimate therapeutic value for individuals with Fragile X Syndrome.
References
- 1. Frontiers | Behavioral, neurotransmitter and transcriptomic analyses in male and female Fmr1 KO mice [frontiersin.org]
- 2. Fragile X syndrome: a preclinical review on metabotropic glutamate receptor 5 (mGluR5) antagonists and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Three-Chamber Sociability Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 7. Y-Maze Protocol [protocols.io]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Frontiers | mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence [frontiersin.org]
- 11. fragilexnewstoday.com [fragilexnewstoday.com]
- 12. Behavioral Effects of Administering CTEP Treatment in a Mouse Model of Fragile X Syndrome [escholarship.org]
- 13. Fragile X syndrome - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Replicating BMS-204352 Research Findings in Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical research findings for BMS-204352, a neuroprotective agent investigated for the treatment of acute ischemic stroke. Its purpose is to facilitate the replication of these findings by providing detailed experimental protocols, comparative data with alternative compounds, and a clear understanding of the underlying signaling pathways. While BMS-204352 showed promise in animal models, it ultimately failed to demonstrate efficacy in Phase III clinical trials.[1][2][3] Nevertheless, the study of its mechanism and the reasons for its translational failure remain valuable for the development of future neuroprotective therapies.
Mechanism of Action
BMS-204352 is a potent opener of large-conductance calcium-activated potassium channels (Maxi-K, BK channels).[1][2] During an ischemic stroke, excessive influx of calcium into neurons triggers a cascade of neurotoxic events.[1][2] By opening Maxi-K channels, BMS-204352 was designed to increase potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization was intended to reduce the driving force for calcium entry, thereby mitigating neuronal damage.[4]
Signaling Pathway of BMS-204352 in Ischemic Stroke
Caption: Signaling pathway of BMS-204352 in mitigating ischemic neuronal damage.
Comparative Efficacy of Neuroprotective Agents in Preclinical Stroke Models
The following table summarizes the neuroprotective efficacy of BMS-204352 in comparison to other agents investigated in preclinical models of ischemic stroke. It is important to note that direct comparisons should be made with caution due to variations in animal models, experimental protocols, and methods of assessing outcomes.
| Drug Class | Representative Agent(s) | Animal Model | Therapeutic Window | Infarct Volume Reduction | Reference(s) |
| Potassium Channel Openers | BMS-204352 | Rat (pMCAO) | 2 hours post-occlusion | 20-30% | [4] |
| Retigabine | Mouse (tMCAO, Photothrombotic) | Up to 3 hours post-stroke | Significant reduction in lesion size | [5] | |
| Tetracycline Antibiotics | Minocycline | Rat (tMCAO) | 4 hours post-occlusion | 63% (cortical) | [5] |
| Free Radical Scavengers | Edaravone | Rodent Models (Systematic Review) | Varied | ~25.5% | [5] |
| NMDA Receptor Antagonists | CNS 1102 | Rat (pMCAO) | 15 minutes post-occlusion | Significant reduction | [5] |
pMCAO: permanent Middle Cerebral Artery Occlusion; tMCAO: transient Middle Cerebral Artery Occlusion
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of BMS-204352 for acute ischemic stroke, primarily based on the work by Gribkoff et al. (2001).
Animal Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a common model for preclinical stroke research.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) or Wistar rats (250-350g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, micro-sutures)
-
Operating microscope
-
4-0 silk suture
-
Electrocautery device
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Temporarily clamp the ICA.
-
Introduce a 4-0 silk suture into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Secure the suture in place to achieve permanent occlusion.
-
Close the incision and allow the animal to recover from anesthesia.
Drug Administration
Materials:
-
BMS-204352
-
Vehicle solution (e.g., saline, DMSO)
-
Syringes and needles for intravenous (i.v.) administration
Procedure:
-
Prepare the appropriate concentration of BMS-204352 in the vehicle solution.
-
At 2 hours post-MCAO, administer the BMS-204352 solution or vehicle control intravenously. Doses in preclinical studies ranged from 1 µg/kg to 1 mg/kg.[1][2]
Infarct Volume Measurement using TTC Staining
This method is used to visualize and quantify the extent of brain infarction 24 hours after the ischemic insult.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At 24 hours post-MCAO, euthanize the rat and carefully remove the brain.
-
Chill the brain briefly to facilitate slicing.
-
Using a brain matrix, slice the brain into coronal sections of a defined thickness (e.g., 2 mm).
-
Incubate the brain slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.
-
Capture high-resolution images of the stained slices.
-
Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume using the following formula to correct for edema:
-
Corrected Infarct Area = [Area of Contralateral Hemisphere] - ([Area of Ipsilateral Hemisphere] - [Area of Infarct])
-
Total Infarct Volume = Sum of (Corrected Infarct Area × Slice Thickness) for all slices.
-
Experimental Workflow
Caption: Workflow for preclinical evaluation of BMS-204352 in a rat stroke model.
This guide provides a foundational framework for researchers seeking to replicate and build upon the initial preclinical findings of BMS-204352. By understanding the methodologies and comparative efficacy, the scientific community can continue to refine the search for effective neuroprotective strategies in ischemic stroke.
References
- 1. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BMS-204352 neuroprotection [medscape.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of BMS-204352 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective agent BMS-204352 against other agents in the field. The information is collated from preclinical and clinical studies to offer an objective assessment of their efficacy, mechanisms of action, and experimental considerations.
Introduction to BMS-204352
BMS-204352, also known as Flindokalner, is a potent opener of large-conductance calcium-activated potassium channels (Maxi-K or BK channels).[1] In the context of ischemic stroke, the excessive influx of calcium into neurons triggers a cascade of neurotoxic events. BMS-204352 was developed to counteract this by opening Maxi-K channels, leading to hyperpolarization of the neuronal membrane and thereby reducing calcium influx.[2][3] This mechanism was anticipated to be neuroprotective by amplifying one of the cell's own protective systems.[2]
Mechanism of Action: A Comparative Overview
Neuroprotective agents are designed to interfere with the ischemic cascade at various points. BMS-204352's unique mechanism of action as a Maxi-K channel opener sets it apart from many other neuroprotective agents that target different pathways.
BMS-204352:
-
Target: Large-conductance calcium-activated potassium (Maxi-K) channels.[1]
-
Mechanism: Opens Maxi-K channels, leading to neuronal membrane hyperpolarization. This counteracts depolarization and reduces the excessive influx of calcium that occurs during an ischemic event, thereby preventing downstream neurotoxic cascades.[2][3]
Other Neuroprotective Agents:
-
Edaravone (B1671096): A free radical scavenger that reduces oxidative stress, a major contributor to neuronal damage in stroke.[4]
-
Citicoline: Believed to have a multi-faceted mechanism, including stabilization of cell membranes, reduction of free fatty acid release, and enhancement of acetylcholine (B1216132) synthesis.
-
N-butylphthalide (NBP): Thought to improve cerebral blood flow and exert antioxidative effects.[5]
-
NMDA Receptor Antagonists (e.g., Selfotel): Aim to block the excitotoxic effects of excessive glutamate, a key neurotransmitter involved in the ischemic cascade.[6]
-
Calcium Channel Blockers (e.g., Nimodipine): Directly block voltage-gated calcium channels to prevent calcium overload.[6]
Signaling Pathway of BMS-204352
Preclinical Efficacy: A Data-Driven Comparison
Table 1: Preclinical Efficacy of BMS-204352 in Ischemic Stroke Models
| Animal Model | Ischemia Model | Dosing Regimen | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Permanent Middle Cerebral Artery (MCA) Occlusion | 0.3 mg/kg, i.v., 2 hours post-occlusion | Significantly reduced cortical infarct volume compared to vehicle.[7][8] | [7][8] |
| Normotensive Wistar Rats | Permanent MCA Occlusion | 1 µg/kg to 1 mg/kg, i.v. | Significant reduction in cortical infarct volume.[7][8] | [7][8] |
| Rodent Models | Permanent Large-Vessel Occlusion | Not specified, administered 2 hours post-occlusion | 20-30% reduction in infarct volume at 24 hours.[3] | [3] |
| Rat | Lateral Fluid Percussion Traumatic Brain Injury | 0.1 mg/kg | Improved neurologic motor function and reduced cerebral edema.[9] | [9] |
Table 2: Preclinical Efficacy of Other Neuroprotective Agents in Ischemic Stroke Models
| Agent | Animal Model | Ischemia Model | Dosing Regimen | Key Findings | Reference |
| Edaravone | Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | 3 mg/kg, i.v. | Significant reduction in infarct volume vs. vehicle. | [4] |
| Citicoline | Various | Ischemic Occlusive Stroke | Multiple doses | Reduced infarct volume by approximately 27.8% (meta-analysis).[10] | [10] |
| NBP | Not specified | Not specified | Not specified | Showed outstanding performance in improving long-term outcomes in a network meta-analysis of clinical trials.[5] | [5] |
Experimental Protocols
Detailed experimental protocols are essential for the critical evaluation and potential replication of preclinical findings.
BMS-204352 Preclinical Stroke Model Protocol
-
Animal Models: Spontaneously hypertensive rats (SHR) and normotensive Wistar rats have been utilized.[7][8]
-
Ischemia Induction: A common model is the permanent occlusion of the middle cerebral artery (MCA). This is typically achieved by electrocoagulation of the MCA.
-
Drug Administration: BMS-204352 is administered intravenously (i.v.).
-
Dosage: Effective doses in preclinical models have ranged from 1 µg/kg to 1 mg/kg.[7][8] A dose of 0.3 mg/kg has been shown to be effective.[7][8]
-
Timing of Treatment: Treatment is typically initiated at a clinically relevant time point, such as 2 hours after the onset of ischemia.[3][7][8]
-
Outcome Measures:
-
Infarct Volume: The primary endpoint is often the measurement of the ischemic lesion size, typically assessed 24 hours post-occlusion using histological staining (e.g., TTC staining).
-
Neurological Function: Assessment of motor and neurological deficits is also a key outcome.
-
General Experimental Workflow for Preclinical Neuroprotection Studies
Clinical Trials and Translational Challenges
Despite promising preclinical results, BMS-204352 failed to demonstrate superior efficacy compared to placebo in Phase III clinical trials for acute ischemic stroke.[3][8] The Potassium channel Opening Stroke Trial (POST) did not show a statistically significant difference in neurological status and functional outcome with BMS-204352 treatment.[2] This highlights the significant challenge of translating preclinical findings in neuroprotection to clinical success. Factors contributing to this translational failure are multifactorial and include differences in pathophysiology between animal models and human stroke, the heterogeneity of the stroke patient population, and the therapeutic time window.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. BMS-204352 neuroprotection [medscape.com]
- 4. benchchem.com [benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective agents for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
Assessing the Specificity of BMS-204352 for BK Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of BMS-204352, a compound initially developed for its neuroprotective effects, with a focus on its interaction with large-conductance calcium-activated potassium (BK) channels. We will objectively compare its performance with its effects on other ion channels, supported by experimental data and methodologies.
Introduction to BMS-204352
BMS-204352 is a fluoro-oxindole compound developed by Bristol-Myers Squibb as a potential neuroprotective agent for the treatment of acute ischemic stroke[1][2][3][4]. Its mechanism of action was initially attributed to the opening of BK channels, which are key regulators of neuronal excitability[1][2][3][4]. Activation of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability, which can be beneficial in conditions of excessive neuronal firing, such as during a stroke[2][3][4]. While BMS-204352 showed a good safety profile in clinical trials, it ultimately failed to demonstrate superior efficacy compared to a placebo for stroke treatment[2][3][4][5]. Subsequent research has revealed a more complex pharmacological profile, raising important questions about its specificity.
Specificity Profile of BMS-204352
While BMS-204352 is indeed a potent opener of BK channels, it is not entirely specific to this channel type. Significant off-target effects have been identified, most notably on another class of potassium channels known as KCNQ channels.
Primary Target: BK Channels
BMS-204352 is a potent activator of BK channels (also known as Maxi-K or KCa1.1 channels)[1][6][7]. It has been demonstrated that nanomolar concentrations of BMS-204352 are sufficient to activate BK channels in vitro[1]. The activation of BK channels by BMS-204352 is thought to contribute to its neuroprotective effects by reducing neuronal hyperexcitability[1][2][3]. The effect of BMS-204352 on BK channels can be inhibited by known BK channel blockers such as paxilline[1][7].
Off-Target Activity: KCNQ Channels
A critical aspect of BMS-204352's pharmacological profile is its activity as a potent opener of several subtypes of voltage-gated potassium channels belonging to the KCNQ family (KCNQ2-5)[1][2][3][4]. These channels are responsible for the M-current, a key regulator of neuronal excitability. Studies have shown that BMS-204352 activates KCNQ2, KCNQ2/Q3, KCNQ3/Q4, and KCNQ4 channels in a concentration-dependent manner, typically in the micromolar range[8]. This activation involves a shift in the voltage dependence of channel opening to more negative potentials and an increase in the maximal current[8]. This effect on KCNQ channels is also considered to contribute to the compound's overall effect on reducing neuronal excitability[8].
Quantitative Comparison of BMS-204352 Activity
The following table summarizes the effective concentrations of BMS-204352 on its primary target and key off-targets.
| Ion Channel Target | Effect | Effective Concentration | Reference |
| BK (KCa1.1) | Channel Opening/Activation | Nanomolar (in vitro) | [1] |
| KCNQ2 | Channel Activation | ~10 µM | [8] |
| KCNQ2/Q3 | Channel Activation | ~10 µM | [8] |
| KCNQ3/Q4 | Channel Activation | ~10 µM | [8] |
| KCNQ4 | Channel Activation | 0.1 - 10 µM | [8] |
This data clearly indicates that while BMS-204352 is highly potent at BK channels, it also modulates KCNQ channels at concentrations that are pharmacologically relevant. This dual activity profile suggests that BMS-204352 should be considered a non-selective potassium channel opener rather than a specific BK channel activator.
Comparison with Other BK Channel Modulators
The field of BK channel modulators includes other compounds with varying degrees of specificity. For instance, NS1619 is another well-known BK channel opener, though it also exhibits off-target effects. In contrast, toxins like iberiotoxin and charybdotoxin are highly potent and selective blockers of BK channels. The development of highly selective small molecule openers for BK channels remains a significant challenge in pharmacology[9][10].
Experimental Protocols for Assessing Specificity
The specificity of a compound like BMS-204352 is typically assessed using a combination of in vitro techniques.
1. Electrophysiology (Patch-Clamp)
-
Objective: To directly measure the effect of the compound on the ionic currents flowing through specific ion channels.
-
Methodology:
-
Cell Line Preparation: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are transfected to express the specific ion channel of interest (e.g., BK channels, KCNQ4 channels)[11][12][13][14].
-
Patch-Clamp Recording: The whole-cell or inside-out patch-clamp configuration is used to record the electrical currents from a single cell.
-
Compound Application: A baseline recording of channel activity is established. The compound (e.g., BMS-204352) is then applied to the cell at various concentrations.
-
Data Analysis: Changes in the current-voltage relationship, channel open probability, and activation/deactivation kinetics are measured to quantify the effect of the compound. The concentration-response curve is then plotted to determine the EC50 (half-maximal effective concentration).
-
-
Specificity Assessment: This protocol is repeated for a panel of different ion channels to determine the compound's activity profile across various targets.
2. Radioligand Binding Assays
-
Objective: To determine if a compound competes with a known radiolabeled ligand for binding to a specific receptor or ion channel.
-
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target channel are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind specifically to the target, along with varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is measured.
-
-
Specificity Assessment: A high affinity of the test compound will displace the radioligand, resulting in a lower radioactive signal. The IC50 (half-maximal inhibitory concentration) is determined. This is performed across a wide range of receptors and channels to identify potential off-target binding.
Visualizing the Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] BMS-204352: a potassium channel opener developed for the treatment of stroke. | Semantic Scholar [semanticscholar.org]
- 4. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
- 8. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BK channel modulators: a comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. pnas.org [pnas.org]
- 13. Transfection and validation of BK channel expressing HEK-293 cells for the study of Mir-9 regulation. [protocols.io]
- 14. BK channel modulation by positively charged peptides and auxiliary γ subunits mediated by the Ca2+-bowl site - PMC [pmc.ncbi.nlm.nih.gov]
BMS-204352 as a Positive Control for BK Channel Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-204352 with other commonly used large-conductance Ca2+-activated potassium (BK) channel activators. The data presented herein is intended to assist researchers in selecting the appropriate positive control for their experimental needs and to provide detailed protocols for assessing BK channel activation.
Introduction to BMS-204352
BMS-204352 is a potent activator of BK channels, also known as Maxi-K or KCa1.1 channels.[1][2][3] It belongs to the fluoro-oxindole class of potassium channel openers.[1][2] In addition to its effects on BK channels, BMS-204352 is also known to activate voltage-gated KCNQ potassium channels.[2][4] Developed initially for the treatment of acute ischemic stroke, BMS-204352 demonstrated neuroprotective effects in preclinical studies but ultimately failed to show superior efficacy over placebo in Phase III clinical trials.[1][2] Despite its lack of clinical application, its well-characterized activity and potency make it a valuable tool for in vitro and in vivo studies of BK channel function, where it serves as a reliable positive control.
The primary mechanism of action for BMS-204352 and similar BK channel activators is the modulation of the channel's voltage-dependent gating. By binding to the channel, these compounds shift the voltage at which the channel opens to more hyperpolarized potentials, thereby increasing the probability of the channel being open at a given membrane potential and intracellular calcium concentration.[5][6] This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability.
Comparative Analysis of BK Channel Activators
The following table summarizes the key quantitative parameters for BMS-204352 and a selection of alternative BK channel activators. These compounds are frequently used in research to study BK channel physiology and pharmacology.
| Compound | Chemical Class | Target Channel(s) | EC50 | ΔV₀.₅ (Shift in Half-Maximal Activation Voltage) | Reference(s) |
| BMS-204352 | Fluoro-oxindole | BK channels, KCNQ channels | 392 nM (maxi-K) | Data not available in the reviewed literature. | [1][2][4] |
| NS1619 | Benzimidazolone | BK channels | ~3.6 µM - 30 µM | -36.0 mV (at 30 µM) | |
| NS11021 | Biarylthiourea | BK channels | 0.4 - 2.1 µM | Shifts G-V curve to more hyperpolarized potentials; specific value not available. | [5][7][8][9][10] |
| Cym04 | Dehydroabietic acid derivative | BK channels | 5.9 µM | -29 mV (at 10 µM) |
Signaling Pathway and Experimental Workflow
To understand the context in which BMS-204352 is used, it is important to visualize the signaling pathway of BK channel activation and the typical experimental workflow for its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Voltage-independent KCNQ4 currents induced by (+/-)BMS-204352 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NS 11021 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
Evaluating the Translational Potential of BMS-204352: A Comparative Guide for Neuroprotective Agents in Ischemic Stroke
For researchers, scientists, and drug development professionals, the journey of a neuroprotective agent from promising preclinical data to clinical application is fraught with challenges. BMS-204352, a maxi-K potassium channel opener, represents a case study in the complexities of translating preclinical efficacy into successful clinical outcomes for acute ischemic stroke. This guide provides an objective comparison of BMS-204352 with other neuroprotective and therapeutic alternatives, supported by available experimental data, detailed methodologies, and visual pathway representations to aid in the critical evaluation of its translational potential.
Executive Summary
BMS-204352 demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, primarily by activating large-conductance calcium-activated potassium (maxi-K or BK) channels and, to some extent, KCNQ channels. This mechanism aimed to counteract neuronal hyperexcitability, a key event in the ischemic cascade. Despite promising results in animal models, including a notable reduction in infarct volume, BMS-204352 ultimately failed to demonstrate superior efficacy compared to placebo in Phase III clinical trials for acute ischemic stroke. This guide delves into the preclinical data that supported its development and places it in context with the current standard of care, tissue plasminogen activator (tPA), and other potassium channel modulators like VSN16R and retigabine (B32265), to provide a comprehensive translational perspective.
Mechanism of Action and Signaling Pathway
BMS-204352 is a fluoro-oxindole derivative that acts as a potent opener of maxi-K potassium channels.[1][2][3] In the context of an ischemic stroke, excessive glutamate (B1630785) release leads to a massive influx of calcium into neurons.[3] This calcium overload triggers a cascade of neurotoxic events. BMS-204352 enhances the opening of maxi-K channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[4] This hyperpolarization counteracts the excessive depolarization, reduces further calcium influx through voltage-gated calcium channels, and thereby limits neuronal damage.[4] Additionally, BMS-204352 has been shown to modulate voltage-gated KCNQ potassium channels, which also play a role in regulating neuronal excitability.[1][3][5]
Comparative Preclinical and Clinical Data
The translational failure of BMS-204352 highlights the critical need for rigorous comparative analysis in preclinical stages. Below is a summary of available data comparing BMS-204352 with relevant alternatives.
Table 1: Preclinical Efficacy in Animal Models of Ischemia
| Compound | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| BMS-204352 | Maxi-K Channel Opener | Rat (permanent MCAO) | Infarct Volume Reduction | 20-30% reduction vs. vehicle | [4] |
| Spontaneously Hypertensive Rat (permanent MCAO) | Cortical Infarct Volume | Significant reduction with 0.3 mg/kg IV | [1][3] | ||
| Normotensive Wistar Rat (permanent MCAO) | Cortical Infarct Volume | Significant reduction with 1 µg/kg to 1 mg/kg IV | [1][3] | ||
| tPA (Alteplase) | Thrombolytic (Serine Protease) | N/A (Preclinical MCAO models not suitable for thrombolytic testing) | N/A | N/A | [4] |
| VSN16R | BK Channel Opener | Mouse (EAE model of MS - not a stroke model) | Neuroprotection | 100 mg/kg showed similar neuroprotection to 20 mg/kg BMS-204352 | [6] |
| Retigabine | Kv7 (KCNQ) Channel Opener | N/A (No direct comparative stroke model data found) | N/A | N/A | N/A |
Table 2: In Vitro Potency and Selectivity
| Compound | Target Channel(s) | Cell Line | Assay | Potency (EC50) / Effect | Reference |
| BMS-204352 | Maxi-K (BK) Channels | HEK293 | Electrophysiology | 392 nM (at -48.4 mV) | N/A |
| KCNQ2, KCNQ2/3, KCNQ3/4, KCNQ4 | HEK293 | Electrophysiology | Similar activation to Retigabine at 10 µM | [5] | |
| KCNQ4 | HEK293 | Electrophysiology | ~10 mV hyperpolarizing shift in activation | [5] | |
| Retigabine | KCNQ2, KCNQ2/3, KCNQ3/4, KCNQ4 | HEK293 | Electrophysiology | Similar activation to BMS-204352 at 10 µM | [5][7] |
| KCNQ4 | HEK293 | Electrophysiology | ~10 mV hyperpolarizing shift in activation | [5] |
Table 3: Clinical Trial Overview
| Compound | Trial Phase | Indication | Key Outcomes | Result | Reference |
| BMS-204352 | Phase III (POST-010) | Acute Ischemic Stroke | Neurological status and function at 12 weeks | No significant difference compared to placebo | [4] |
| tPA (Alteplase) | Approved Drug | Acute Ischemic Stroke | Improved neurological outcome | Standard of care for eligible patients | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and comparing preclinical studies. Below are generalized protocols for key experiments cited in the evaluation of BMS-204352.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is a standard method for inducing focal cerebral ischemia that mimics human stroke.
Key Parameters:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats have been used.[1][3]
-
Anesthesia: Appropriate anesthesia is administered to maintain a surgical plane.
-
Occlusion: The middle cerebral artery (MCA) is occluded using an intraluminal filament. The duration of occlusion can be permanent or transient (e.g., 90 minutes) to allow for reperfusion studies.
-
Drug Administration: BMS-204352 (e.g., 0.3 mg/kg) or vehicle is typically administered intravenously at a specific time point after the onset of occlusion (e.g., 2 hours).[1][3]
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue. The volume of the infarct is then quantified.
-
Neurological Deficit Score: A graded scoring system is used to assess motor and neurological function post-stroke. A common scale ranges from 0 (no deficit) to 4 or 5 (severe deficit or death).[8][9]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of compounds on ion channel activity in isolated cells.
Key Parameters:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the potassium channel of interest (e.g., KCNQ4) are commonly used.[5]
-
Recording Configuration: Whole-cell voltage-clamp mode.
-
Solutions: The composition of the internal (pipette) and external solutions is critical to isolate the specific potassium currents of interest.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit channel opening and closing, allowing for the characterization of current-voltage relationships and gating kinetics. For example, to study KCNQ4 activation, cells might be held at a hyperpolarized potential and then stepped to more depolarized potentials.[5]
-
Data Analysis: The effect of the compound is quantified by measuring changes in current amplitude, the voltage-dependence of activation (often reported as a shift in the half-maximal activation voltage, ΔV1/2), and the kinetics of channel activation and deactivation.[5]
Translational Potential and Future Directions
The clinical failure of BMS-204352, despite a sound mechanistic rationale and positive preclinical data, underscores the significant gap between animal models of stroke and the human condition. Several factors may have contributed to this translational failure, including:
-
Complexity of Human Stroke: Clinical stroke is highly heterogeneous in its etiology, location, and severity, with patients often having multiple comorbidities. Animal models, while useful, represent a highly controlled and simplified version of the disease.
-
Therapeutic Time Window: While BMS-204352 was administered within 2 hours in preclinical studies, the therapeutic window in the Phase III trial was up to 6 hours.[4] The efficacy of neuroprotective agents is often highly time-dependent.
-
Off-Target Effects and Pharmacokinetics: The full pharmacokinetic and pharmacodynamic profile of BMS-204352 in humans, including its effects on other ion channels and potential off-target effects, may have differed from that observed in animal models.
The study of BMS-204352 provides valuable lessons for the development of future neuroprotective agents. A deeper understanding of the specific subtypes of potassium channels involved in the ischemic cascade and the development of more selective modulators may hold promise. Furthermore, combination therapies that target multiple pathways in the ischemic cascade, such as co-administration of a neuroprotectant with a thrombolytic agent, may offer a more effective approach. Rigorous, multi-species preclinical testing with careful consideration of clinically relevant parameters such as comorbidities and delayed treatment initiation is essential to improve the predictive value of preclinical studies and increase the likelihood of successful clinical translation.
References
- 1. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-204352 neuroprotection [medscape.com]
- 5. KCNQ4 channel activation by BMS-204352 and retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
A Comparative Meta-Analysis of BMS-204352 Preclinical Data for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-204352 with Alternative Neuroprotective Strategies in Preclinical Stroke Models.
This guide provides a comprehensive meta-analysis of the preclinical data for BMS-204352, a maxi-K potassium channel opener, and compares its performance against other neuroprotective agents investigated for acute ischemic stroke. The following sections present quantitative data in structured tables, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows to facilitate an objective evaluation of these compounds.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of BMS-204352 and alternative compounds has been predominantly evaluated in rodent models of focal cerebral ischemia, primarily through middle cerebral artery occlusion (MCAO). The following tables summarize the key quantitative data on the reduction of infarct volume, a critical measure of neuroprotection.
| Drug Class | Representative Agent(s) | Animal Model | Therapeutic Window | Infarct Volume Reduction (%) | Reference(s) |
| Potassium Channel Opener | BMS-204352 | Rat (pMCAO) | 2 hours post-occlusion | 20-30% | [1] |
| Potassium Channel Opener | Retigabine | Mouse (tMCAO, Photothrombotic) | Up to 3 hours post-stroke | Significant reduction in lesion size | [1] |
| NMDA Receptor Antagonist | CNS 1102 | Rat (pMCAO) | 15 minutes post-occlusion | 66% | [1] |
| Tetracycline Antibiotic | Minocycline | Rat (tMCAO) | 4 hours post-occlusion | 63% (cortical) | [1] |
| Free Radical Scavenger | Edaravone | Rodent Models (Systematic Review) | Varied | ~25.5% | [1] |
pMCAO: permanent Middle Cerebral Artery Occlusion; tMCAO: transient Middle Cerebral Artery Occlusion.
Table 1: Comparative Neuroprotective Efficacy of Various Agents in Preclinical Stroke Models. Note: Direct comparisons should be made with caution due to variations in animal models, experimental protocols, and outcome assessment methods.[1]
Detailed Preclinical Efficacy of BMS-204352
| Animal Model | Dosage | Administration Route & Timing | Key Findings |
| Spontaneously Hypertensive Rats (SHR) - pMCAO | 0.3 mg/kg | i.v., 2 hours post-occlusion | Significantly reduced cortical infarct volume compared to vehicle.[2][3][4][5] |
| Normotensive Wistar Rats - pMCAO | 1 µg/kg to 1 mg/kg | i.v. | Produced a significant reduction in cortical infarct volume.[3][4][5] |
| Rodent Models of permanent large-vessel occlusion | Not specified | 2 hours post-occlusion | Resulted in a significant 20-30% reduction in infarct volume at 24 hours follow-up (p<0.01).[2] |
Table 2: Summary of BMS-204352 Efficacy in Rodent Stroke Models.
Mechanism of Action: Signaling Pathway
BMS-204352 exerts its neuroprotective effects by acting as an opener of large-conductance, calcium-activated potassium channels (maxi-K or BK channels).[2][3][4][5] During an ischemic event, excessive intracellular calcium influx triggers a cascade of neurotoxic events. By opening maxi-K channels, BMS-204352 facilitates potassium ion efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization counteracts the depolarization caused by the ischemic insult, thereby reducing the driving force for calcium entry through voltage-gated calcium channels and NMDA receptors, ultimately mitigating neuronal cell death.
Caption: Mechanism of action of BMS-204352 in mitigating ischemic neuronal damage.
Experimental Protocols
The preclinical efficacy of neuroprotective agents is primarily assessed using rodent models of middle cerebral artery occlusion (MCAO). The following outlines a typical experimental workflow.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model mimics human ischemic stroke by obstructing blood flow to a specific brain region.
-
Animal Preparation: Rats or mice are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure (Intraluminal Filament Method):
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 90 minutes) to allow reperfusion. For permanent MCAO (pMCAO), the filament remains in place.
-
-
Drug Administration: The neuroprotective agent or vehicle is administered at a predetermined time relative to the MCAO procedure (e.g., 2 hours post-occlusion for BMS-204352).
-
Outcome Assessment:
-
Infarct Volume Measurement: 24 to 48 hours post-MCAO, the animal is euthanized, and the brain is removed. The brain is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then quantified using imaging software.
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess neurological function.
-
Caption: A generalized experimental workflow for evaluating neuroprotective agents in a preclinical MCAO stroke model.
Concluding Remarks
The preclinical data for BMS-204352 demonstrates a significant, albeit moderate, neuroprotective effect in rodent models of ischemic stroke. Its mechanism of action, through the opening of maxi-K channels, presents a clear and plausible pathway for mitigating excitotoxicity. However, when compared to data from separate studies of other neuroprotective agents, such as the NMDA receptor antagonist CNS 1102, the reported efficacy of BMS-204352 in terms of infarct volume reduction appears to be less pronounced. It is crucial to acknowledge that direct head-to-head comparative studies are limited, and variations in experimental design can significantly influence outcomes. Despite its promising preclinical profile, BMS-204352 did not demonstrate superior efficacy to placebo in Phase III clinical trials for acute ischemic stroke. This highlights the well-known challenge of translating preclinical findings in neuroprotection to clinical success. Future research in this area will benefit from standardized, multi-center preclinical studies that directly compare promising candidates to establish a more definitive hierarchy of efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medscape.com [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BMS-204352: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) and official disposal guidelines for BMS-204352 necessitates a conservative approach to its waste management, grounded in established best practices for handling research chemicals with undocumented hazard profiles. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling and disposal of BMS-204352.
When a specific SDS is not publicly available, the primary directive is to treat the substance as hazardous. All disposal procedures should be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols. The following guidance is based on general principles of laboratory chemical waste management and should be adapted to meet your local regulatory requirements.
Key Chemical and Physical Properties for Safe Handling
A thorough understanding of a compound's characteristics is fundamental to its safe management and disposal. The following table summarizes known data for BMS-204352 relevant to these procedures.
| Parameter | Value/Information | Source |
| Chemical Name | (3S)-(+)-(5-Chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-2H-indol-2-one | [1] |
| Molecular Formula | C₁₆H₁₀ClF₄NO₂ | [1] |
| Molecular Weight | 359.7 g/mol | [1] |
| Appearance | Solid powder, typically white to off-white. | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL). | [2] |
| Storage | As a solid powder: -20°C for long-term storage. In solvent: -80°C. | [2][3] |
| Known Hazards | While specific toxicity data is not readily available, BMS-204352 is a biologically active molecule designed to modulate ion channel activity. In the absence of comprehensive hazard data, it should be handled with care, assuming potential toxicity. | [1][2] |
Experimental Protocol for Waste Disposal
The disposal of BMS-204352 and materials contaminated with it should follow a systematic protocol that prioritizes safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Categorize Waste: Identify all waste streams containing BMS-204352. This includes:
-
Unused or expired pure compound.
-
Stock solutions and dilutions (e.g., in DMSO).
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated personal protective equipment (PPE).
-
-
Segregate Waste Streams:
-
Solid Waste: Collect unused BMS-204352 powder and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, sealed container lined with a plastic bag.[4]
-
Liquid Waste: Unused or spent solutions of BMS-204352 should be collected in a separate, clearly labeled, and chemically compatible waste container.[5] Glass or polyethylene (B3416737) containers are generally suitable. Do not mix with other chemical waste unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with BMS-204352 must be disposed of in a designated, puncture-resistant sharps container.[6]
-
2. Proper Labeling and Containment:
-
Labeling: All waste containers must be clearly and securely labeled with:
-
Containment: Ensure all waste containers are sealed tightly to prevent leaks or spills.[4] Liquid waste containers should be stored in secondary containment to mitigate the impact of any potential leaks.[7]
3. Storage of Waste:
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area within the laboratory.[8] This area should be secure, away from general lab traffic, and segregated from incompatible chemicals.[7]
-
Accumulation Limits: Be aware of and adhere to your institution's limits on the volume of hazardous waste that can be stored in a satellite accumulation area.[8]
4. Disposal Procedure:
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by the institution's EHS department or a licensed hazardous waste disposal contractor.[9]
-
Documentation: Maintain accurate records of the amount of BMS-204352 waste generated and its disposal date, as required by your institution.
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of a research chemical like BMS-204352.
Caption: Workflow for the proper disposal of BMS-204352.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. odu.edu [odu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guidance for Handling BMS-204352
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like BMS-204352 is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal guidance to foster a secure laboratory environment and build confidence in chemical handling practices.
Personal Protective Equipment (PPE) for BMS-204352
The consistent and correct use of Personal Protective Equipment is the foundational barrier against chemical exposure. Based on the Safety Data Sheet (SDS) for BMS-204352, the following PPE is required to mitigate risks of skin, eye, and respiratory irritation.
| PPE Category | Item Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles causing serious eye irritation. |
| Skin and Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area; avoid breathing dust/fume/gas/mist/vapors/spray. | Minimizes the risk of respiratory tract irritation. |
Hazard Identification and Precautionary Measures
BMS-204352 is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Skin Irritation (Category 2) : Causes skin irritation.
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.
Key precautionary statements include:
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264 : Wash hands and any exposed skin thoroughly after handling.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is critical for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Weighing: When weighing the solid form of BMS-204352, perform this task within a fume hood or an appropriate ventilated enclosure to prevent inhalation of any airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid to minimize the potential for dust generation.
-
General Use: Avoid direct contact with the skin, eyes, and clothing. Use appropriate tools (e.g., spatulas, forceps) for all manipulations.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with BMS-204352, including gloves, weighing papers, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
-
Container Management: Waste containers should be kept closed when not in use and stored in a designated, secure area away from incompatible materials.
-
Institutional Guidelines: Dispose of all hazardous waste in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations. Never dispose of chemical waste down the drain.
Visualizing Safe Handling Workflow
To further clarify the procedural steps for safe handling, the following workflow diagram illustrates the key stages from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
